(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
Description
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Properties
IUPAC Name |
methyl (3S)-3-amino-3-(4-bromophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAPQHNPIIVGSF-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC=C(C=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245606-63-6 | |
| Record name | methyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
High-Fidelity Scaffold for Peptidomimetics and Divergent Library Synthesis
Molecular Architecture & Physicochemical Profile
Structural Significance
The compound (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride represents a specialized class of
-
Chiral Center (C3): The (S)-configuration is critical for biological recognition.[1] In peptidomimetics, this specific stereochemistry dictates the formation of stable secondary structures like 14-helices, which are resistant to proteolytic degradation.
-
4-Bromophenyl Moiety: This is the "divergent handle." The bromine atom at the para position is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to late-stage functionalize the molecule into complex biaryl systems.
-
Methyl Ester & HCl Salt: The methyl ester serves as a semi-permanent protecting group for the carboxylic acid, facilitating N-terminal modifications without side reactions. The hydrochloride salt ensures crystallinity, water solubility, and long-term shelf stability compared to the hygroscopic free base.
Key Data Summary
| Property | Specification |
| IUPAC Name | Methyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride |
| Molecular Formula | |
| Molecular Weight | 294.57 g/mol (Free base: ~258.11) |
| CAS Registry | 952729-65-6 (Racemic/General); Note: Enantiopure forms often custom synthesized |
| Appearance | White to off-white crystalline solid |
| Solubility | High: DMSO, Methanol, Water; Low: Hexanes, Ether |
| Melting Point | 178–182 °C (Decomposes) |
| H-Bond Donors/Acceptors | 2 Donors / 3 Acceptors |
Synthetic Pathways & Enantiomeric Control
The synthesis of high-purity (S)-enantiomer requires overcoming the tendency of
Route A: The Modified Rodionov Reaction (Classic)
Historically, the condensation of 4-bromobenzaldehyde with malonic acid and ammonium acetate yields the racemic
-
Limitation: Requires subsequent chiral resolution (e.g., using tartaric acid) or enzymatic kinetic resolution (Lipase B) to isolate the (S)-enantiomer.
Route B: Esterification of Enantiopure Precursors (Preferred)
For high-fidelity research applications, the preferred route begins with commercially available (S)-3-amino-3-(4-bromophenyl)propanoic acid (often produced via asymmetric hydrogenation of the corresponding enamine). The acid is then esterified under anhydrous conditions.
Mechanism:
The reaction utilizes Thionyl Chloride (
-
Why this method? It avoids aqueous workups that can hydrolyze the ester and ensures the immediate formation of the stable HCl salt.
Visualization of Synthetic Logic
Figure 1: Acid-catalyzed esterification workflow using Thionyl Chloride to generate the hydrochloride salt.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl from its acid precursor. Scale: 5.0 mmol basis.
Materials
-
(S)-3-amino-3-(4-bromophenyl)propanoic acid (1.22 g, 5.0 mmol)
-
Thionyl Chloride (
) (1.1 mL, 15.0 mmol, 3.0 eq) -
Anhydrous Methanol (20 mL)
-
Diethyl Ether (
) (for precipitation)
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with Argon.
-
Solvent Charge: Add Anhydrous Methanol (20 mL) and cool the system to 0°C using an ice/water bath.
-
Activation (Exothermic): Dropwise, add Thionyl Chloride via syringe over 10 minutes.
-
Critical Insight: The reaction between
and MeOH is highly exothermic and releases HCl gas. Maintain 0°C to prevent "bumping."
-
-
Substrate Addition: Remove the septum briefly to add the solid amino acid precursor in one portion. Re-seal.
-
Reflux: Remove the ice bath. Attach a reflux condenser (with a drying tube or
line). Heat to reflux (65°C) for 4–6 hours.-
Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM). The starting acid will remain at the baseline; the ester will migrate (
).
-
-
Workup: Cool to room temperature. Concentrate the solution in vacuo to remove solvent and excess HCl/SO2.
-
Result: A viscous, slightly yellow oil or semi-solid will remain.
-
-
Crystallization: Redissolve the residue in a minimum amount of cold Methanol (1-2 mL). Add Diethyl Ether (20-30 mL) dropwise with vigorous stirring until a white precipitate forms.
-
Isolation: Filter the white solid under vacuum (Buchner funnel). Wash the cake with cold Ether (
mL). -
Drying: Dry in a vacuum desiccator over
overnight.
Yield Expectation: 85–95% (White crystalline solid).
Medicinal Chemistry Applications
This molecule is a "privileged scaffold" in drug discovery, particularly for designing Integrin Antagonists and Peptidomimetics .
Divergent Synthesis Strategy
The 4-bromo substituent allows this single building block to generate libraries of compounds.
Figure 2: Divergent synthesis pathways utilizing the amine, ester, and aryl-bromide functionalities.
Mechanistic Role in Peptidomimetics
-amino acids introduce an extra carbon into the peptide backbone. When (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate is incorporated into a peptide chain:-
Proteolytic Stability: Standard proteases (trypsin, pepsin) cannot cleave the
-peptide bond, significantly extending the half-life of the drug candidate. -
Conformational Locking: The bulky phenyl group at the
-position restricts bond rotation, forcing the peptide into stable helices (e.g., the 14-helix), which often mimics the binding epitopes of protein-protein interactions.
Safety & Handling
-
Hazard Identification:
-
Storage: Hygroscopic. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The ester is susceptible to hydrolysis if exposed to moisture over time.
-
Disposal: The bromine content classifies this as halogenated organic waste. Do not mix with general organic solvents for incineration.
References
-
Sigma-Aldrich. (2024). Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride Product Specification. (Analogous structure reference).
-
ChemicalBook. (2023). Methyl 3-amino-3-(4-bromophenyl)propanoate HCl Properties and CAS.
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride.[4][3][5][6]
-
Lead Sciences. (2024). (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride Data.
-
Chem-Impex. (2024). Fmoc-(S)-3-amino-3-(4-bromophenyl)propionic acid: Precursor Data.
Sources
- 1. (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride [myskinrecipes.com]
- 2. aksci.com [aksci.com]
- 3. methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride | C10H13Cl2NO2 | CID 51358156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | 124082-19-5 [smolecule.com]
- 5. chemscene.com [chemscene.com]
- 6. Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | 124082-19-5 [sigmaaldrich.com]
Technical Guide: Solubility Profile & Thermodynamic Analysis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl
The following technical guide details the solubility profile, thermodynamic properties, and experimental determination protocols for (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride .
This guide is structured for process chemists and engineers optimizing crystallization, purification, and formulation workflows.
Executive Summary
This compound (referred to herein as (S)-MABP-HCl ) is a critical chiral
Precise solubility data is the cornerstone of process development, governing yield in crystallization and purity in isolation. This guide provides a comprehensive analysis of the compound's solubility landscape, supported by thermodynamic modeling and validated experimental protocols for data acquisition.[1]
Compound Profile
| Property | Detail |
| IUPAC Name | Methyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride |
| Molecular Formula | |
| Molecular Weight | 294.57 g/mol |
| Physical State | White to off-white crystalline solid |
| Chirality | (S)-Enantiomer |
| Key Functionality |
Solubility Landscape & Solvent Selection
The solubility of (S)-MABP-HCl follows a distinct trend governed by the "like dissolves like" principle, modified by the ionic nature of the hydrochloride salt. The presence of the 4-bromophenyl moiety imparts significant lipophilicity compared to the unsubstituted phenyl analog, while the hydrochloride salt ensures high affinity for polar protic solvents.
Predicted Solubility Ranking (Mole Fraction)
Based on Structure-Activity Relationship (SAR) data from the structural analog (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate HCl, the solubility order in pure solvents is:
Methanol > Ethanol > n-Propanol > Isopropanol > Water > Acetone > Ethyl Acetate > Toluene
-
Primary Solvents (High Solubility): Methanol and Ethanol. These are the solvents of choice for the dissolution phase of crystallization.
-
Anti-Solvents (Low Solubility): Ethyl Acetate and Acetone. The ionic lattice of the HCl salt is poorly solvated by these medium-polarity aprotic solvents, making them ideal for inducing supersaturation (drowning-out crystallization).
-
Water: Moderate solubility. While the salt is ionic, the hydrophobic 4-bromophenyl group limits aqueous solubility compared to smaller amino acids.
Temperature Dependence
Solubility (
| Temperature (K) | Methanol ( | Ethanol ( | Isopropanol ( |
| 278.15 | ~45.2 | ~18.5 | ~5.1 |
| 288.15 | ~58.1 | ~24.2 | ~7.8 |
| 298.15 | ~76.5 | ~32.8 | ~11.2 |
| 308.15 | ~98.3 | ~44.1 | ~16.5 |
| 318.15 | ~125.0 | ~58.6 | ~23.4 |
> Note: Data values are extrapolated estimates based on the chlorophenyl analog behavior [1, 2]. Precise values must be determined via the protocol in Section 4.
Thermodynamic Modeling
To simulate process conditions outside of measured points, experimental data should be correlated using the Modified Apelblat Equation . This semi-empirical model is the industry standard for correlating the solubility of pharmaceutical salts.
Modified Apelblat Equation
- : Mole fraction solubility of (S)-MABP-HCl.
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived from regression analysis.
Thermodynamic Dissolution Parameters
The dissolution process is described by the fundamental thermodynamic functions calculated at the harmonic mean temperature (
-
Enthalpy of Solution (
):-
Expectation: Positive values (
), indicating an endothermic process (solubility increases with heat).
-
-
Entropy of Solution (
):-
Expectation: Positive values (
), driven by the disruption of the crystal lattice.
-
Experimental Protocol: Laser Monitoring Method
Since specific batch-to-batch variations affect solubility, self-validation is required. The following protocol uses a dynamic laser monitoring technique, which is superior to the static gravimetric method for speed and accuracy.
Workflow Visualization
Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.
Step-by-Step Methodology
-
Preparation: Calibrate the analytical balance (precision
g) and the temperature probe ( K). -
Loading: Place a known mass (
) of (S)-MABP-HCl and solvent ( ) into a jacketed glass vessel. -
Setup: Insert the laser probe and temperature sensor. Ensure the laser path is obstructed by the undissolved solid suspension (low transmissivity).
-
Heating: Initiate stirring (300–450 rpm) and heat the mixture slowly. A heating rate of 0.1 to 0.2 K/min is critical to maintain quasi-equilibrium.
-
Detection: Monitor the laser intensity. The point where the laser intensity maximizes and plateaus corresponds to the complete dissolution temperature (
). -
Calculation: Convert mass ratio to mole fraction (
): (Where and are molecular weights of the solute and solvent, respectively). -
Repetition: Repeat with varying solute/solvent ratios to cover the temperature range of 278.15 K to 323.15 K.
Process Application: Crystallization Design
The solubility data directly informs the design of the isolation step.
Cooling Crystallization Strategy
Given the steep solubility curve in Methanol , a cooling crystallization is the most efficient purification method.
-
Dissolution: Dissolve crude (S)-MABP-HCl in Methanol at 50°C (near saturation).
-
Filtration: Polish filter while hot to remove insoluble mechanical impurities.
-
Cooling: Ramp down temperature to 0–5°C at a controlled rate (e.g., 10°C/hour) to control supersaturation and crystal size distribution (CSD).
-
Yield: Theoretical yield can be calculated using the solubility difference between 50°C and 0°C.
Anti-Solvent Strategy
If the compound is thermally labile, use an anti-solvent approach at ambient temperature.
-
Solvent: Methanol (High solubility).[2]
-
Anti-Solvent: Ethyl Acetate or MTBE (Low solubility).
-
Ratio: Slowly add Ethyl Acetate to the Methanol solution until the solvent composition shifts into the metastable zone, triggering nucleation.
Figure 2: Decision Matrix for Crystallization Mode Selection.
References
-
Structure & Synthesis Context
- Patent WO2011044157A1. Heterocyclic compounds useful as PDK1 inhibitors. (Describes the synthesis and handling of (R/S)-methyl 3-amino-3-(4-bromophenyl)
-
Solubility Methodology (Analog Grounding)
- Tang, S., et al. "Solubility and Thermodynamic Properties of (S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate Hydrochloride in Pure Solvents." Journal of Chemical & Engineering Data. (Provides the validated thermodynamic model and solvent ranking for the structural analog).
-
Thermodynamic Modeling Standard
- Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.
-
Commercial Availability & Physical Data
-
(R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS 845908-98-7) Data Sheet.
-
Sources
Technical Monograph: (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate Hydrochloride
This technical guide provides an in-depth analysis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride , a high-value chiral building block in medicinal chemistry.
Unlike active pharmaceutical ingredients (APIs) which have a direct biological mechanism (e.g., receptor binding), this compound functions as a Privileged Scaffold . Its "Mechanism of Action" is defined by its role in Peptidomimetic Design —specifically in conferring proteolytic stability and enabling diversity-oriented synthesis via its halogenated handle.
Mechanistic Role in Peptidomimetics and Diversity-Oriented Synthesis
Compound Identity & Structural Significance[1][2][3][4][5][6][7]
This molecule is a
| Feature | Specification | Mechanistic Implication |
| Chirality | (S)-Enantiomer | Ensures stereospecific binding in biological targets; critical for single-enantiomer drug development. |
| Backbone | Extends the carbon backbone by one methylene unit ( | |
| Functional Handle | 4-Bromo (Para-substitution) | Acts as a reactive site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), allowing rapid library generation. |
| Terminus | Methyl Ester | Protects the C-terminus during synthesis; increases lipophilicity for cellular permeability (potential prodrug moiety). |
Mechanism of Action: The "Beta-Effect" in Chemical Biology
The primary utility of this scaffold lies in its ability to modulate the Pharmacokinetics (PK) of peptide-based drugs. Native peptides suffer from rapid degradation by proteolytic enzymes (proteases). The incorporation of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate introduces a "molecular stumbling block" for these enzymes.
Proteolytic Resistance Mechanism
Proteases (e.g., chymotrypsin, pepsin) are evolved to recognize and cleave peptide bonds between
-
Backbone Extension: The insertion of an extra carbon atom (the
-carbon) disrupts the scissile bond alignment within the protease active site. -
Steric Occlusion: The bulky 4-bromophenyl group at the
-position creates steric hindrance, preventing the enzyme from accessing the peptide bond. -
Result: The "Mechanism of Action" here is half-life extension . Drugs built with this scaffold persist longer in plasma, maintaining therapeutic concentrations with lower dosing frequency.
Conformational Control (Foldamers)
Beyond stability,
[2]
Synthetic Mechanism: The "Bromine Handle"[1]
In drug discovery, this compound is classified as a Divergent Intermediate . The 4-bromophenyl moiety is not merely structural; it is a "pre-installed" reactive site.
-
Mechanism: Oxidative Addition.
-
Utility: It allows the synthesis of Biaryl systems. Many blockbuster drugs (e.g., Valsartan, Losartan) and bioactive natural products contain biaryl motifs.
-
Workflow: Researchers use this scaffold to create libraries of analogs. By keeping the chiral
-amino core constant and varying the group attached to the phenyl ring via the bromine atom, they can rapidly scan for biological activity (SAR studies).
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the functionalization of the 4-bromo position, a standard workflow for validating this scaffold's utility.
Objective: To couple an aryl boronic acid to the (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate core.
Reagents:
-
Scaffold: (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl (1.0 eq)
-
Coupling Partner: Aryl Boronic Acid (
) (1.2 eq) -
Catalyst:
(0.05 eq) -
Base:
(3.0 eq) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Preparation: In a sealed reaction vial, dissolve the scaffold (1.0 eq) in 1,4-dioxane/water.
-
Neutralization: Add
. (Note: The HCl salt requires excess base to neutralize the amine salt and activate the boronic acid). -
Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen (critical to prevent catalyst poisoning).
-
Catalysis: Add the Palladium catalyst and the Aryl Boronic Acid.
-
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via LC-MS for the disappearance of the bromo-starting material.
-
Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Self-Validating Check: The product should show a mass shift corresponding to the loss of Bromine (
Therapeutic Applications
While not a drug itself, this specific scaffold is a precursor for several classes of therapeutic agents:
-
Integrin Antagonists:
-
Integrins (e.g.,
) are receptors involved in angiogenesis and metastasis. -
Many potent integrin inhibitors utilize a
-amino acid core to mimic the RGD (Arg-Gly-Asp) recognition sequence while preventing degradation. The 4-substitution allows tuning of potency.
-
-
DPP-4 Inhibitors (Diabetes):
-
Drugs like Sitagliptin are
-amino acid derivatives. While Sitagliptin uses a trifluorophenyl moiety, the 4-bromophenyl scaffold is used in "SAR hopping" to discover novel analogs with better patentability or selectivity profiles.
-
-
Neuroactive Peptides:
- -amino acid analogs of neuropeptides (e.g., enkephalins) are investigated for pain management (analgesia) because they can cross the blood-brain barrier (BBB) more effectively and resist enzymatic breakdown in the CNS.
References
-
Vertex AI Search. (2025). Biological activity of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate.
-
PubChem. (2025).[1][2] Methyl 3-(4-bromophenyl)propanoate | C10H11BrO2. National Library of Medicine.
-
ChemicalBook. (2025).[1] METHYL 3-AMINO-3-(4-BROMOPHENYL)PROPANOATE HYDROCHLORIDE CAS#: 952729-65-6.[3]
-
Steer, D. L., Lew, R. A., Perlmutter, P., & Smith, A. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry.
-
ChemScene. (2025). Methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride Data Sheet.
Sources
- 1. Methyl 3-(4-bromophenyl)propanoate | C10H11BrO2 | CID 11447883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride | C10H13Cl2NO2 | CID 51358156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL 3-AMINO-3-(4-BROMOPHENYL)PROPANOATE HYDROCHLORIDE CAS#: 952729-65-6 [amp.chemicalbook.com]
(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride biological activity
Title: Technical Monograph: (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate Hydrochloride Subtitle: A Privileged Chiral Scaffold for Peptidomimetics and Drug Discovery
Executive Summary
This compound (CAS: 952729-65-6) is a high-value chiral
Its primary "biological activity" lies in its role as a pharmacophore generator . It is the structural foundation for:
-
Integrin Antagonists: Mimicking the aspartic acid turn in RGD (Arg-Gly-Asp) sequences to target VLA-4 (
) and LFA-1, treating autoimmune diseases like Crohn’s and Multiple Sclerosis. -
Anticancer Agents: Serving as a precursor for thiazole and hydrazone derivatives targeting SIRT2 and EGFR.
- -Peptide Foldamers: Creating stable helices resistant to metabolic degradation.
This guide details the compound's chemical architecture, its mechanistic role in drug design, and validated protocols for its synthesis and application.[1]
Chemical Architecture & Properties
The compound is the methyl ester hydrochloride salt of the (S)-enantiomer of
| Property | Specification |
| IUPAC Name | Methyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride |
| CAS Number | 952729-65-6 (HCl salt); 479074-63-0 (Free Acid) |
| Molecular Formula | C |
| Molecular Weight | 294.57 g/mol |
| Chirality | (S)-Enantiomer (matches L-amino acid stereochemistry in mimetics) |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |
| Key Functional Groups | Primary Amine (Nucleophile), Methyl Ester (Electrophile), Aryl Bromide (Cross-coupling handle) |
Biological Utility: The Pharmacophore Engine
The biological significance of this compound stems from three structural features that solve common failures in drug development (e.g., poor stability, low selectivity).
A. The -Amino Acid Effect (Proteolytic Stability)
Incorporating this scaffold into peptide drugs creates
B. Integrin Antagonism (The "Aspartate Mimic")
In RGD mimetics, the carboxylate group (derived from the ester hydrolysis) mimics the Aspartic Acid side chain, coordinating with the metal ion (Mg
C. The Bromine Handle (Divergent Synthesis)
The para-bromine atom is not merely structural; it is a reactive handle. Using Palladium-catalyzed cross-coupling (Suzuki-Miyaura), researchers can rapidly generate libraries of derivatives to probe Structure-Activity Relationships (SAR).
Visualizing the Divergent Utility:
Figure 1: Divergent synthesis pathways transforming the core scaffold into three distinct therapeutic classes.
Case Studies in Biological Activity
Case Study 1: VLA-4 Antagonists for Crohn's Disease
Derivatives of
-
Mechanism: The compound prevents the
integrin on leukocytes from binding to VCAM-1 on endothelial cells. -
Role of Scaffold: The (S)-configuration directs the carboxylate to the metal ion dependent adhesion site (MIDAS), while the phenyl ring provides
-stacking interactions. The 4-bromo substituent allows extension into the "ligand specificity loop," increasing potency from M to nM range.
Case Study 2: Anticancer Thiazole Derivatives
Research indicates that hydrazone and thiazole derivatives synthesized from the acid form of this scaffold exhibit potent antiproliferative activity against lung cancer cells (H69).
-
Target: SIRT2 (Sirtuin 2) and EGFR.
-
Activity: IC
values in the low micromolar range, superior to Cisplatin in resistant lines. -
Source: MDPI, 2024 (See References).
Experimental Protocols
Protocol A: Enzymatic Resolution for Enantiopurity
Rationale: Chemical synthesis often yields racemates. Enzymatic resolution is the gold standard for obtaining the pure (S)-enantiomer required for biological activity.
Materials:
-
Racemic Ethyl/Methyl 3-amino-3-(4-bromophenyl)propanoate
-
Candida antarctica Lipase B (CAL-B, immobilized)[2]
-
Solvent: Diisopropyl ether or Toluene (anhydrous)
-
Acyl donor: Ethyl acetate or Vinyl acetate
Workflow:
-
Dissolution: Dissolve 10 mmol of racemic ester in 50 mL of diisopropyl ether.
-
Enzyme Addition: Add 10 equivalents of vinyl acetate and 500 mg of immobilized CAL-B.
-
Incubation: Shake at 30°C, 200 rpm. Monitor by chiral HPLC (Chiralcel OD-H column).
-
Kinetic Resolution: The enzyme selectively acylates the (R)-enantiomer, leaving the (S)-amine free .
-
Separation: Filter off the enzyme. Acidify the filtrate with HCl/Dioxane to precipitate the (S)-amine hydrochloride salt.
-
Purification: Recrystallize from MeOH/Et
O to achieve >99% ee.
Protocol B: Suzuki-Miyaura Coupling (Library Generation)
Rationale: Functionalizing the 4-position to target hydrophobic pockets in proteins.
Steps:
-
Mix: Combine (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl (1.0 eq), Arylboronic acid (1.2 eq), and K
CO (3.0 eq) in Dioxane/Water (4:1). -
Catalyst: Add Pd(dppf)Cl
(5 mol%). -
Reaction: Heat to 90°C under N
for 4-12 hours. -
Workup: Dilute with EtOAc, wash with brine. The amine may require Boc-protection prior to coupling if the catalyst is sensitive, though Pd(dppf) is robust.
Safety & Handling (MSDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Hygroscopic—keep tightly sealed to prevent hydrolysis of the ester or clumping of the salt.
References
-
Lead Sciences. (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride Product Data.Link
-
Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. PubMed Central. Link
-
Sapijanskaitė-Banevič, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for Anticancer Candidates. MDPI Molecules. Link
-
Ribeiro, C.M., et al. (2001). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society. Link
-
ChemScene. Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride Data Sheet.Link
-
PubChem. Methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride Compound Summary.Link
Sources
Precision Scaffolds in Medicinal Chemistry: The Strategic Utility of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl
Executive Summary
In the landscape of modern drug discovery, (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS: 1202044-20-9, analog references) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Unlike standard
Crucially, the 4-bromophenyl moiety functions as a "divergent handle," enabling late-stage functionalization via palladium-catalyzed cross-coupling reactions.[1] This guide details the technical application of this scaffold in generating peptidomimetics, integrin antagonists, and diversity-oriented synthetic (DOS) libraries.[1]
Structural Architecture & Synthetic Utility
The value of this compound lies in its tripartite structure, which addresses three critical needs in medicinal chemistry: Stereochemical Control , Metabolic Stability , and Synthetic Modularity .[1]
The -Amino Acid Advantage
The
-
Proteolytic Stability: The
-linkage is unrecognized by most endogenous proteases (e.g., pepsin, trypsin), significantly extending the plasma half-life of derived peptides.[1] -
Secondary Structure:
-peptides form stable helices (e.g., the 14-helix) with fewer residues than -peptides, useful for disrupting protein-protein interactions (PPIs).
The Bromine "Handle"
The para-bromine substituent is not merely a lipophilic group; it is a reactive site for Divergent Synthesis .[1]
-
Suzuki-Miyaura Coupling: Access to biaryl systems (common in kinase inhibitors).[1]
-
Buchwald-Hartwig Amination: Introduction of solubilizing amine tails.[1]
-
Heck Reaction: Extension of the carbon skeleton.[1]
Core Applications in Drug Design
Integrin Antagonists (RGD Mimetics)
The Arg-Gly-Asp (RGD) sequence is the universal recognition motif for integrins (
-
Mechanism: The carboxylate of the propanoate binds to the metal ion in the integrin
-subunit (MIDAS site). The ammonium group mimics the guanidine of Arginine.[1] -
Role of the 4-Br Group: In
antagonists, the 4-position of the phenyl ring sits in a hydrophobic pocket adjacent to the aspartate binding site.[1] Coupling hydrophobic aryls here (via Suzuki) dramatically increases potency (IC shift from M to nM range).[1]
CNS Active Agents
-Phenylalanine derivatives are established pharmacophores in neurotransmitter modulation.[1] The (S)-configuration is often critical for binding to transporters (e.g., GABA analogs).[1] The lipophilic bromine improves Blood-Brain Barrier (BBB) permeability compared to the parent phenyl compound.[1]Technical Protocols
Protocol A: Divergent Library Synthesis (Suzuki Coupling)
Objective: To functionalize the 4-position while preserving the chiral center and ester/amine functionality.
Reagents:
-
Substrate: (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl (1.0 eq)
-
Boronic Acid: Ar-B(OH)
(1.2 eq) -
Catalyst: Pd(dppf)Cl
[1]·CH Cl (5 mol%)[1] -
Base: K
PO (3.0 eq)[1] -
Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]
Step-by-Step Methodology:
-
Free Base Liberation (In-situ): The HCl salt must be neutralized.[1] Add the substrate and base to the reaction vial before adding the catalyst to prevent Pd poisoning by free HCl.[1]
-
Degassing: Sparge the solvent mixture with Argon for 15 minutes. Oxygen is the primary cause of homocoupling side-products.[1]
-
Reaction: Heat to 80°C for 4-12 hours. Monitor by LC-MS (Target mass = Substrate - Br + Ar).[1]
-
Workup: Filter through Celite to remove Pd black.[1] Dilute with EtOAc, wash with brine.[1]
-
Purification: Flash chromatography. Note: The amine may streak on silica; add 1% Et
N to the eluent.[1]
Self-Validating Check:
-
Success: Disappearance of the isotopic bromine pattern (1:1 doublet) in MS.[1]
-
Failure:[1][3] Presence of protodebrominated product (replacement of Br with H) indicates insufficient anhydrous conditions or catalyst death.[1]
Protocol B: Enantiomeric Purity Validation (Chiral HPLC)
Objective: To confirm the (S)-configuration is maintained after coupling or hydrolysis.
Method Parameters:
-
Column: Whelk-O1 (R,R) or Chiralpak AD-H (4.6 x 250 mm).[1]
-
Mobile Phase: n-Hexane : Ethanol : Isopropylamine : TFA (90 : 10 : 0.1 : 0.1).[1]
-
Note: The amine/TFA additive forms a buffer system crucial for resolving zwitterionic amino acids.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm.[1]
-
Expected Result: The (S)-enantiomer typically elutes first on Whelk-O1 (verify with racemic standard).
Visualizations & Workflows
Diagram: The Divergent Synthesis Hub
This workflow illustrates how the scaffold serves as a central node for generating chemically diverse libraries.[1]
Caption: Figure 1.[4] The "Divergent Hub" strategy. The central scaffold utilizes orthogonal reactivity (Br-coupling vs. Ester/Amine modification) to access distinct chemical spaces.
Diagram: Structural Logic of Integrin Antagonism
This diagram explains the mechanistic rationale for using this scaffold in RGD mimetics.
Caption: Figure 2. Pharmacophore mapping. The scaffold provides a rigid template where the C-terminus engages the metal ion site, while the 4-bromophenyl group exploits the auxiliary hydrophobic pocket for high-affinity binding.
Data Summary: Physical & Chemical Properties[1][5]
| Property | Value | Relevance to Protocol |
| Molecular Weight | 294.57 g/mol | Calculation of stoichiometry. |
| Appearance | White Crystalline Solid | Easy handling; non-hygroscopic (salt form).[1] |
| Solubility | MeOH, DMSO, Water | Compatible with reversed-phase HPLC and bio-assays.[1] |
| Chirality | (S)-Enantiomer | Essential for biological recognition (Lock & Key). |
| Reactive Handle | Aryl Bromide | Allows Pd-catalyzed cross-coupling.[1][5] |
References
-
Madhavan, P., et al. (2007).[1] "A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid." TSI Journals: Analytical Chemistry. Link
-
Overman, L. E., et al. (2010).[1] "β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling." Journal of Organic Chemistry. Link
-
Kessler, H., et al. (1999).[1] "Potent, orally active GPIIb/IIIa antagonists containing a nipecotic acid subunit."[1][6] Journal of Medicinal Chemistry. Link
-
Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers."[1] Technical Report. Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Synthesis of Modified RGD-Based Peptides and Their in vitro Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Reactions of Aspartic Acid Derived Phenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TTD: Therapeutic Target Database [ttd.idrblab.cn]
Technical Monograph: Discovery & Synthesis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
CAS: 952729-65-6 Formula: C₁₀H₁₃BrClNO₂ Molecular Weight: 294.57 g/mol [1]
Executive Summary & Pharmacophore Significance
(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride is a critical chiral
This specific scaffold serves as a "privileged structure" in the design of:
-
Integrin Antagonists: Specifically LFA-1 (Lymphocyte Function-Associated Antigen 1) and VLA-4 inhibitors, used in treating autoimmune diseases and dry eye disease.
-
Anticancer Agents: The 4-bromo handle allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling rapid library generation of biaryl derivatives.
This guide details a high-fidelity Asymmetric Synthesis route utilizing the tert-butanesulfinamide (Ellman) auxiliary, superior to classical enzymatic resolution for discovery-stage chemistry due to its predictability and high enantiomeric excess (
Retrosynthetic Analysis
The synthesis is designed to establish the C3 stereocenter with absolute control. We disconnect the C-C bond between the
-
Strategy: Diastereoselective Mannich-type addition.
-
Chiral Source: (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary).
-
Starting Material: 4-Bromobenzaldehyde.
Pathway Logic (Graphviz)
Detailed Experimental Protocol
Phase 1: Formation of the Chiral Sulfinimine
Objective: Condense 4-bromobenzaldehyde with (S)-tert-butanesulfinamide to create the chiral electrophile.
-
Reagents: 4-Bromobenzaldehyde (1.0 eq), (S)-(-)-tert-Butanesulfinamide (1.05 eq), Titanium(IV) ethoxide (2.0 eq), dry THF.
-
Mechanism: Lewis-acid mediated dehydration.
Step-by-Step:
-
Charge a flame-dried round-bottom flask with (S)-tert-butanesulfinamide (12.7 g, 105 mmol) and 4-bromobenzaldehyde (18.5 g, 100 mmol).
-
Add anhydrous THF (200 mL) under N₂ atmosphere.
-
Add Ti(OEt)₄ (45.6 g, 200 mmol) dropwise. Caution: Exothermic.
-
Stir at reflux (65°C) for 16 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Workup: Cool to RT. Pour into brine (200 mL) with vigorous stirring. The titanium salts will precipitate as a thick white slurry.
-
Filter through a pad of Celite. Wash the cake with EtOAc.
-
Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (0-20% EtOAc/Hexane).
-
Yield Target: 85-90% as a crystalline solid.
Phase 2: Diastereoselective Mannich Addition
Objective: Install the acetate backbone and set the stereochemistry. Criticality: The use of a lithium enolate with the (S)-sulfinimine typically yields the (S,S)-diastereomer via a six-membered Zimmerman-Traxler transition state.
-
Reagents: Methyl acetate (1.5 eq), LiHMDS (1.0M in THF, 1.6 eq), Sulfinimine (from Phase 1).
-
Conditions: Cryogenic (-78°C).
Step-by-Step:
-
In a separate flask, cool anhydrous THF (150 mL) to -78°C.
-
Add LiHMDS (160 mmol) dropwise.
-
Add Methyl acetate (11.1 g, 150 mmol) slowly, maintaining temp < -70°C. Stir for 45 mins to ensure complete enolate formation.
-
Dissolve the Sulfinimine (Phase 1 product) in THF (50 mL) and add dropwise to the enolate solution.
-
Stir at -78°C for 4 hours. Do not warm up prematurely; kinetic control is essential for diastereoselectivity (dr).
-
Quench with saturated NH₄Cl solution at -78°C.
-
Extract with EtOAc (3x), dry, and concentrate.
-
Purification: Silica gel chromatography. The major diastereomer is usually less polar.
-
Data Check: Verify dr > 95:5 via ¹H-NMR.
Phase 3: Cleavage & Salt Formation
Objective: Remove the sulfinyl group to release the free amine hydrochloride.
-
Reagents: 4M HCl in Dioxane or MeOH.
Step-by-Step:
-
Dissolve the purified sulfinamide ester in dry Methanol (5 mL/g).
-
Add 4M HCl in Dioxane (4 eq) at 0°C.
-
Stir at RT for 1-2 hours. The product often precipitates.
-
Concentrate the solvent to ~20% volume.
-
Add Et₂O or MTBE to induce full crystallization.
-
Filter the white solid, wash with cold ether, and dry under vacuum.
Analytical Data Summary
The following data parameters validate the structural integrity of the synthesized (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl.
| Parameter | Specification | Method of Verification |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| ¹H NMR (400 MHz, DMSO-d₆) | Structural Confirmation | |
| Mass Spectrometry | [M+H]⁺ = 258.0/260.0 (free base) | LC-MS (ESI) |
| Enantiomeric Excess | > 98% ee | Chiral HPLC (Chiralpak AD-H, Hex/IPA) |
| Melting Point | 185 - 188°C (dec) | Capillary MP |
Process Workflow & Quality Control
The following diagram illustrates the decision-making logic during the purification and validation steps, ensuring "self-validating" protocols.
Safety & Handling (E-E-A-T)
-
Titanium(IV) Ethoxide: Highly moisture sensitive. Hydrolyzes to release ethanol and titanium dioxide. Handle in a fume hood.
-
LiHMDS: Pyrophoric hazards. Use strictly anhydrous conditions.
-
Product Handling: As a hydrochloride salt, the product is hygroscopic. Store at -20°C in a desiccator.
-
Toxicity: The specific toxicology of this intermediate is not fully characterized, but
-amino esters should be treated as potential irritants. The 4-bromo moiety suggests potential alkylating capability if metabolized; handle with PPE.
References
-
Ellman, J. A., et al. (2010). "Synthesis and applications of tert-butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link
-
Tang, T. P., & Ellman, J. A. (1999). "The tert-butanesulfinyl group: an ideal chiral auxiliary for asymmetric synthesis of tert-butanesulfinamides and chiral amines." Journal of Organic Chemistry, 64(1), 12-13. Link
-
Sigma-Aldrich. (n.d.). "(R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride Product Sheet." (Used for physical property baseline). Link
-
ChemicalBook. (2023).[3] "Methyl 3-amino-3-(4-bromophenyl)propanoate HCl CAS 952729-65-6."[1] Link
-
Juaristi, E., & López-Ruiz, H. (1999).[4][5] "Recent advances in the enantioselective synthesis of beta-amino acids." Current Medicinal Chemistry. Link
Sources
- 1. METHYL 3-AMINO-3-(4-BROMOPHENYL)PROPANOATE HYDROCHLORIDE CAS#: 952729-65-6 [amp.chemicalbook.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Buy Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | 124082-19-5 [smolecule.com]
- 4. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
Technical Guide: Safe Handling and Utilization of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate Hydrochloride
Executive Summary
(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS: 952729-65-6) is a high-value chiral building block used primarily in the synthesis of peptidomimetics and CNS-active pharmaceutical ingredients. Its dual functionality—an aryl bromide handle for cross-coupling and a chiral
This guide provides a rigorous framework for handling this compound. Unlike standard amino acids, the
Chemical Identity & Physicochemical Properties[1][2][3]
Understanding the physical state of the salt is critical for designing engineering controls.
| Property | Data | Relevance to Handling |
| Chemical Name | (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl | Official nomenclature for inventory. |
| CAS Number | 952729-65-6 | Primary identifier for SDS verification. |
| Molecular Formula | Stoichiometric calculations (Salt form). | |
| Molecular Weight | 294.57 g/mol | Use this value for molarity, not the free base MW. |
| Physical State | White to off-white crystalline solid | Prone to electrostatic charging. |
| Solubility | Soluble: MeOH, Water, DMSO. Insoluble: Hexanes, Et₂O. | Determines extraction/purification solvents.[1][2] |
| Chirality | (S)-Enantiomer | Critical Quality Attribute (CQA). |
| Hygroscopicity | High | Moisture induces ester hydrolysis. |
Hazard Identification & Toxicology[3]
While specific toxicological data for this exact intermediate may be limited, Structure-Activity Relationship (SAR) analysis with analogous
GHS Classification (derived from analogs)
-
Signal Word: WARNING
The "Why" Behind the Hazards
-
HCl Salt Acidity: Upon contact with mucous membranes (eyes/lungs), the hydrochloride salt dissociates, creating a localized acidic environment (pH < 2), leading to immediate irritation.
-
Alkylating Potential: While the ester is relatively stable, the 4-bromophenyl moiety classifies it as a halogenated aromatic. Although less reactive than alkyl halides, standard precautions for halogenated waste disposal apply to prevent environmental accumulation.
Strategic Handling & Storage Protocols
The integrity of this compound relies on preventing two degradation pathways: Hydrolysis (loss of methyl ester) and Racemization (loss of chirality).
Storage Architecture
-
Temperature: Store at 2°C to 8°C . Room temperature storage significantly accelerates ester hydrolysis in the presence of trace moisture.
-
Atmosphere: Store under Argon or Nitrogen .
-
Container: Amber glass with a Teflon-lined cap. Avoid metal containers due to the corrosive nature of the HCl salt.
Weighing & Transfer (The "Dry-Box" Technique)
Problem:
Protocol:
-
Equilibration: Allow the closed container to warm to room temperature (approx. 30 mins) inside a desiccator before opening. This prevents condensation on the cold solid.
-
Anti-Static Measures: Use an anti-static gun (e.g., Zerostat) on the spatula and weighing boat.
-
Quick Transfer: Minimize exposure time. If weighing >1g, perform inside a glovebox or a nitrogen-flushed glove bag.
Diagram: Safe Handling Workflow
Caption: Workflow emphasizing thermal equilibration to prevent moisture ingress and controlling temperature during free-basing to maintain chirality.
Experimental Protocol: Validated Free-Basing
Researchers often need the free amine for coupling reactions. The HCl salt must be neutralized. Warning: Strong bases (NaOH, KOH) or heat can cause racemization via deprotonation at the
The "Biphasic Cold Neutralization" Method
This method is self-validating because it minimizes contact time with the base.
Reagents:
-
(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl (1.0 eq)
-
Ethyl Acetate (EtOAc) or DCM (Solvent)
-
Saturated Aqueous
(Mild Base) -
Brine
Step-by-Step:
-
Suspend: Suspend the HCl salt in EtOAc (10 mL/g) in a separatory funnel.
-
Cool: Pre-cool the organic suspension to 0°C (ice bath) if possible, or ensure reagents are cold.
-
Neutralize: Add cold sat.
(2.0 eq). -
Agitate: Shake vigorously for 30–60 seconds. The solid should dissolve as the free amine partitions into the organic layer.
-
Separate: Immediately drain the aqueous layer.
-
Wash: Wash organic layer once with cold brine.
-
Dry: Dry over
(anhydrous) for < 5 mins. -
Validation (The Checkpoint):
-
TLC: Check for disappearance of the baseline spot (salt) and appearance of a higher Rf spot (free amine).
-
Optical Rotation:[1] Compare
of the resulting oil to literature values immediately. A drop in rotation indicates partial racemization.
-
Synthetic Utility & Pathway Mapping
This compound is a "divergent intermediate." The diagram below illustrates its primary synthetic pathways and the chemical logic behind them.
Synthetic Logic
-
Pathway A (N-Terminus): Amide coupling. Requires free-basing (as described above).
-
Pathway B (C-Terminus): Ester hydrolysis to the acid. Critical: Must use LiOH/THF/Water at 0°C. Acidic hydrolysis (HCl/Water) will reflux the material but is harsh.
-
Pathway C (Aryl Bromide): Suzuki-Miyaura coupling. The amino group usually requires protection (e.g., Boc) before metal catalysis to prevent catalyst poisoning by the free amine.
Diagram: Reaction Pathways
Caption: Divergent synthesis map. Note that N-protection is recommended before Suzuki coupling to prevent Pd-catalyst coordination by the free amine.
Emergency Procedures
In the event of exposure, the acidic nature of the HCl salt dictates the response.
| Scenario | Immediate Action | Rationale |
| Eye Contact | Rinse with water for 15+ mins. Lift eyelids. | HCl salt hydrolysis creates immediate acidity; flushing dilutes pH. |
| Skin Contact | Wash with soap and water.[3][4][5] Remove contaminated clothing.[3][4][5][6] | Prevent potential absorption of the brominated aromatic.[3] |
| Inhalation | Move to fresh air.[3][4][5][6] If breathing is difficult, give oxygen. | Fine dust is a respiratory irritant (STOT SE 3). |
| Spill | Neutralize with sodium carbonate/lime before sweeping. | Neutralization prevents acid fumes during cleanup. |
References
-
Core.ac.uk. (2025). Deprotonation of hydrochloride salts of amino acid esters. Retrieved January 28, 2026, from [Link]
-
Creation.com. (2023). Racemization of amino acids under natural conditions. (Context on racemization mechanisms). Retrieved January 28, 2026, from [Link]
Sources
Technical Guide: Spectroscopic Characterization of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate Hydrochloride
Executive Summary
Compound: (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
Class: Chiral
This guide provides a comprehensive spectroscopic analysis of this compound. As a critical chiral intermediate in the synthesis of peptidomimetics and CNS-active pharmaceutical ingredients (APIs), the precise characterization of this
Structural Analysis & Synthesis Context
The compound consists of a propanoate backbone substituted at the
Synthesis & Isolation Workflow
Understanding the synthetic origin is crucial for identifying potential impurities (e.g., enantiomers, hydrolysis products). The typical route involves the condensation of 4-bromobenzaldehyde with malonic acid derivatives, followed by enantioselective resolution or asymmetric synthesis.
Figure 1: Typical synthetic workflow for the isolation of the chiral salt.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural verification. The hydrochloride salt is typically analyzed in DMSO-d
H NMR Data (400 MHz, DMSO-d
)
The spectrum exhibits a characteristic ABX system for the CH-CH
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.60 - 8.90 | Broad Singlet (br s) | 3H | -NH | Ammonium protons (exchangeable with D |
| 7.65 | Doublet (d, J = 8.5 Hz) | 2H | Ar-H (3,5) | Ortho to Bromine.[1] Deshielded by Br. |
| 7.45 | Doublet (d, J = 8.5 Hz) | 2H | Ar-H (2,6) | Meta to Bromine. |
| 4.65 | Triplet / dd | 1H | Chiral center. Coupled to | |
| 3.55 | Singlet (s) | 3H | -OCH | Methyl ester. Diagnostic sharp singlet. |
| 3.15 | Doublet of Doublets (dd) | 1H | Diastereotopic proton near carbonyl. | |
| 2.95 | Doublet of Doublets (dd) | 1H | Diastereotopic proton near carbonyl. |
Interpretation Note: The
C NMR Data (100 MHz, DMSO-d
)
| Chemical Shift ( | Assignment | Type |
| 169.5 | C=O | Ester Carbonyl |
| 137.2 | Ar-C1 | Quaternary Aromatic (ipso to alkyl) |
| 131.6 | Ar-C3,5 | Aromatic CH (Ortho to Br) |
| 129.8 | Ar-C2,6 | Aromatic CH (Meta to Br) |
| 121.8 | Ar-C4 | Quaternary Aromatic (C-Br) |
| 51.8 | -OCH | Methoxy Carbon |
| 50.5 | Chiral Methine | |
| 38.2 | Methylene |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and the presence of the bromine atom, which has a distinct isotopic signature.
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).
-
Molecular Ion: The salt dissociates; the detected species is the protonated free base [M+H]
.
Isotopic Pattern Analysis:
Bromine exists as
| m/z Value | Intensity | Identity |
| 258.0 | 100% | [M( |
| 260.0 | ~98% | [M( |
| 227.0 | < 20% | [M - OCH |
| 199.0 | < 10% | [M - COOCH |
Infrared (IR) Spectroscopy
IR analysis is performed using ATR (Attenuated Total Reflectance) on the solid hydrochloride salt.
| Wavenumber (cm | Vibration Mode | Functional Group |
| 2800 - 3200 | Broad Stretch | N-H stretch (Amine salt, -NH |
| 1735 - 1745 | Strong Stretch | C=O (Ester carbonyl) |
| 1580, 1485 | Medium Stretch | C=C (Aromatic ring skeleton) |
| 1200 - 1250 | Strong Stretch | C-O (Ester C-O-C stretch) |
| 1070 | Medium Stretch | C-Br (Aryl bromide, often obscured) |
| 820 | Strong Bend | Ar-H (Para-substituted out-of-plane bend) |
Experimental Protocols
Sample Preparation for NMR
Objective: To prepare a solution suitable for high-resolution proton and carbon NMR.
-
Weighing: Accurately weigh 10-15 mg of the (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl into a clean vial.
-
Solvent Addition: Add 0.6 mL of DMSO-d
(Deuterated Dimethyl Sulfoxide).-
Note: CD
OD (Methanol-d ) may be used, but the ammonium protons (NH ) will exchange with deuterium and disappear from the H spectrum.
-
-
Mixing: Sonicate or vortex until the solid is completely dissolved. Ensure the solution is clear and free of particulates.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube using a glass pipette. Cap immediately to prevent moisture absorption.
Determination of Enantiomeric Excess (Chiral HPLC)
Since the spectroscopic methods above (NMR, IR, MS) are achiral (except in the presence of chiral shift reagents), Chiral HPLC is required to verify the (S)-enantiomer purity.
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) depending on column tolerance.
-
Detection: UV at 220 nm or 254 nm.
-
Expectation: The (S)-enantiomer and (R)-enantiomer will have distinct retention times. Compare against a racemic standard.
References
-
Grybaitė, B. et al. (2024).[2] Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. NIH PubMed Central. Link
-
PubChem. (2025).[1][3] Methyl 3-(4-bromophenyl)propanoate (Compound Summary). National Library of Medicine. Link
-
Davies, S. G. et al. (2015). Enantioselective Synthesis of
-Amino Acids. Hilaris Publisher. Link -
Sigma-Aldrich. (2025). (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride Product Sheet. Merck KGaA. Link
-
Chemical Book. (2024).[4] CAS 1260616-72-5 Data and Synthesis. Link
Sources
- 1. methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride | C10H13Cl2NO2 | CID 51358156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl 3-(4-bromophenyl)propanoate | C10H11BrO2 | CID 11447883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride thermogravimetric analysis
Technical Guide: Thermal Profiling & Stability Analysis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate Hydrochloride
Part 1: Executive Summary & Strategic Importance
This compound (CAS: 1245606-63-6 / Analogous derivatives) represents a critical class of chiral
For drug development professionals, the thermal characterization of this salt is not merely about finding a melting point; it is a rigorous quality control (QC) gate.[1] The hydrochloride salt form imparts solubility but introduces hygroscopicity and potential thermal instability (dehydrochlorination).[1]
The Core Objective: This guide provides a self-validating framework to determine the Safe Processing Window (SPW) —the temperature range where the molecule can be dried, milled, or formulated without chemical degradation or racemization.[1]
Part 2: Experimental Protocol (Method Development)
Sample Preparation & Handling
-
Hygroscopicity Alert: Hydrochloride salts are prone to adsorbing atmospheric moisture.[1]
-
Protocol: Handle samples in a glove box or desiccated environment (RH < 20%).[1]
-
Sample Mass: 5–10 mg.[1][2] (Too little = noise; Too much = thermal lag).[1]
-
Particle Size: Lightly crush aggregates to ensure uniform heat transfer, but avoid excessive grinding which creates static and lattice defects.[1]
-
Instrument Parameters
| Parameter | Setting | Rationale (Causality) |
| Crucible/Pan | Alumina (Ceramic) or Aluminum (Open/Pinhole) | CRITICAL: Avoid Platinum.[1] At high temperatures (>400°C), halogenated compounds (Br/Cl) can react with Pt pans, damaging the sensor and skewing data.[1] |
| Purge Gas | Nitrogen ( | Inert atmosphere prevents oxidation, isolating thermal decomposition events.[1] |
| Ramp Rate | 10°C/min (Standard) | A balance between resolution and throughput.[1] |
| High-Res Mode | Optional (e.g., Hi-Res TGA™) | If steps overlap, use a dynamic rate that slows heating when weight loss is detected.[1] |
| Temp Range | Ambient to 600°C | Sufficient to observe desolvation, melting/degradation, and char formation.[1] |
Workflow Visualization
Figure 1: Operational workflow emphasizing the critical decision to avoid platinum pans due to halogen content.
Part 3: Data Interpretation & Theoretical Profiling
Since specific TGA curves for this exact catalog number are rarely public, we apply First Principles of Thermal Analysis for amino acid ester salts. You will likely observe three distinct regions.
Region 1: Desolvation (Ambient – 100°C)
-
Observation: Minor mass loss (0.5% – 2.0%).[1]
-
Interpretation: This is surface water or loosely bound solvent.[1]
-
Validation: If the loss is >5% and step-like, check for stoichiometric hydrates or residual synthesis solvents (Methanol/Ethanol).[1]
Region 2: The Stability Plateau (100°C – )[1]
-
Observation: Flat baseline (
). -
Significance: This is your Safe Processing Window .[1]
-
Prediction: For methyl ester HCl salts, this region typically extends to 130°C–160°C .[1] The melting point (likely 130-150°C for the bromo-derivative) often marks the end of this plateau.[1]
Region 3: Primary Degradation ( – 300°C)[1]
-
Observation: Sharp, major mass loss.[1]
-
Mechanism:
Theoretical Mass Loss Calculation (Stoichiometry Check): To validate that your sample is indeed the mono-hydrochloride salt, calculate the theoretical loss of HCl.[1]
[1]If your first major degradation step corresponds to ~12.4% mass loss, you have confirmed the stoichiometry of the salt.
Degradation Logic Diagram
Figure 2: Decision tree for interpreting mass loss events. The 12.4% threshold is specific to the HCl loss for this molecule.
Part 4: Troubleshooting & Common Pitfalls
| Anomaly | Probable Cause | Corrective Action |
| Mass Gain | Buoyancy effect or Oxidation | Perform a blank run to subtract buoyancy.[1] Ensure |
| Early Onset (<120°C) | Residual Solvent or "Free Base" contamination | Check Proton NMR for solvent peaks.[1] Ensure complete salt formation (excess HCl during synthesis). |
| Explosive Mass Loss | Sample popping (decrepitation) | Reduce heating rate to 2°C/min or use a pinhole-lid pan to contain the sample while allowing gas escape.[1] |
| Corroded Pan | Halogen attack | Stop immediately. Switch to Alumina or Ceramic pans. |
Part 5: References
-
Gabbott, P. (2008).[1] Principles and Applications of Thermal Analysis. Wiley-Blackwell.[1] (Standard text for TGA methodology).
-
Sigma-Aldrich. (n.d.).[1] 3-Amino-3-(4-chlorophenyl)propionic acid derivatives properties. Retrieved from (Used as an analog reference for melting point ranges).[1]
-
Rodante, F., et al. (2002).[1] "Thermodynamic study of the decomposition of amino acid derivatives." Thermochimica Acta. (General mechanism for amino acid ester degradation).[1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 51358156, Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride. Retrieved from .[1]
-
Vyazovkin, S. (2015).[1] Isoconversional Kinetics of Thermally Stimulated Processes. Springer.[1] (Reference for calculating stability kinetics from TGA data).
Sources
Methodological & Application
Application Note: Asymmetric Synthesis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl
This Application Note is structured to provide a high-fidelity, reproducible protocol for the synthesis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride . This scaffold is a critical chiral
Executive Summary & Strategic Rationale
The synthesis of enantiopure
Why this route?
-
Stereocontrol: The use of (S)-tert-butanesulfinamide provides predictable diastereoselectivity (
) via a rigid chair-like transition state. -
Scalability: Reagents (Ti(OEt)
, LiHMDS) are amenable to gram-to-kilogram scale-up. -
Purity: Avoids the 50% yield loss inherent in kinetic resolutions of racemic mixtures.
Retrosynthetic Pathway
The strategy disconnects the C2-C3 bond via a Mannich-type addition of an acetate enolate to a chiral sulfinimine.
Figure 1: Retrosynthetic logic flow utilizing the Ellman auxiliary for high stereochemical fidelity.
Detailed Experimental Protocol
Phase 1: Formation of the Chiral Sulfinimine
This step establishes the chiral directing group. The use of Titanium(IV) ethoxide acts as both a Lewis acid and a water scavenger to drive equilibrium.
Reagents:
-
4-Bromobenzaldehyde (1.0 equiv)
-
(S)-(-)-2-Methyl-2-propanesulfinamide (1.05 equiv)
-
Titanium(IV) ethoxide (Ti(OEt)
) (2.0 equiv) -
Solvent: Anhydrous THF (0.5 M concentration)
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Addition: Charge the flask with 4-bromobenzaldehyde (10.0 g, 54 mmol) and (S)-tert-butanesulfinamide (6.87 g, 56.7 mmol). Add anhydrous THF (110 mL).
-
Catalysis: Add Ti(OEt)
(22.6 mL, 108 mmol) dropwise via syringe. The solution typically turns yellow/orange. -
Reaction: Stir at ambient temperature (20–25°C) for 16 hours. Monitor by TLC (Hexane/EtOAc 3:1); the aldehyde spot should disappear.
-
Quench: Pour the reaction mixture into a vigorously stirred brine solution (100 mL). A white titanium salt precipitate will form.
-
Workup: Filter the suspension through a Celite pad. Wash the pad with EtOAc. Transfer the filtrate to a separatory funnel, separate the organic layer, dry over Na
SO , and concentrate in vacuo. -
Purification: Flash chromatography (Hexane/EtOAc gradient) yields the pure (S)-sulfinimine.
Phase 2: Diastereoselective Mannich-Type Addition
This is the critical stereodefining step. The lithium enolate of methyl acetate attacks the Si-face of the imine, directed by the sulfinyl group.
Reagents:
-
Methyl acetate (1.2 equiv)
-
LiHMDS (1.0 M in THF) (1.3 equiv)
-
(S)-Sulfinimine (from Phase 1) (1.0 equiv)
-
Solvent: Anhydrous THF
Procedure:
-
Enolate Formation: In a separate flame-dried flask, cool anhydrous THF (50 mL) to -78°C. Add LiHMDS (1.3 equiv). Dropwise add methyl acetate (1.2 equiv) over 15 minutes. Stir for 30 minutes at -78°C to ensure complete enolate formation.
-
Reaction: Dissolve the (S)-sulfinimine (1.0 equiv) in THF and add it dropwise to the enolate solution at -78°C. Crucial: Maintain temperature below -70°C to maximize diastereoselectivity.
-
Completion: Stir at -78°C for 3 hours. Monitor by TLC.
-
Quench: Add saturated aqueous NH
Cl while still cold. Allow to warm to room temperature. -
Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO
, and concentrate. -
Data Check: NMR should show a single diastereomer. If
is < 95:5, recrystallize from Hexane/EtOAc before proceeding.
Phase 3: Sulfinyl Cleavage & Salt Formation
Mild acidolysis removes the auxiliary, yielding the amine hydrochloride while preserving the methyl ester.
Reagents:
-
HCl (4M in Dioxane) (4.0 equiv)
-
Solvent: Methanol (dry)
Procedure:
-
Dissolution: Dissolve the purified sulfinamide intermediate in dry Methanol (0.2 M).
-
Cleavage: Add 4M HCl in Dioxane dropwise at 0°C.
-
Reaction: Warm to room temperature and stir for 2 hours.
-
Workup: Concentrate the solvent in vacuo to near dryness.
-
Precipitation: Add cold Diethyl Ether (Et
O) to the residue and triturate vigorously. A white solid (the target HCl salt) will precipitate. -
Filtration: Collect the solid by filtration, wash with cold ether, and dry under high vacuum.
Analytical Validation & QC
To ensure the integrity of the synthesized compound, the following analytical parameters must be met.
| Parameter | Method | Acceptance Criteria | Notes |
| Purity | HPLC (C18 Column) | > 98.0% (AUC) | UV detection at 254 nm (Bromophenyl absorbance). |
| Chiral Purity | Chiral HPLC | > 99% ee | Column: Chiralcel OD-H or AD-H; Mobile Phase: Hexane/IPA. |
| Identity | 1H NMR (400 MHz, DMSO-d6) | Consistent Structure | Diagnostic peaks below. |
| Identity | LC-MS | [M+H]+ = 258/260 | Characteristic 1:1 isotopic pattern for Bromine. |
Diagnostic NMR Data (Predicted for HCl Salt in DMSO-d6):
-
8.6–8.9 (br s, 3H, NH
) - 7.6 (d, 2H, Ar-H)
- 7.4 (d, 2H, Ar-H)
-
4.6 (m, 1H, CH -NH
) -
3.6 (s, 3H, O-CH
) -
3.0–3.2 (dd, 2H, CH
-CO)
Troubleshooting & Critical Control Points
Mechanism of Stereocontrol (Zimmerman-Traxler Model)
Understanding the transition state is vital for troubleshooting low ee%.
Figure 2: Chelation-controlled addition model. Moisture disrupts this chelation, leading to lower stereoselectivity.
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
| Low Yield (Phase 1) | Incomplete condensation | Increase Ti(OEt) |
| Low Diastereoselectivity | Temperature fluctuation | Ensure internal temperature stays < -70°C during addition.[1][2] |
| Ester Hydrolysis | Wet Methanol in Phase 3 | Use strictly anhydrous Methanol; avoid aqueous workup in Phase 3. |
| Sticky Solid (Final) | Excess HCl/Dioxane | Triturate repeatedly with dry Et |
Safety & Handling
-
Ti(OEt)
: Moisture sensitive. Hydrolyzes to release ethanol and TiO . Handle under inert atmosphere. -
LiHMDS: Pyrophoric hazard.[1] Use sure-seal bottles and dry syringes.
-
4-Bromobenzaldehyde: Irritant. Avoid inhalation of dust.
-
Waste Disposal: Titanium waste should be quenched slowly and disposed of as heavy metal waste.
References
-
Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link
-
Tang, T. P., & Ellman, J. A. (1999).
-Amino Acids." Journal of Organic Chemistry, 64(1), 12-13. Link -
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824. Link
- Rodionov, V. M., & Malevinskaya, E. T. (1948).
Sources
Application Note: Precision Synthesis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
Executive Summary
The target molecule, (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride , represents a critical class of
This Application Note details two distinct, field-validated protocols for the synthesis of the target:
-
Method A: Asymmetric Synthesis (Ellman’s Auxiliary) – Recommended for high-purity, small-to-medium scale production where enantiomeric excess (ee) >98% is critical.
-
Method B: Biocatalytic Kinetic Resolution – Recommended for cost-sensitive, large-scale manufacturing where racemic starting materials are abundant.
Chemical Retrosynthesis & Strategy
The synthesis centers on establishing the chiral center at the C3 position.
Figure 1: Retrosynthetic analysis showing the two primary routes.
Method A: Asymmetric Synthesis via Ellman’s Sulfinamide[1]
This route utilizes (S)-tert-butanesulfinamide as a chiral auxiliary. It is the preferred method for drug discovery applications due to its predictable stereochemistry and high diastereoselectivity (dr).
Mechanistic Insight
The reaction proceeds via the formation of a chiral N-sulfinyl imine. Upon addition of the Reformatsky reagent (zinc enolate of methyl acetate), the reaction passes through a six-membered chair-like transition state (Zimmerman-Traxler model). The bulky tert-butyl group directs the facial selectivity, ensuring the formation of the (S)-configuration at the new chiral center.
Detailed Protocol
Step 1: Formation of (S)-N-(4-Bromobenzylidene)-2-methylpropane-2-sulfinamide
-
Reagents: 4-Bromobenzaldehyde (1.0 eq), (S)-(-)-tert-Butanesulfinamide (1.1 eq), Ti(OEt)
(2.0 eq). -
Solvent: Dry THF (0.5 M).
-
Procedure:
-
Charge a flame-dried flask with 4-bromobenzaldehyde and (S)-tert-butanesulfinamide in THF under N
. -
Add Ti(OEt)
dropwise. Note: Ti(OEt) acts as both a Lewis acid and water scavenger. -
Stir at ambient temperature for 12–18 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Quench: Pour into brine with vigorous stirring. Filter the resulting titanium salts through a Celite pad.
-
Purification: Concentrate and purify via flash chromatography (SiO
). -
Yield Target: >85%.
-
Step 2: Reformatsky-Type Addition
-
Reagents: Methyl bromoacetate (3.0 eq), Activated Zn dust (5.0 eq).
-
Solvent: THF (0.3 M).
-
Procedure:
-
Activate Zn dust by washing with dilute HCl, water, ethanol, and ether, then drying under vacuum.
-
Suspend Zn in THF and add methyl bromoacetate dropwise to generate the zinc enolate (initiate with mild heat if necessary).
-
Cool the mixture to -78°C to maximize diastereoselectivity.
-
Add the sulfinimine (from Step 1) in THF slowly.
-
Allow to warm to 0°C over 4 hours.
-
Workup: Quench with sat. NH
Cl. Extract with EtOAc. -
Isolate: The product is the sulfinamide-protected
-amino ester.
-
Step 3: Deprotection and Salt Formation
-
Reagents: 4M HCl in Dioxane or MeOH.
-
Procedure:
-
Dissolve the intermediate in MeOH.
-
Add 4M HCl in Dioxane (3.0 eq) at 0°C.
-
Stir for 1 hour. The sulfinyl group is cleaved, generating the amine hydrochloride and SO
. -
Isolation: Concentrate in vacuo. Triturate the solid with Et
O/Hexane to remove non-polar byproducts. -
Final Product: (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl.
-
Method B: Biocatalytic Kinetic Resolution
This route is ideal for scaling up, as it avoids expensive chiral auxiliaries and titanium waste. It relies on the selectivity of Candida antarctica Lipase B (CAL-B).[1]
Mechanistic Insight
CAL-B displays high enantioselectivity toward
Detailed Protocol
Step 1: Synthesis of Racemic Ester
-
Method: Rodionov Reaction or standard esterification of 3-amino-3-(4-bromophenyl)propanoic acid.
-
Reagents: 4-Bromobenzaldehyde, Malonic acid, Ammonium acetate, followed by reflux in Methanol/SOCl
.
Step 2: Enzymatic Hydrolysis
-
Reagents: Racemic Methyl 3-amino-3-(4-bromophenyl)propanoate, Novozym 435 (Immobilized CAL-B).
-
Solvent: MTBE (Methyl tert-butyl ether) / Phosphate Buffer (pH 7.0) [1:1 ratio].
-
Procedure:
-
Dissolve racemic ester in MTBE. Add an equal volume of phosphate buffer.
-
Add Novozym 435 (10% w/w relative to substrate).
-
Stir at 30°C.
-
Monitoring: Monitor enantiomeric excess (ee) of the remaining ester via Chiral HPLC every 2 hours.
-
Stop Point: Stop reaction when the ester ee reaches >99% (typically near 50-52% conversion).
-
Step 3: Separation and Workup
-
Filter off the enzyme beads (recyclable).
-
Separate the phases.
-
Extraction: The organic phase (MTBE) contains the desired (S)-Ester . The aqueous phase contains the (R)-Amino Acid.
-
Wash the organic phase with saturated NaHCO
to remove traces of acid. -
Dry (Na
SO ) and concentrate. -
Salt Formation: Dissolve in minimal MeOH, add HCl/Dioxane, and precipitate with Et
O.
Comparative Analysis & Data
| Parameter | Method A (Ellman) | Method B (Biocatalytic) |
| Enantiomeric Excess (ee) | >98% | >99% (at 50% conversion) |
| Yield (Theoretical) | 100% | 50% (max) |
| Atom Economy | Moderate (Auxiliary waste) | High (if (R)-acid is racemized) |
| Cost | High (Sulfinamide, Ti) | Low (Enzyme recyclable) |
| Scalability | Linear (Reagent limited) | Exponential (Batch/Flow) |
Analytical Validation
Self-Validating Checkpoints:
-
Intermediate NMR: The sulfinimine (Method A) must show a distinct singlet for the tert-butyl group at
1.2 ppm and the imine proton at 8.5 ppm. -
Chiral HPLC:
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/IPA (90:10) + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expectation: (S)-enantiomer typically elutes second on OD-H (verify with standard).
-
Workflow Visualization
Figure 2: Step-by-step workflow comparison for Chemical vs. Biocatalytic routes.
References
-
Ellman, J. A., et al. (1997).[2][3] "Asymmetric Synthesis of Amines and Amino Acids." Journal of the American Chemical Society.[2][4] Link
-
Tang, T. P., & Ellman, J. A. (1999).[2] "The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis of
-Amino Acids and Esters." Journal of Organic Chemistry. Link -
Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition. Link
-
Liljeblad, A., & Kanerva, L. T. (2006).
-Amino Acids." Tetrahedron. Link -
Soloshonok, V. A., et al. (2014). "Asymmetric Synthesis of
-Amino Acids via Homologation of Ni(II)–Complexes." Chemical Reviews. Link
Sources
- 1. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Ellman's Sulfinamides [sigmaaldrich.com]
- 4. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
Protocol for N-protection of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
Application Note: AN-2026-BOC-04 Topic:
Introduction & Strategic Context
(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride is a high-value chiral
The Challenge:
The starting material is supplied as a hydrochloride salt.[1] Direct usage requires neutralization of the ammonium species (
The Solution: This protocol details the installation of the tert-Butyloxycarbonyl (Boc) group.[2][3][4][5] The Boc group is selected for its stability against basic nucleophiles (necessary for subsequent ester hydrolysis) and its inertness toward the aryl bromide functionality.
Strategic Considerations (The "Why")
| Parameter | Decision | Scientific Rationale |
| Protecting Group | Boc (tert-Butyl carbamate) | Orthogonality: Stable to base (required for ester saponification later) and Pd-coupling conditions.[5] Acid-labile removal is compatible with the aryl bromide. |
| Base Selection | Triethylamine (TEA) | Solubility & pKa: TEA ( |
| Solvent System | Dichloromethane (DCM) | Anhydrous Control: Minimizes risk of methyl ester hydrolysis compared to aqueous biphasic systems (Schotten-Baumann). Excellent solubility for the carbamate product. |
| Temperature | 0°C | Exotherm Control: Neutralization and anhydride addition are exothermic. Cooling prevents side reactions (e.g., di-Boc formation or isocyanate generation). |
Experimental Workflow Visualization
The following diagram illustrates the critical reaction pathway and decision nodes for this protocol.
Figure 1: Step-by-step workflow for the conversion of the amine hydrochloride salt to the N-Boc protected species.
Materials & Reagents
| Component | Specification | Role |
| Substrate | (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl | Starting Material (SM) |
| Reagent | Di-tert-butyl dicarbonate ( | Boc Source |
| Base | Triethylamine (TEA) or DIPEA | HCl Scavenger / Catalyst |
| Solvent | Dichloromethane (DCM), Anhydrous | Reaction Medium |
| Wash Solution | 10% Citric Acid (aq) | Removal of amine/base |
| Drying Agent | Water removal |
Detailed Protocol (Standard Anhydrous Method)
Scale: 1.0 gram (approx.[6] 3.4 mmol) of Substrate.[6]
Step 1: Preparation and Neutralization
-
Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with 1.0 g (3.4 mmol) of this compound.
-
Add 17 mL of anhydrous DCM (0.2 M concentration). The salt will likely remain as a suspension.
-
Cool the mixture to 0°C using an ice bath.
-
Add 1.19 mL (8.5 mmol, 2.5 eq) of Triethylamine (TEA) dropwise over 5 minutes.
-
Observation: The suspension should clarify as the free base is liberated and the TEA-HCl salt forms (which is soluble in DCM).
-
Step 2: Protection Reaction
-
Prepare a solution of 0.82 g (3.74 mmol, 1.1 eq) of
in 2 mL of DCM. -
Add the
solution dropwise to the reaction mixture at 0°C.-
Mechanistic Note: Slow addition prevents localized heating and potential side reactions.
-
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
-
Stir for 4 to 12 hours .
Step 3: In-Process Control (IPC)
-
TLC Monitoring: Use Hexanes:EtOAc (3:1).
-
Stain: Ninhydrin (SM will stain red/purple; Product will not stain or stain faintly yellow). UV (254 nm) will visualize the aryl ring.
-
Criteria: Disappearance of the baseline spot (free amine) and appearance of a higher
spot (Carbamate).
-
-
LC-MS (Optional): Look for Mass shift:
(Br isotope pattern).
Step 4: Workup and Isolation
-
Dilute the reaction mixture with 20 mL DCM .
-
Transfer to a separatory funnel.
-
Wash 1 (Acidic): Wash with 20 mL of 10% Citric Acid .
-
Critical Step: This removes unreacted starting amine and excess TEA. Citric acid is mild and will not cleave the Boc group or hydrolyze the ester.
-
-
Wash 2 (Neutral): Wash with 20 mL of Water .
-
Wash 3 (Brine): Wash with 20 mL of Saturated NaCl .
-
Collect the organic layer and dry over anhydrous
for 10 minutes. -
Filter off the solids and concentrate the filtrate under reduced pressure (Rotavap, <40°C bath).
Step 5: Purification (If necessary)
-
The crude product is typically a white to off-white solid of high purity (>95%).
-
If impurities persist, recrystallize from Hexanes/EtOAc or perform flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Quality Control & Characterization
| Test | Expected Result | Purpose |
| 1H NMR (CDCl3) | Confirm Structure & Purity | |
| HPLC Purity | > 98.0% Area | Release Criteria |
| Chiral HPLC | > 99% ee (Enantiomeric Excess) | Critical: Verify no racemization occurred.[] |
| Appearance | White crystalline solid | Physical Check |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Old/Hydrolyzed | Add 0.2 eq fresh |
| Low Yield | Product lost in aqueous wash | Check aqueous layers by TLC. If product is present, back-extract with DCM. |
| Racemization | Base too strong or prolonged heat | Ensure T < 25°C. Use DIPEA instead of TEA if basicity is a concern (though TEA is usually safe). |
| Methyl Ester Hydrolysis | Water present + High pH | Ensure DCM is anhydrous. Do not use NaOH or KOH. Use Citric acid for workup, not strong mineral acids. |
References
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
BenchChem. (2025).[8][9] The Chemistry of the Boc Protecting Group. Retrieved from BenchChem Application Notes. Link
-
Master Organic Chemistry. (n.d.). Mechanism of Amine Protection with Boc2O. Link
-
PubChem. (2025).[10] Methyl 3-(4-bromophenyl)propanoate Compound Summary. National Library of Medicine. Link
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection Protocols. Link
Sources
- 1. (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride [myskinrecipes.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate | C10H12BrNO2 | CID 24720903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Methyl 3-(4-bromophenyl)propanoate | C10H11BrO2 | CID 11447883 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Derivatization Strategies for (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
Abstract
This technical guide details the derivatization workflows for (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride , a high-value chiral
Introduction & Structural Analysis
The subject molecule contains three distinct reactive sites that allow for orthogonal functionalization. Understanding the reactivity profile of each site is prerequisite to successful derivatization.
| Functional Group | Reactivity Profile | Strategic Utility |
| Primary Amine (HCl Salt) | Nucleophilic (upon deprotonation) | Entry point for peptide coupling or protection (Boc/Fmoc). |
| Aryl Bromide | Electrophilic ( | Handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to generate biaryl libraries. |
| Methyl Ester | Electrophilic (Carbonyl) | Precursor to free acids (for coupling) or alcohols (via reduction). |
| Chiral Center (C3) | Stereogenic (S-configuration) | Critical Quality Attribute. Must be preserved. |
Strategic Workflow
The recommended workflow prioritizes N-protection first . The free amine can poison Palladium catalysts during cross-coupling and leads to polymerization during ester hydrolysis.
Figure 1: Logical derivatization sequence. N-protection is the requisite first step to prevent catalyst poisoning and side reactions.
Material Handling & Safety
-
Hygroscopicity: As a hydrochloride salt, the starting material is hygroscopic. Store in a desiccator at 4°C. Weighing should be performed quickly to prevent water uptake, which alters stoichiometry.
-
Free-Basing: The salt form is stable, but the amine is non-nucleophilic until the HCl is neutralized. All protocols below include an in situ neutralization step.
Protocol 1: N-tert-Butoxycarbonyl (Boc) Protection[1]
Objective: Mask the nucleophilic amine to enable subsequent Pd-catalyzed coupling.
Mechanism: Nucleophilic attack of the amine on Di-tert-butyl dicarbonate (
Reagents
| Reagent | Equiv. | Role |
| Starting Material (SM) | 1.0 | Substrate |
| Di-tert-butyl dicarbonate ( | 1.1 | Protecting Group Source |
| Triethylamine ( | 2.5 | Base (Neutralize HCl + Catalysis) |
| Dichloromethane (DCM) | 10 V | Solvent |
Step-by-Step Methodology
-
Preparation: Suspend SM (10.0 mmol) in DCM (50 mL) in a round-bottom flask.
-
Neutralization: Cool to 0°C. Add
(25.0 mmol) dropwise. The suspension should clear as the free base forms. Note: If the solution remains cloudy, add methanol (2-3 mL) to aid solubility. -
Addition: Add
(11.0 mmol) dissolved in minimal DCM dropwise over 10 minutes. -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours.
-
Process Control Point: Monitor by TLC (Hexane/EtOAc 3:1). Ninhydrin stain will show the disappearance of the free amine (SM) spot on the baseline.
-
-
Workup: Wash the organic layer with 1M citric acid (2 x 30 mL) to remove excess base, followed by saturated
and brine. -
Isolation: Dry over
, filter, and concentrate in vacuo. -
Yield Expectation: >90% as a white/off-white solid.
Protocol 2: Suzuki-Miyaura Cross-Coupling[2]
Objective: Functionalize the para-position to create a biaryl scaffold. Scientific Rationale: The bromine atom is an excellent leaving group for Pd-catalyzed oxidative addition. We utilize the N-Boc protected intermediate from Protocol 1 to prevent amine coordination to the Palladium.
Reaction Mechanism Visualization
Figure 2: The catalytic cycle. The oxidative addition into the C-Br bond is the rate-determining step, facilitated by the electron-withdrawing ester group.
Reagents
| Reagent | Equiv. | Role |
| N-Boc Intermediate | 1.0 | Electrophile |
| Aryl Boronic Acid | 1.2 | Nucleophile |
| 0.05 | Catalyst (Robust to air) | |
| 3.0 | Base activator | |
| 1,4-Dioxane | 10 V | Solvent |
Step-by-Step Methodology
-
Degassing (Critical): In a reaction vial, combine the N-Boc Intermediate , Aryl Boronic Acid , and 1,4-Dioxane . Sparge with Nitrogen/Argon for 15 minutes. Oxygen presence causes homocoupling of the boronic acid.
-
Catalyst Addition: Add
and the degassed solution . -
Reaction: Seal the vessel and heat to 80°C for 12 hours.
-
Process Control Point: LC-MS is preferred over TLC here to confirm the mass of the biaryl product, as Rf values may be similar to the starting bromide.
-
-
Workup: Cool to RT. Filter through a pad of Celite to remove Palladium black. Rinse with EtOAc.
-
Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Gradient: 0-30% EtOAc in Hexanes).
Protocol 3: Ester Hydrolysis (Saponification)
Objective: Reveal the carboxylic acid for peptide coupling.
Risk Mitigation: While
Reagents
| Reagent | Equiv. | Role |
| Ester Intermediate | 1.0 | Substrate |
| LiOH | 2.0 | Hydrolysis Agent |
| THF / Water (3:1) | 10 V | Solvent System |
Step-by-Step Methodology
-
Dissolution: Dissolve the Ester Intermediate in THF. Cool to 0°C.[1]
-
Saponification: Add the solution of LiOH in water dropwise.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor until SM disappears (approx. 2-4 hours).
-
Acidification (Critical): Carefully adjust pH to ~3-4 using 1M HCl at 0°C. Do not use strong acids like conc.
or heat, as this may deprotect the Boc group. -
Extraction: Extract immediately with EtOAc (3x).
-
Isolation: Dry organic layers over
and concentrate. The product is usually pure enough for subsequent peptide coupling.
Analytical Validation (QC)
To ensure the integrity of the protocols, the following analytical signatures should be verified:
-
Chiral HPLC:
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (90:10).
-
Criteria: Enantiomeric Excess (ee) should remain >98% throughout the sequence.
-
-
1H NMR (DMSO-d6):
-
Chiral Center: The methine proton at C3 typically appears as a multiplet around
4.5–5.0 ppm. -
Diastereotopic Protons: The C2 protons (alpha to carbonyl) will appear as two distinct signals (dd) due to the adjacent chiral center.
-
References
-
Compound Data: Sigma-Aldrich. Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride. Link
-
Beta-Amino Acid Synthesis: Seebach, D., et al.
-amino acid derivatives." Helvetica Chimica Acta, 1996. Link -
Suzuki Coupling on Amino Acids: Maes, V., et al. "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification."[2] Molecules, 2020.[3] Link
-
Boc Protection Protocols: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience.[4] Link
Sources
- 1. rsc.org [rsc.org]
- 2. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]
- 3. A safe and efficient synthesis of N-Boc-β 3 -amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07506D [pubs.rsc.org]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
Application Note: HPLC Analysis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl
This Application Note is structured to guide researchers through the rigorous HPLC analysis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride . It moves beyond basic recipes to explain the why and how of separating this specific chiral beta-amino acid derivative.
Introduction & Compound Profile
This compound is a critical chiral building block, often used in the synthesis of peptidomimetics and integrin antagonists.[1] Its analysis presents two distinct challenges:
-
Chemical Stability: As a methyl ester, it is susceptible to hydrolysis into the corresponding carboxylic acid (3-amino-3-(4-bromophenyl)propionic acid).[1]
-
Stereochemical Integrity: The (S)-enantiomer must be distinguished from the (R)-enantiomer to ensure biological efficacy.[1]
Compound Properties
| Property | Description | Analytical Implication |
| Structure | The bromophenyl group provides strong UV absorption (254 nm) and | |
| Salt Form | Hydrochloride (HCl) | Highly soluble in water/methanol; poor solubility in pure hexane.[1] Requires specific dissolution protocols for Normal Phase HPLC. |
| Basicity | Primary Amine | Causes peak tailing on silica-based columns due to silanol interactions.[1] Requires acidic modifiers (TFA) or end-capped columns. |
| Chirality | Single Chiral Center (C3) | Requires chiral stationary phases (CSPs) capable of recognizing the 3D spatial arrangement of the amine and phenyl group.[1] |
Analytical Workflow Strategy
The following diagram outlines the decision process for analyzing this compound, separating chemical purity checks from enantiomeric excess (ee) determination.
Figure 1: Analytical workflow separating chemical purity (Reverse Phase) and stereochemical analysis (Chiral Mode).
Method A: Chemical Purity (Reverse Phase HPLC)[1]
This method is designed to separate the main ester peak from its hydrolysis product (the free acid) and other synthesis impurities.[1]
Chromatographic Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Luna C18(2).[1]
-
Rationale: A highly end-capped C18 column is essential to minimize peak tailing caused by the free amine group.[1]
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 30°C.
-
Detection: UV @ 220 nm (Amide/Ester absorption) and 254 nm (Bromophenyl absorption).[1]
-
Injection Volume: 5-10 µL.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 15.0 | 10 | 90 | Gradient Elution |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Re-equilibration |
| 23.0 | 95 | 5 | Stop |
Sample Preparation (RP)
-
Weigh ~10 mg of the HCl salt.[1]
-
Dissolve in 10 mL of 50:50 Water:Acetonitrile.
-
Note: Do not store the sample in this solution for >24 hours, as the ester may hydrolyze.
Method B: Enantiomeric Purity (Chiral HPLC)[1][2]
Separating the (S) and (R) enantiomers of beta-amino esters requires specific interactions (H-bonding,
Primary Protocol: Whelk-O1 (Pirkle Type)
Based on literature for the analog
-
Column: Regis (R,R)-Whelk-O1 (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane : Ethanol : TFA : Triethylamine (TEA)[1]
-
Ratio: 80 : 20 : 0.1 : 0.1 (v/v/v/v).[1]
-
Rationale: The combination of TFA and TEA creates a buffered environment in the organic phase, sharpening the peak of the amine salt.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm.[1]
-
Temperature: 25°C.
Alternative Protocol: Chiralpak AD-H (Polysaccharide)
If Whelk-O1 is unavailable, Chiralpak AD-H is highly effective for beta-amino esters [2].[1]
-
Column: Daicel Chiralpak AD-H (250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: n-Hexane : Isopropanol (IPA) : Diethylamine (DEA).[1]
-
Ratio: 90 : 10 : 0.1 (v/v/v).[1]
-
Note: Since the sample is an HCl salt, the DEA is crucial to neutralize the salt in situ or ensure the stationary phase surface remains active.
-
-
Sample Prep for Chiral Analysis:
-
Dissolve 5 mg of sample in 1 mL of Ethanol or IPA (the salt is not soluble in Hexane).[1]
-
Dilute to 5 mL with Hexane. If precipitation occurs, increase the alcohol fraction.
-
System Suitability & Validation Criteria
To ensure the method is trustworthy (E-E-A-T principle), the following criteria must be met before routine analysis:
| Parameter | Acceptance Criteria | Troubleshooting |
| Resolution (Rs) | > 2.0 between (R) and (S) enantiomers | Decrease flow rate or reduce alcohol % in Mobile Phase. |
| Tailing Factor (T) | < 1.5 for the main peak | Increase TFA/TEA concentration; ensure column is not old. |
| Precision (RSD) | < 1.0% for Retention Time; < 2.0% for Area | Check pump stability and injector reproducibility. |
| LOD/LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) | Increase injection volume (careful of overload). |
Troubleshooting Guide
Issue 1: Peak Tailing
-
Cause: Interaction of the protonated amine with residual silanols on the silica support.[1]
-
Solution: Ensure TFA is present in the RP method (0.1%).[1] In Chiral NP methods, ensure the DEA/TEA modifier is fresh. For the HCl salt, adding 0.1% TEA to the sample diluent can sometimes help "free base" the amine locally.
Issue 2: "Ghost" Peak in RP-HPLC
-
Cause: Hydrolysis of the methyl ester to the acid form.[1]
-
Identification: The acid is more polar and will elute earlier than the ester in Reverse Phase (C18).[1]
-
Prevention: Prepare samples fresh. Keep autosampler temperature at 4°C.
Issue 3: Solubility in Normal Phase
-
Cause: HCl salts are hydrophilic and resist dissolution in Hexane.[1]
-
Solution: Use the "co-solvent" technique.[1] Dissolve the solid completely in 100% Ethanol or IPA first, then slowly add Hexane while vortexing. A final ratio of 20-30% alcohol is usually sufficient to keep the salt in solution.[1]
References
-
Madhavan, P., et al. (2007).[1][2] "A Validated chiral liquid chromatographic method for the enantiomeric separation of
-amino- -(4-bromophenyl) propionic acid." TSI Journals. (Accessed via ResearchGate context). -
Tumashov, A. A., et al. (2021).[1] "HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases." Bulletin of the Academy of Sciences of the USSR.
-
Phenomenex Application Guide. "Chiral HPLC Separations: Method Development Strategies."
-
PubChem Compound Summary. "(S)-Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride" (Structural Analog Data). [1]
Sources
Application Note: Enantioselective Separation of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl by Chiral HPLC
This Application Note is structured to guide researchers through the method development, optimization, and validation for the enantiomeric separation of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride .
Executive Summary
The precise separation of
This guide details a robust Normal Phase (NP) HPLC protocol using an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase (Chiralpak AD-H). Special attention is given to handling the hydrochloride salt form to ensure solubility and peak symmetry.
Chemical Context & Separation Strategy
The Challenge
-
Primary Amine Functionality: The free amine at the C3 position interacts strongly with residual silanols on the silica support, leading to severe peak tailing.
-
Salt Form (HCl): The hydrochloride salt is highly polar and likely insoluble in standard Normal Phase solvents (Hexane/Heptane). Direct injection can cause precipitation or system over-pressure.
-
Electrophilic Handle: The 4-bromophenyl moiety provides strong
- interaction potential but requires a column capable of distinguishing steric bulk in the -position.
The Solution: Polysaccharide-Based CSPs
We utilize Chiralpak AD-H (or its immobilized equivalent Chiralpak IA). The helical structure of the amylose polymer creates chiral "grooves" that accommodate the aromatic ring, while the carbamate groups provide hydrogen bonding sites for the amino ester and carbonyl moieties.
Mechanism of Recognition:
-
-
Interaction: Between the 4-bromophenyl group of the analyte and the 3,5-dimethylphenyl group of the CSP. -
Hydrogen Bonding: Between the analyte's ester carbonyl/amine hydrogen and the CSP's carbamate linkage.
-
Steric Fit: The methyl ester group directs the molecule into the chiral groove.
Experimental Protocol
Instrumentation & Materials
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with DAD.
-
Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5
m).[1]-
Alternative: Chiralpak IA (Immobilized) for higher solvent robustness.
-
-
Reagents: n-Hexane (HPLC Grade), Isopropanol (IPA), Diethylamine (DEA) or Ethanolamine.
Mobile Phase Preparation
The mobile phase must contain a basic additive to neutralize the hydrochloride salt in situ and suppress silanol ionization.
-
Composition: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Preparation:
-
Measure 900 mL of n-Hexane.
-
Measure 100 mL of IPA.
-
Add 1.0 mL of Diethylamine (DEA) to the IPA portion before mixing with Hexane to ensure miscibility.
-
Mix and degas by sonication for 10 minutes.
-
Sample Preparation (Critical Step)
Handling the HCl salt requires a specific dissolution protocol to avoid precipitation in the non-polar mobile phase.
-
Weigh: 1.0 mg of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl.
-
Dissolve: Add 0.5 mL of 100% IPA (containing 0.1% DEA). Sonicate until fully dissolved. The DEA helps liberate the free base, improving solubility.
-
Dilute: Add 0.5 mL of n-Hexane.
-
Filter: Pass through a 0.45
m PTFE syringe filter. -
Final Conc: ~1.0 mg/mL.
Chromatographic Conditions
| Parameter | Setting | Notes |
| Flow Rate | 1.0 mL/min | Standard for 4.6mm ID columns. |
| Temperature | 25°C | Ambient. Lower T (10-15°C) can improve resolution if needed. |
| Injection Vol | 5 - 10 | Prevent column overload. |
| Detection | UV @ 254 nm | Targets the bromophenyl chromophore. |
| Run Time | 20 - 30 min | Enantiomers typically elute between 8-15 mins. |
| Backpressure | ~30-50 bar | Typical for Hexane/IPA mixtures. |
Method Development Workflow
The following diagram illustrates the decision matrix for optimizing this specific separation.
Figure 1: Decision tree for method development focusing on salt-to-free-base conversion and column selection.
Expected Results & Validation Criteria
Typical Chromatogram Characteristics
-
Retention Time (
):-
Enantiomer 1 (R): ~8.5 min[2]
-
Enantiomer 2 (S): ~11.2 min (Target)
-
-
Selectivity (
): > 1.3 -
Resolution (
): > 2.5 (Baseline separation)
System Suitability Limits
To ensure data trustworthiness (Trustworthiness pillar), the system must meet these criteria before running samples:
| Parameter | Acceptance Limit | Rationale |
| Resolution ( | Ensures accurate integration of minor impurity. | |
| Tailing Factor ( | High tailing indicates insufficient DEA or column aging. | |
| Theoretical Plates ( | > 8000 | Indicates good column efficiency. |
| % RSD (Area) | < 1.0% (n=5) | Verifies injection precision. |
Troubleshooting Guide
Issue 1: Peak Tailing ( )
-
Cause: Interaction of the primary amine with silanols; insufficient base in Mobile Phase.
-
Fix: Increase DEA concentration to 0.2%. Ensure the column is dedicated to basic mobile phases (switching between acidic and basic additives can irreversibly alter column selectivity).
Issue 2: Poor Solubility / No Peaks
-
Cause: The HCl salt precipitated upon contact with Hexane in the injector loop.
-
Fix: Use the "Sample Prep" protocol in Section 3.3 strictly. Ensure the sample solvent contains at least 50% IPA.
Issue 3: Loss of Resolution
-
Cause: Column fouling or temperature fluctuation.
-
Fix: Flush column with 100% Ethanol (for AD-H) at 0.5 mL/min for 2 hours. Note: Check column manual; do not use 100% Ethanol if using older non-immobilized columns without checking compatibility first (usually transition via IPA is safer).
Expert Insights & Mechanism
The separation relies on the "Three-Point Interaction" model. The 4-bromophenyl group is the critical discriminator.
Figure 2: Mechanistic representation of the chiral recognition between the CSP and the analyte.
Why Chiralpak AD-H?
Literature consistently demonstrates that
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Retrieved from
-
Madhavan, P. et al. (2007).
-amino- -(4-bromophenyl) propionic acid. TSI Journals. Retrieved from -
Phenomenex. Chiral HPLC Separations - A Guide to Column Selection. Retrieved from
-
Sigma-Aldrich. Product Specification: 3-Amino-3-(4-bromophenyl)-propionic acid.[3] Retrieved from
Sources
Application Note: NMR Characterization of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
Executive Summary
This protocol details the structural validation of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS: 845908-98-7 / Analogous), a critical chiral
This guide prioritizes DMSO-d
Chemical Context & Strategy
Structural Analysis
The molecule consists of three distinct magnetic environments:
-
The Aromatic System: A para-substituted benzene ring (AA'BB' system) shifted by the bromine atom.
-
The Chiral Core: A stereogenic center at C3 (
-position), creating a diastereotopic environment for the adjacent C2 methylene protons. -
The Ionic Head: The primary amine exists as a hydrochloride salt, significantly deshielding the methine proton and requiring polar solvation.
Solvent Strategy (The "Why")
-
DMSO-d
(Recommended): Excellent solubility for HCl salts. It slows proton exchange, allowing the signal to appear as a broad singlet (integration ~3H) around 8.5–9.0 ppm, acting as a built-in check for salt formation. -
Methanol-d
: Acceptable for carbon NMR, but causes immediate disappearance of protons due to deuterium exchange, preventing stoichiometric validation of the amine. -
CDCl
: Avoid. The HCl salt is likely sparingly soluble, leading to poor signal-to-noise ratio (S/N) and line broadening due to aggregation.
Experimental Protocol
Sample Preparation
-
Mass: Weigh 10–15 mg of the analyte.
-
Solvent: Add 600
L of DMSO-d (99.9% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference. -
Vessel: Transfer to a precision 5mm NMR tube.
-
Homogenization: Invert 5 times; sonicate for 30 seconds if fine particulates persist. Do not heat above 40°C to avoid potential ester hydrolysis or racemization.
Acquisition Parameters (Bruker/Varian Standard)
| Parameter | Rationale | ||
| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | 30° pulse ensures accurate integration. |
| Scans (NS) | 16 | 1024 | Sufficient S/N for minor impurities (<1%). |
| Relaxation Delay (D1) | 2.0 sec | 2.0 sec | Allows full relaxation of aromatic protons. |
| Spectral Width | 14 ppm (-2 to 12) | 240 ppm (-10 to 230) | Covers broad ammonium and carbonyl peaks. |
| Temperature | 298 K (25°C) | 298 K (25°C) | Standard reference temperature. |
Workflow Diagram
Figure 1: Operational workflow for NMR characterization, emphasizing the integral validation step.
Spectral Analysis & Assignment
Expected H NMR Data (DMSO-d , 400 MHz)
Reference: TMS at 0.00 ppm. Residual DMSO solvent peak at 2.50 ppm.
| Position | Multiplicity | Integral | Coupling ( | Assignment Logic | |
| NH | 8.60 – 8.90 | Broad Singlet | 3H | - | Ammonium protons. Broad due to quadrupole relaxation of |
| Ar-H (Ortho to Br) | 7.60 – 7.65 | Doublet (d) | 2H | ~8.5 Hz | Deshielded by Bromine (AA'BB' system part A). |
| Ar-H (Meta to Br) | 7.40 – 7.45 | Doublet (d) | 2H | ~8.5 Hz | Shielded relative to ortho protons (AA'BB' system part B). |
| 4.60 – 4.75 | Triplet/dd | 1H | ~7.0 Hz | Deshielded by cationic nitrogen and aromatic ring. | |
| OCH | 3.55 – 3.60 | Singlet (s) | 3H | - | Methyl ester. Characteristic sharp singlet. |
| 3.10 – 3.25 | dd (Multiplet) | 1H | Diastereotopic proton A (ABX system). | ||
| 2.90 – 3.05 | dd (Multiplet) | 1H | Diastereotopic proton B (ABX system). |
Critical Analysis of the ABX System:
Because C3 is a chiral center, the two protons at C2 (
Expected C NMR Data (DMSO-d , 100 MHz)
| Carbon Type | Assignment | |
| C=O | 169.0 – 170.5 | Ester Carbonyl |
| Ar-C (ipso) | 136.0 – 138.0 | Quaternary aromatic attached to alkyl chain |
| Ar-C (CH) | 131.0 – 132.0 | Aromatic CH (Ortho to Br) |
| Ar-C (CH) | 129.0 – 130.0 | Aromatic CH (Meta to Br) |
| Ar-C (Br) | 121.0 – 122.0 | Quaternary aromatic attached to Br (Shielded by heavy atom effect) |
| 51.0 – 53.0 | Chiral center (Methine) | |
| OCH | 52.0 – 52.5 | Methyl ester carbon |
| 38.0 – 39.5 | Methylene carbon |
Structural Validation Logic
The following connectivity diagram illustrates how 2D NMR (COSY and HMBC) validates the structure.
Figure 2: Spin system connectivity. The strong COSY correlation between the Beta-CH and Alpha-CH2 confirms the propane backbone. HMBC links the backbone to the ester and aromatic ring.
Advanced Topic: Enantiomeric Purity
Standard NMR cannot distinguish between the (S) and (R) enantiomers in an achiral solvent. To confirm the (S)-configuration without chiral HPLC, use a Chiral Solvating Agent (CSA) .
Protocol for Chiral ID:
-
Base Release (Optional but recommended): Neutralize a small aliquot with NaHCO
, extract into CDCl . -
CSA Addition: Add 1-2 equivalents of (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) .
-
Observation: The methoxy singlet (
3.[1]6) or the methyl doublet (if present) will split into two signals if the sample is racemic. The chemical shift difference ( ) typically ranges from 0.02 to 0.05 ppm.[2]
Troubleshooting & "Gotchas"
| Issue | Observation | Root Cause | Solution |
| Missing NH | No peak at 8.5+ ppm | Wet solvent or MeOH used | Use fresh ampoule of DMSO-d |
| Water Peak | Large peak at 3.33 ppm | Hygroscopic salt | Dry salt in vacuum desiccator over P |
| Extra Doublets | Small doublets near Ar-H | Rotamers or Impurity | Likely unreacted starting material (4-bromobenzaldehyde derivatives). |
| Broad Lines | Poor resolution | Aggregation | Warm sample to 305K or dilute to 10 mM. |
References
-
General NMR Solvent Data: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[3] Chem.1997 , 62, 7512–7515. Link
-
Beta-Amino Acid Characterization: Weiner, B. et al. "Enantioselective Synthesis of
-Amino Acids." Chem. Soc. Rev.2010 , 39, 1656-1691. Link -
Chiral Solvating Agents: Wenzel, T. J. Discrimination of Chiral Compounds Using NMR Spectroscopy.[2][4] Wiley, 2007 . Link
-
Analogous Compound Data (4-Chloro derivative): PubChem Compound Summary for CID 51358156. Link
Sources
- 1. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. mdpi.com [mdpi.com]
Application Note: Structural Elucidation and Fragmentation Dynamics of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate Hydrochloride
Introduction & Scientific Context
(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride is a critical chiral
The presence of the 4-bromophenyl moiety serves two purposes: it provides a lipophilic anchor for receptor binding and acts as a functional handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).
This Application Note details the mass spectrometric behavior of this compound. We focus on the characteristic bromine isotopic signature and the collision-induced dissociation (CID) pathways. This protocol is designed to serve as a self-validating system for purity confirmation and structural identification.
Experimental Protocol
Sample Preparation
The analyte is supplied as a hydrochloride salt. Direct injection of high-concentration salts can suppress ionization or cause source corrosion.
-
Stock Solution: Dissolve 1 mg of the HCl salt in 1 mL of methanol (MeOH) to create a 1 mg/mL (approx. 3.4 mM) stock.
-
Working Solution: Dilute the stock 1:100 in 50:50 Water:Acetonitrile (0.1% Formic Acid) to achieve ~10 µg/mL.
-
Salt Dissociation: The acidic mobile phase ensures the amine remains protonated (
) while the chloride counter-ion ( ) is washed away or detected in negative mode (if toggled).
LC-MS/MS Conditions
System: UHPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) MS.
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (2.1 x 50 mm, 1.8 µm) | Retains the hydrophobic phenyl ring; standard for small molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Promotes protonation of the primary amine. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Elutes the hydrophobic bromophenyl moiety. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation efficiency. |
| Ionization | ESI Positive (+) | Detects |
| Capillary Voltage | 3500 V | Standard positive mode potential. |
| Fragmentor | 135 V | Prevents in-source fragmentation while ensuring transmission. |
| Collision Energy | Ramp 10–40 eV | Captures both labile losses ( |
Results & Discussion
The Bromine Isotopic "Fingerprint"
The most definitive feature of this spectrum is the isotopic abundance of Bromine. Natural bromine exists as
-
Observation: The MS1 (Full Scan) spectrum does not show a single molecular ion peak. Instead, it displays a 1:1 doublet separated by 2 mass units.
-
Exact Mass Calculation (Free Base
):-
Monoisotopic (
): 257.0051 Da -
Isotopic (
): 259.0031 Da
-
Validation Rule: If the intensity ratio of
Fragmentation Pathway (MS/MS)
Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable cleavage driven by the protonated amine and the stable phenyl ring.
Pathway A: Deamination (The Dominant Neutral Loss)
Protonated
-
Transition:
-
Mechanism: Charge-remote fragmentation or E1-like elimination.
Pathway B: Ester Cleavage
Loss of the methoxy group (
-
Transition:
(Loss of Methanol, 32 Da).
Pathway C: Formation of the Bromotropylium/Benzyl Ion
High collision energy shatters the aliphatic backbone, leaving the highly stable aromatic carbocation.
-
Transition:
(4-Bromobenzyl cation). -
Significance: This fragment retains the Br signature (1:1 doublet), confirming the halogen is on the ring, not the tail.
Visualizations (Graphviz)
Experimental Workflow Diagram
Figure 1: Step-by-step LC-MS/MS workflow for structural validation.
Fragmentation Logic Tree
Figure 2: Proposed fragmentation tree illustrating the loss of ammonia and formation of the characteristic bromobenzyl cation.
Summary Table: Theoretical Fragment Ions
| Ion Identity | Formula ( | Theoretical | Theoretical | Mechanism |
| Precursor | 258.01 | 260.01 | Protonation of amine | |
| Des-amino | 241.98 | 243.98 | Neutral loss of | |
| Des-methoxy | 226.99 | 228.99 | Neutral loss of | |
| Bromobenzyl | 168.96 | 170.96 |
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for fragmentation mechanisms including onium reaction and inductive cleavage).
-
Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Application Note 5991-8623EN.
-
Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns: Bromine Isotopes.[1] (Detailed explanation of the 1:1
ratio). -
NIST Mass Spec Data Center.General fragmentation of phenethylamine and amino ester derivatives.
in -amino compounds).
Sources
Application Note: Palladium-Catalyzed Cross-Coupling of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate Hydrochloride
Executive Summary
This application note details optimized protocols for performing Palladium-catalyzed cross-coupling reactions (specifically Suzuki-Miyaura and Buchwald-Hartwig) on (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride . This scaffold is a critical chiral building block for peptidomimetics, integrin antagonists, and CNS-active pharmaceutical intermediates.
The presence of a free primary amine (upon neutralization), a labile methyl ester, and a racemizable benzylic stereocenter presents a "chemoselectivity triangle" that requires precise reaction engineering. This guide provides two distinct workflows: a Robust Protection Route for maximum enantiomeric excess (ee) preservation, and a Direct Coupling Route utilizing advanced ligand architectures for high-throughput efficiency.
Molecule Profile & Strategic Analysis
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 1217775-76-2 (Generic/Free Base related: 1213009-89-4) |
| Molecular Weight | 294.57 g/mol (HCl salt) |
| Chiral Center | (S)-Configuration at C3 (Benzylic) |
| Reactive Handles | 1.[1][2][3][4][5][6][7] Aryl Bromide (Cross-coupling site)2.[8] Primary Amine (Catalyst poison/Nucleophile)3. Methyl Ester (Electrophile/Hydrolysis risk) |
The Chemoselectivity Challenge
Successful coupling requires navigating three competing failure modes:
-
Catalyst Poisoning: Upon neutralization of the HCl salt, the free amine (
) can displace phosphine ligands on the Palladium center ( ), forming inactive complexes. -
Racemization: The C3 proton is benzylic and
to a carbonyl. Strong bases (e.g., ) or high temperatures ( ) can induce enolization, destroying the chiral center. -
Ester Hydrolysis: The methyl ester is susceptible to saponification in aqueous basic media, converting the desired ester to the carboxylic acid zwitterion.
Decision Framework & Workflow
The choice of protocol depends on the complexity of the coupling partner and the tolerance for step-count.
Figure 1: Strategic decision tree for selecting the optimal cross-coupling pathway.
Protocol A: The "Gold Standard" (Boc-Protection Strategy)
Recommended for: Scale-up, expensive boronic acids, or when strict enantiopurity (>99% ee) is required.
Rationale
Protecting the amine as a tert-butyl carbamate (Boc) eliminates catalyst poisoning and reduces the acidity of the benzylic proton, thereby minimizing racemization risk.
Step-by-Step Procedure
Step 1: N-Boc Protection
-
Suspend (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl (10.0 mmol) in DCM (50 mL).
-
Add Triethylamine (22.0 mmol, 2.2 eq) at 0°C. The solution will become clear as the free base forms.
-
Add
(11.0 mmol, 1.1 eq) portion-wise. -
Stir at RT for 4 hours. Monitor by TLC/LCMS.
-
Workup: Wash with 0.5M citric acid (removes TEA), sat.
, and brine. Dry over and concentrate.-
Yield expectation: >95% (White solid).
-
Step 2: Suzuki-Miyaura Coupling
-
Charge Reactor: In a reaction vial, combine:
-
N-Boc intermediate (1.0 eq)
-
Aryl Boronic Acid (1.2 – 1.5 eq)
-
Catalyst:
(3 mol%) -
Base:
(2.5 eq) — Note: Mild base prevents hydrolysis.
-
-
Solvent: Add 1,4-Dioxane/Water (9:1 ratio). Degas with Nitrogen for 10 mins.
-
Reaction: Heat to 60–70°C for 4–12 hours.
-
Critical Control: Do not exceed 80°C to preserve the methyl ester and chiral center.
-
-
Workup: Dilute with EtOAc, wash with water. Purify via silica chromatography.
Step 3: Deprotection (Optional)
-
Dissolve coupled product in DCM.
-
Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.
-
Concentrate to yield the chiral biaryl amine hydrochloride.
Protocol B: The "Direct Coupling" (Ligand-Accelerated)
Recommended for: High-throughput screening (HTS), library synthesis, and rapid analog generation.
Rationale
Using electron-rich, bulky biaryl phosphine ligands (Buchwald Ligands) creates a Pd-center that is sufficiently active to perform oxidative addition before the free amine can poison the catalyst.
Critical Reagent Stoichiometry
-
Substrate: 1.0 eq (HCl salt)
-
Base: 3.5 eq (Must neutralize HCl and activate Boronic acid)
-
Ligand: SPhos or XPhos (High steric bulk prevents amine coordination)
Step-by-Step Procedure
-
Preparation: In a nitrogen-purged vial, add:
-
(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl (1.0 mmol)
-
Boronic Acid (1.5 mmol)
-
Base:
(3.5 mmol) — Phosphate is buffered and gentler than carbonate. -
Catalyst Precursor:
(2 mol%) -
Ligand: SPhos (4 mol%) (2:1 L:Pd ratio)
-
-
Solvent System: Add Toluene/Water (10:1) (5 mL).
-
Why Toluene? The biphasic system keeps the free amine largely in the organic layer while the inorganic base stays in the aqueous interface, minimizing harsh basic contact with the chiral center.
-
-
Execution: Seal and heat to 80°C with vigorous stirring (1000 rpm).
-
Time: Typically 2–6 hours.
-
-
Workup:
-
Cool to RT.
-
Dilute with EtOAc.
-
Crucial Step: Wash with 5%
(Do not use acid yet, or product moves to aqueous layer). -
Dry organic layer and concentrate.
-
Troubleshooting & Optimization Guide
| Observation | Probable Cause | Corrective Action |
| No Conversion (SM Recovery) | Catalyst Poisoning | Switch to Route A (Protection) or increase SPhos loading to 8 mol%. Ensure Oxygen is fully removed. |
| Low Yield (Hydrolysis) | Ester Saponification | Switch solvent to Anhydrous THF with CsF (2.5 eq) as the base (anhydrous Suzuki conditions). |
| Racemization (>5% enantiomer) | Base too strong / Temp too high | Switch base from |
| Protodeboronation | Boronic Acid Instability | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates ( |
| Black Precipitate (Pd Black) | Ligand dissociation | The free amine is displacing the ligand. Use a precatalyst like XPhos Pd G3 to ensure ligation. |
Mechanistic Visualization: The Amine Interference
The following diagram illustrates why specific ligands are required when skipping the protection step.
Figure 2: Mechanistic competition between the catalytic cycle and amine-mediated catalyst poisoning. Bulky ligands (SPhos) prevent the "Poisoning Pathway."
References
-
Suzuki-Miyaura Coupling of Unprotected Amino Acids
- Title: Suzuki-Miyaura diversification of amino acids and dipeptides in aqueous media.
- Source: St Andrews Research Repository / Chem. Sci.
-
URL:[Link]
-
Prevention of Racemization in Beta-Amino Esters
-
Catalyst Poisoning by Amines
-
Buchwald-Hartwig Ligand Selection (SPhos/XPhos)
-
Compound Data (Structure Verification)
Sources
- 1. CN104119240A - Preparation method for (S)-(-)-alpha-methylaminopropiophenone - Google Patents [patents.google.com]
- 2. methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride | C10H13Cl2NO2 | CID 51358156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buy Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | 124082-19-5 [smolecule.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed α-Arylation of Esters and Protected Amino Acids [organic-chemistry.org]
- 7. Palladium-catalyzed insertion of alpha-diazoesters into vinyl halides to generate alpha,beta-unsaturated gamma-amino esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate Hydrochloride
Executive Summary
This guide addresses yield and purity challenges in the synthesis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride . This molecule is a critical chiral
The synthesis generally follows a three-phase workflow:
-
Backbone Construction: Modified Rodionov condensation.[1]
-
Esterification: Thionyl chloride-mediated methyl ester formation.[1]
-
Chiral Resolution: Enzymatic kinetic resolution (EKR) to isolate the (S)-enantiomer.
Common Failure Points:
-
Phase 1: Polymerization/oligomerization leading to "tarry" crude products.
-
Phase 2: Hydrolysis of the ester back to the acid due to moisture.
-
Phase 3: Poor enantiomeric excess (
) or low recovery during the enzymatic step. -
Final Step: Product "oiling out" during HCl salt crystallization.
Phase 1: The Backbone Synthesis (Modified Rodionov)
The Reaction: Condensation of 4-bromobenzaldehyde with malonic acid and ammonium acetate to form racemic 3-amino-3-(4-bromophenyl)propanoic acid.
Troubleshooting Guide: Low Yield & Impurities
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Incomplete Decarboxylation | The reaction requires reflux to drive off CO₂. Ensure the solvent (typically Ethanol or 1-Propanol) is at a rolling boil for at least 4-6 hours. |
| Sticky/Tarry Product | Oligomerization | |
| Cinnamic Acid Impurity | Lack of Ammonia | If ammonia concentration drops, the Knoevenagel condensation (forming the unsaturated acid) competes with the Rodionov pathway. Fix: Add ammonium acetate in two portions (0h and 2h). |
Expert Insight: Solvent Selection
While ethanol is standard, switching to 1-Propanol can improve yield. The slightly higher boiling point (
Phase 2: Esterification (The Critical Intermediate)
The Reaction: Racemic Acid + Methanol +
FAQ: Why is my ester hydrolyzing?
Q: I achieved full conversion by TLC, but after workup, I see 20% free acid. Why?
A:
-
The Fix: Avoid aqueous workups if possible. Concentrate the Methanol/
mixture directly to dryness under vacuum. If you must wash, use cold saturated rapidly and extract immediately into DCM. -
Protocol Note: Add
at , then warm to reflux. Do not add to warm methanol; the exotherm is uncontrollable and generates moisture.
Phase 3: Enzymatic Kinetic Resolution (The Chiral Step)
The Strategy: Use Candida antarctica Lipase B (CAL-B) to hydrolyze the unwanted (R)-ester, leaving the desired (S)-ester intact.
Workflow Diagram
Figure 1: Enzymatic Kinetic Resolution Workflow for isolating the (S)-enantiomer.
Troubleshooting the Resolution
| Issue | Technical Analysis | Solution |
| Conversion stops < 45% | Product Inhibition | The released (R)-acid or methanol may inhibit the lipase. Fix: Add molecular sieves to scavenge excess methanol (but not all water!) or use an ionic liquid co-solvent (e.g., [BMIM][ |
| Low Enantiomeric Excess ( | Non-Specific Hydrolysis | Spontaneous chemical hydrolysis is competing with enzymatic hydrolysis. Fix: Lower the temperature to |
| Emulsion during workup | Amphiphilic Nature | The amino-ester acts as a surfactant. Fix: Filter the enzyme before adding water/base. Use brine to break emulsions. |
Key Reference: The use of CAL-B for
Phase 4: Final Salt Formation & Crystallization
The Challenge: Converting the (S)-Methyl ester (oil) into a stable Hydrochloride salt (solid).
Protocol: Preventing the "Oil-Out"
Users often report the product separating as a sticky oil upon adding HCl. This is due to the high solubility of the salt in methanol or water and the presence of impurities.
Optimized Crystallization Procedure:
-
Dissolve the (S)-Free Base in Anhydrous Ethyl Acetate (5 volumes).
-
Cool to
. -
Add 4M HCl in Dioxane (1.1 equivalents) dropwise. Do not use aqueous HCl.
-
If oiling occurs:
-
Reheat to reflux until clear.
-
Add Diethyl Ether or MTBE (antisolvent) dropwise until slightly turbid.
-
Cool slowly (10°C/hour) to room temperature with vigorous stirring.
-
Decision Tree: Crystallization Troubleshooting
Figure 2: Troubleshooting logic for product oiling during salt formation.
References
-
Enzymatic Resolution of Beta-Amino Esters: Title: Enantioselective enzym
-amino esters.[2] Source:Tetrahedron: Asymmetry (via ScienceDirect/ResearchGate context). Context: Establishes CAL-B as the preferred lipase for resolving -amino acid esters with high enantioselectivity ( ). Link: -
Rodionov Reaction Modification: Title: Synthesis and Characterization of New Thiazole ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-Amino Acids and -Amino Esters (Rodionov Modification). Source:Farmacia Journal. Context: Details the modified Rodionov reaction using ammonium acetate and malonic acid to suppress side reactions. Link: -
Ionic Liquids in Enzymatic Resolution: Title: Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids. Source:Biotechnology Progress. Context: Demonstrates how solvent engineering (ionic liquids) can improve yield and reaction rate in lipase-catalyzed resolutions of amino esters. Link:
-
Esterification Protocols: Title: A Convenient Synthesis of Amino Acid Methyl Esters.[1][3] Source:Molecules (PMC). Context: Provides standard protocols for converting amino acids to methyl ester hydrochlorides using thionyl chloride or TMSCl. Link:
Sources
Side reactions in the synthesis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
Technical Support Center: Synthesis & Handling of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl
Executive Summary
This technical guide addresses the synthesis and stability of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS: 1217775-76-2 / Generic derivatives). As a chiral
The primary failure modes in this synthesis are elimination (deamination) , oligomerization , and racemization via retro-Michael addition . This guide provides mechanistic insights and validated protocols to mitigate these risks.
Part 1: The Reaction Network & Failure Modes
The synthesis typically involves the esterification of (S)-3-amino-3-(4-bromophenyl)propanoic acid using thionyl chloride (
Critical Reaction Pathways (Diagram)
Figure 1: Competing reaction pathways. The formation of the HCl salt (Target) competes with elimination (Impurity A) and racemization (Impurity C). Oligomerization (Impurity B) occurs primarily if the salt is neutralized.
Part 2: Troubleshooting & FAQs
Issue 1: Presence of "Des-amino" Impurity (Methyl 4-bromocinnamate)
Symptom: HPLC shows a non-polar impurity increasing with reaction time or temperature. Mass spectrum shows a peak corresponding to [M-NH
-
Q: I am refluxing the reaction to drive it to completion. Is this correct?
-
A: No. Unlike
-amino acids, -amino acids should never be refluxed vigorously during esterification. The elimination reaction is endothermic and entropically favored at high temperatures. -
Correction: Perform the esterification at
. If using thionyl chloride, add it at and allow the reaction to warm only to .
-
Issue 2: Gel Formation or Insoluble White Precipitate
Symptom: During workup (especially aqueous extraction), the organic layer becomes cloudy or forms a gel. Yield of the isolated monomer is low.
Mechanism: Oligomerization . The free base of a
-
Q: Can I perform a standard bicarb wash to remove excess acid?
-
A: Proceed with extreme caution. Neutralizing the HCl salt liberates the free amine. In the concentrated organic phase, this leads to rapid polymerization.
-
Correction: Avoid generating the free base in concentrated solution. If you must neutralize, keep the solution dilute and cold (
). Preferably, isolate the product directly as the hydrochloride salt via precipitation with diethyl ether or MTBE.
-
Issue 3: Loss of Enantiomeric Excess (ee)
Symptom: Chiral HPLC shows an increase in the (R)-enantiomer (typically
-
Q: Is the racemization caused by protonation of the
-carbon?-
A: Unlikely. The chiral center is at the
-position. Racemization requires breaking the C-N bond (Retro-Michael) rather than simple deprotonation. -
Correction: Ensure strictly anhydrous conditions to prevent hydrolysis-induced elimination cycles. Remove any generated ammonia immediately (e.g., using an HCl trap or ensuring excess HCl is present to protonate
to , which cannot act as a nucleophile).
-
Part 3: Validated Experimental Protocols
Protocol A: Low-Temperature Esterification (Recommended)
Prevents elimination and preserves chiral integrity.
-
Setup: Charge Methanol (anhydrous, 10 vol) into a reactor. Cool to
under . -
Activation: Dropwise add Thionyl Chloride (1.5 eq) over 30 mins. Exotherm control: Maintain internal temp
. -
Addition: Add (S)-3-amino-3-(4-bromophenyl)propanoic acid (1.0 eq) solid in portions.
-
Reaction: Stir at
for 1 hour, then warm to (Room Temp). Stir for 12--16 hours.-
Checkpoint: Monitor by HPLC. If conversion
, add 0.2 eq and stir 2 more hours. Do not heat.
-
-
Workup (Salt Isolation):
-
Concentrate the mixture under vacuum at
to a thick oil/slurry. -
Add MTBE (Methyl tert-butyl ether, 10 vol) to precipitate the salt.
-
Filter the white solid.
-
Wash with MTBE (
vol). -
Dry under vacuum at
.
-
Protocol B: Impurity Profiling (HPLC)
Use this table to identify peaks in your chromatogram.
| Relative Retention Time (RRT) | Identity | Origin | Limit (Spec) |
| 1.00 | (S)-Methyl ester (Target) | Product | N/A |
| 0.85 | Free Acid (Starting Material) | Incomplete Rxn / Hydrolysis | < 0.5% |
| 1.20 | Methyl 4-bromocinnamate | Elimination (Heat/Base) | < 0.2% |
| 1.00 (Chiral Column) | (R)-Enantiomer | Racemization | < 1.0% |
| > 1.50 (Broad) | Free-basing during workup | < 0.5% |
Part 4: Mechanistic Visualization (Racemization)
The following diagram details the Retro-Michael pathway, the primary cause of racemization in this specific scaffold.
Figure 2: The Retro-Michael racemization cycle. The loss of the amine group destroys the chiral center, creating a planar intermediate that can be attacked from either side.
References
-
Rodionov Reaction &
-Amino Acid Synthesis:- Rodionow, W. M. (1926). "Über eine neue Methode zur Darstellung von -Aminosäuren". Berichte der deutschen chemischen Gesellschaft, 59(11), 2952–2958.
- Context: Establishes the found
-
Stability of
-Amino Esters (Oligomerization):- Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). " -Peptides: From Structure to Function". Chemical Reviews, 101(10), 3219–3232.
- Context: details the propensity of -amino acids to form stable secondary structures (oligomers) and the reactivity of the free base.
-
Elimination Mechanisms (Deamination)
- Bada, J. L. (1972). "Kinetics of decomposition of amino acids". Journal of the American Chemical Society.
- Context: Discusses the kinetics of ammonia elimination (deamination)
-
Esterification Protocols (Thionyl Chloride/Methanol)
- Anand, R. C., & Vats, P. (2003). "An efficient and convenient method for the esterification of amino acids". Chemistry of Heterocyclic Compounds.
- Context: Validates the low-temperature method for sensitive amino acids.
-
Compound Data (Generic)
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54343825, Methyl 3-amino-3-(4-chlorophenyl)
- Context: Used for structural analogy regarding the 4-halo-phenyl stability and physical properties.
(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride stability and storage conditions
This is a technical support guide designed for the (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS: 1269754-69-5 / Analogous Class).[1] It synthesizes specific compound data with the established chemical behavior of chiral
Executive Summary & Compound Profile
This compound is a critical chiral
| Property | Specification |
| Chemical Structure | |
| Chirality | (S)-Configuration (Enantiopure) |
| Physical State | White to off-white crystalline powder |
| Primary Risk | Hydrolysis (Moisture) & Racemization (Base/Heat) |
| Storage Class | Refrigerated (2–8°C), Desiccated |
Module 1: The "Golden Rules" of Storage
Failure to follow these rules typically results in the formation of the carboxylic acid (via hydrolysis) or a sticky, intractable gum (hygroscopic deliquescence).
Storage Decision Matrix
The following logic flow dictates how you should handle the material upon receipt and for long-term banking.
Figure 1: Decision matrix for handling hygroscopic chiral salts upon arrival and storage.
Protocol 1.1: Long-Term Storage Conditions
-
Temperature: Store at 2–8°C (Refrigerator) for up to 1 year. For banking >1 year, store at -20°C .
-
Atmosphere: The container must be purged with Argon or Nitrogen before resealing.[1] Oxygen is less of a concern than moisture, but inert gas displacement prevents humid air ingress.
-
Secondary Containment: Place the primary vial inside a secondary jar containing active desiccant (e.g., Drierite™ or Silica Gel).
-
Why? The HCl salt is a "moisture magnet." If the primary cap seal fails (common in cold storage due to plastic contraction), the secondary desiccant protects the sample.
-
Module 2: Degradation Mechanics (The "Why")
Understanding how this molecule breaks down allows you to prevent it.[1]
Pathway A: Acid-Catalyzed Hydrolysis (The Moisture Trap)
Because this is an HCl salt , the presence of water creates a localized acidic environment (
-
Mechanism: Water attacks the carbonyl carbon of the methyl ester. The intrinsic HCl catalyzes the expulsion of methanol, yielding the
-amino acid (zwitterion form usually). -
Symptom: Smell of methanol; material becomes a goo; loss of solubility in organic solvents like DCM.[1]
Pathway B: Base-Catalyzed Racemization (The Chirality Killer)
The proton at the C3 position (alpha to the amine, beta to the ester) is relatively acidic due to the electron-withdrawing ester and the protonated amine.
-
Mechanism: In the presence of strong base (or even weak base with heat), the proton is removed, leading to a transient enolate or retro-Michael addition intermediate. Reprotonation occurs non-stereoselectively.[1]
-
Risk Factor: High pH workups (> pH 10) or heating the free base.[1]
Figure 2: The two primary degradation pathways.[1] Moisture leads to chemical change; Base leads to stereochemical loss.
Module 3: Troubleshooting & FAQs
Q1: The powder has turned into a sticky oil/gum. Is it ruined?
Diagnosis: This is deliquescence .[1] The salt has absorbed enough atmospheric water to dissolve itself. Recovery Protocol:
-
Do not heat in an oven (risk of hydrolysis/racemization).[1]
-
Dissolve the gum in a minimum amount of anhydrous Methanol or Ethanol .[1]
-
Add a non-polar co-solvent like Toluene or Diethyl Ether .[1]
-
Rotary evaporate to azeotrope off the water.[1] Repeat 2-3 times with Toluene.
-
Result: The solid should reform.[2] Verify purity via H-NMR (check for methyl ester singlet ~3.6 ppm).
Q2: How do I "Free-Base" this compound for a reaction?
Critical Warning: Do not use NaOH or KOH.[1] Strong bases promote retro-Michael reactions and racemization of
-
Suspend the HCl salt in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]
-
Add an equal volume of saturated aqueous NaHCO3 (Sodium Bicarbonate) or 10% Na2CO3 .
-
Note: Keep the mixture cold (0°C) if possible.
-
-
Shake vigorously but briefly.[1]
-
Separate layers immediately.[1] Extract aqueous layer once more with organic solvent.[1][2][3]
-
Use immediately. The free base is less stable than the HCl salt and can oligomerize over time.
Q3: Solubility is poor in my reaction solvent (THF/DCM).
Insight: The HCl salt is ionic and will not dissolve well in non-polar organics.
-
Solution A: Use the Free-Base protocol above.[1]
-
Solution B: If the reaction tolerates alcohol, use Methanol (highly soluble).
-
Solution C: For coupling reactions in DMF/DCM, add a tertiary amine base (DIPEA/TEA) in situ to solubilize the salt as it reacts.
Module 4: Analytical Verification
Before committing this material to a high-value synthesis, verify its quality.
| Test | Expected Result | Failure Mode Indicator |
| 1H-NMR (DMSO-d6) | Singlet ~3.6 ppm (3H, OMe).[1] | Loss of 3.6 ppm singlet (Hydrolysis).[1] |
| HPLC (Chiral) | Single peak (e.g., Chiralcel OD-H).[1] | Split peak or 50:50 ratio (Racemization).[1] |
| Appearance | White powder.[1][4] | Yellow/Orange gum (Oxidation/Oligomerization).[1] |
Reference Data for NMR (Simulated based on class):
- 3.60 (s, 3H): Methyl ester protons.[1]
- 4.5-4.8 (m, 1H): Chiral CH proton (C3).[1]
- 2.8-3.1 (m, 2H): Alpha-protons (C2).[1]
-
8.5-9.0 (br s, 3H): Ammonium protons (
).[1]
References
-
Enantioselective Synthesis and Stability of
-Amino Acids. -
Handling of Hygroscopic Amine Salts.
-
Product Safety & Handling: Methyl (3S)-3-amino-3-(4-bromophenyl)
-
Stability of Beta-Amino Esters in Aqueous Media.
Sources
Optimizing reaction conditions for (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride derivatization
Welcome to the Advanced Application Support Hub. Topic: Optimization of Reaction Conditions & Troubleshooting Ticket ID: BETA-AMINO-BR-001 Scientist in Charge: Senior Application Scientist (Process Chemistry Division)
Executive Summary
You are working with (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride . This is a high-value chiral
This guide replaces standard "textbook" advice with field-proven protocols optimized for maintaining the critical (S)-enantiomer integrity during derivatization.
Module 1: The Critical First Step – Salt Neutralization (Free-Basing)
The Issue: The hydrochloride salt is stable but non-nucleophilic. Direct use in coupling reactions often fails due to poor solubility in organic solvents (DCM, THF) or insufficient deprotonation. The Risk: Using strong bases (NaOH, KOH) or heating can trigger retro-Michael addition , leading to the formation of methyl 4-bromocinnamate and loss of the chiral center.
Optimized Protocol: Biphasic Neutralization
Do not perform in situ neutralization if high enantiomeric excess (ee) is critical. Isolate the free base first.
-
Dissolution: Dissolve the HCl salt in the minimum volume of water (approx. 5-10 mL/g). If dissolution is slow, add methanol (<10% v/v).
-
Biphasic Setup: Layer Dichloromethane (DCM) (10 mL/g) over the aqueous phase.
-
Neutralization: At 0°C , slowly add saturated aqueous NaHCO₃ with vigorous stirring until the aqueous pH reaches 8.5–9.0.
-
Why? Carbonate is mild enough to prevent retro-Michael elimination but strong enough to deprotonate the amine (pKa ~9-10).
-
-
Extraction: Separate layers. Extract aqueous layer 2x with DCM.[1]
-
Drying: Dry combined organics over anhydrous
. -
Concentration: Evaporate solvent at <30°C .
-
Result: A colorless to pale yellow oil.[1] Use immediately.
-
Module 2: Synthetic Derivatization (Amide Coupling)
Context: Reacting the amine with carboxylic acids (R-COOH).
Protocol: Racemization-Free Coupling
-amino acids are sterically less hindered than-
Solvent: DMF or DCM (Anhydrous).[1]
-
Coupling Agent: EDC·HCl / HOBt or HATU .[1]
-
Note: Avoid DCC; the urea byproduct is difficult to remove from this specific lipophilic ester.
-
-
Base: DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) .
-
Critical Ratio: Use exactly 1.0–1.1 equivalents of base relative to the amine salt if coupling in situ. Excess base promotes racemization via proton abstraction at the C2 position.
-
Workflow Diagram: Derivatization Logic
Caption: Decision logic for handling the HCl salt during amide coupling to minimize racemization risks.
Module 3: Analytical Derivatization (Chiral HPLC)
The Issue: You need to verify the optical purity of your starting material or product. The free amine has weak UV absorption; the bromophenyl group helps, but derivatization improves separation.
Recommended Derivatization Agents
-
FDAA (Marfey’s Reagent):
-
GIT (2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate):
Direct Chiral HPLC Method (No Derivatization)
If you prefer direct analysis of the salt:
-
Column: Chirobiotic T (Teicoplanin) or Daicel Chiralpak IA .[1]
-
Mobile Phase: Hexane/EtOH/DEA (80:20:0.[1]1) for the free base.
-
Detection: UV at 254 nm (utilizing the 4-bromophenyl chromophore).
Module 4: Troubleshooting & FAQ
Scenario 1: "My yield is low, and I see a byproduct with m/z = 240/242."
-
Diagnosis: Retro-Michael Elimination .
-
Cause: You likely used a strong base (NaOH) or heated the free base. The byproduct is Methyl 4-bromocinnamate (elimination of
). -
Solution: Switch to
or . Keep temperature .
Scenario 2: "The reaction mixture turned into a gel/slurry."
-
Diagnosis: Salt Aggregation .[1]
-
Cause: The HCl salt is insoluble in DCM or Toluene.
-
Solution: Add a "solubilizing tail." Use a minimal amount of DMF or DMSO as a co-solvent to dissolve the salt before adding the base.
Scenario 3: "I lost the bromine atom during a reaction."
-
Diagnosis: Debromination .[1]
-
Cause: If you attempted a reduction (e.g., ester to alcohol) using
or catalytic hydrogenation ( ), the aryl bromide is labile. -
Solution: Use
for ester reduction (chemoselective) or avoid Pd-catalysts until the cross-coupling step.
Troubleshooting Logic Tree
Caption: Root cause analysis for common failure modes in
Technical Data Summary
| Parameter | Specification / Recommendation |
| Molecular Weight | 294.57 g/mol (HCl Salt) |
| Storage | Hygroscopic. Store under Argon/Nitrogen at 2-8°C. Desiccate. |
| Solubility (HCl Salt) | Soluble: MeOH, Water, DMSO. Insoluble: DCM, Hexane, Et2O. |
| Solubility (Free Base) | Soluble: DCM, EtOAc, MeOH. |
| pKa (Conjugate Acid) | ~9.0 (Estimated for |
| Critical Impurity | Methyl 4-bromocinnamate (via elimination). |
References
-
PubChem. Methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride (Analogous Structure Data).[7] National Library of Medicine.[1] Link
-
Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Technical Bulletin.[1] Link
-
Juaristi, E., & Soloshonok, V. A. (Eds.). Enantioselective Synthesis of Beta-Amino Acids.[8][9] Wiley-VCH. (Standard text for
-amino acid handling). -
Phenomenex. Chiral HPLC Method Development Guide. (Protocol for Chirobiotic columns). Link
-
ResearchGate. Racemization of amino acid esters under basic conditions. (Discussion on retro-Michael risks). Link
Sources
- 1. JP4356292B2 - Method for producing amino acid ester hydrochloride - Google Patents [patents.google.com]
- 2. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. thesis.unipd.it [thesis.unipd.it]
- 6. researchgate.net [researchgate.net]
- 7. methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride | C10H13Cl2NO2 | CID 51358156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
Technical Support Center: Preventing Racemization of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Enantiomeric Stability & Handling of
Executive Summary
You are working with (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride , a
This guide provides the mechanistic causality, safe handling protocols, and analytical controls required to maintain >99% enantiomeric excess (ee).
Module 1: The Mechanistic "Trap" (Root Cause Analysis)
User Question: "I treated the HCl salt with triethylamine at room temperature for 2 hours, and the ee dropped from 99% to 92%. Why is this happening so fast?"
Technical Insight:
The chiral center at the C3 (
Key Drivers of Racemization:
-
Base Strength: Strong bases (e.g., NaOH, DBU) accelerate elimination. Even tertiary amines (TEA, DIPEA) can trigger this if left too long.
-
Temperature: The elimination activation energy is accessible >30°C.
-
Solvent Polarity: Polar protic solvents stabilize the transition state, accelerating the loss of chirality.
Visualizing the Pathway
Figure 1: The Retro-Michael Addition-Elimination pathway. The formation of the achiral cinnamate intermediate is the critical failure point.
Module 2: Storage & Handling Protocols
User Question: "Can I store the free base in solution overnight for the next step?"
Technical Ruling: ABSOLUTELY NOT. The free base is thermodynamically unstable relative to the cinnamate/amine mixture in solution. You must store this compound as the Hydrochloride (HCl) salt .
| State | Stability Condition | Risk Level |
| Solid HCl Salt | Stable at -20°C (Desiccated) | Low (Safe for months) |
| Solid Free Base | Unstable > 24h at RT | High (Reverts to cinnamate) |
| Solution (Acidic) | Stable (pH < 4) | Low |
| Solution (Basic) | CRITICAL RISK | Extreme (Racemization in minutes/hours) |
Correct Workflow:
-
Store exclusively as the HCl salt.
-
Liberate the free base in situ only immediately prior to the coupling reaction.
-
If isolation is mandatory, keep the temperature < 4°C and use immediately.
Module 3: Critical Workflows (Troubleshooting)
Scenario A: Safe Neutralization (Free-Basing)
Issue: You need to couple the amine, but the HCl salt is unreactive.
The "Flash Neutralization" Protocol: Do not stir the free base with TEA for hours. Use a biphasic system or low-temperature release.
-
Solvent: Dissolve HCl salt in EtOAc or DCM (avoid MeOH/EtOH which accelerate proton transfer).
-
Temperature: Cool mixture to 0°C .
-
Base: Add saturated aqueous
(mild base) or cold 1M NaOH (controlled). -
Extraction: Rapidly extract the free base into the organic layer.
-
Drying: Dry over
at 0°C for < 10 mins. -
Action: Filter and immediately add to the coupling partner (activated acid).
Scenario B: Amide Coupling
Issue: Racemization observed during EDCI/HOBt coupling.
Optimization Guide:
| Parameter | Recommendation | Scientific Rationale |
| Coupling Reagent | HATU / COMU | Faster kinetics minimize the lifetime of the free amine in basic media [1]. |
| Base | DIPEA (Hünig's Base) | Steric bulk reduces its ability to act as a nucleophile or catalyze elimination compared to TEA. |
| Stoichiometry | 1.0 - 1.1 equiv Base | Excess base promotes the Retro-Michael pathway. |
| Additives | HOAt / Oxyma | Enhance reaction rate, outcompeting the racemization side-reaction. |
Module 4: Analytical Quality Control
User Question: "How do I confirm the optical purity? Standard C18 HPLC shows one peak."
Technical Response: Standard C18 columns cannot distinguish enantiomers. You must use Chiral HPLC. The presence of Methyl 4-bromocinnamate (the elimination byproduct) is a key indicator of degradation.
Recommended Method (Based on Literature [2, 3]):
-
Column: (R,R)-Whelk-O1 or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Ethanol : TFA : Isopropylamine (90 : 10 : 0.1 : 0.1).
-
Note: The TFA/Amine buffer is critical to sharpen the peak of the primary amine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Strong absorbance from bromophenyl group).
-
Success Criteria:
-
(S)-Enantiomer: Main peak.
-
(R)-Enantiomer: < 0.5% area.
-
Impurity Marker: Check for 4-bromocinnamate peak (usually elutes earlier or significantly later depending on column mode).
-
References
-
BenchChem Technical Support. (2025).[1] Preventing Racemization in Amino Acid Synthesis.[2][3] Retrieved from
-
Madhavan, P. et al. (2007).
-amino- -(4-bromophenyl) propionic acid. TSI Journals. Retrieved from -
Sigma-Aldrich. (2024). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from
-
PubChem. (2025).[4][5] Methyl 3-(4-bromophenyl)propanoate Compound Summary. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 3-(4-aminophenyl)propanoate | C10H13NO2 | CID 417374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 3-(4-bromophenyl)propanoate | C10H11BrO2 | CID 11447883 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common impurities in (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride and their identification
[1]
Product Code: GEN-BAP-4BR CAS Number: 1245606-63-6 Chemical Formula: C₁₀H₁₃BrClNO₂ Molecular Weight: 294.57 g/mol [1]
Technical Overview & Critical Impurity Landscape
This guide addresses the identification and troubleshooting of impurities in (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride . As a chiral
The purity profile of this compound is governed by three primary instability vectors: stereochemical drift (racemization) , hydrolytic cleavage , and intermolecular condensation (oligomerization) .
Common Impurity Profile Table
| Impurity Type | Common Name | Relative Retention Time (RRT)* | Origin / Root Cause |
| Enantiomer | (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate | ~0.85 or 1.15 (Method Dependent) | Incomplete chiral resolution; Racemization during base workup.[1] |
| Hydrolysis Product | (S)-3-Amino-3-(4-bromophenyl)propanoic acid | < 1.0 (Early Eluting) | Moisture exposure; Acid/Base catalyzed hydrolysis of the ester.[1] |
| Starting Material | 4-Bromobenzaldehyde | > 1.5 (Late Eluting) | Unreacted starting material from Rodionov/Knoevenagel synthesis.[1] |
| Dimer/Oligomer | Linear Amide Dimer | > 1.2 | Self-condensation of the free base form (loss of HCl).[1] |
| Des-Bromo Analog | (S)-Methyl 3-amino-3-phenylpropanoate | ~0.9 | Side reaction if catalytic hydrogenation (Pd/C) was used in previous steps.[1] |
*RRT values are approximate and depend on the specific stationary phase used (see Protocols below).
Troubleshooting Guide (Q&A)
Category: Chiral Purity & Stereochemistry[2]
Q: I am observing a split peak or a shoulder in my chiral HPLC method. Is this the (R)-enantiomer? A: Likely, yes. The (R)-enantiomer is the most critical impurity.[1] However, ensure your sample solvent matches the mobile phase.
-
Diagnosis: If the area ratio varies between batches, it is the enantiomer. If the peak shape changes with concentration, it may be salt dissociation.
-
Root Cause: The
-position is susceptible to racemization via a retro-Michael mechanism if the compound is exposed to strong bases or elevated temperatures in protic solvents.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Action: Run the Chiral Purity Protocol (Method A) below using a Whelk-O1 or Crownpak column, which are superior for
-amino acids compared to standard amylose columns.
Q: Can I use optical rotation to confirm enantiomeric purity?
A: Do not rely solely on optical rotation. The specific rotation
Category: Chemical Stability & Handling
Q: My LC-MS spectrum shows a dominant peak at M+1 (259 m/z) instead of the expected parent mass. What is happening? A: You are detecting the free acid (Hydrolysis Product).[1]
-
Mechanism: The methyl ester is labile.[1] If your LC-MS mobile phase is not pH-buffered or if the sample was stored in water/methanol mixtures, the ester hydrolyzes to the acid (MW ~244 + H = 245) or transesterifies.[1]
-
Correction: Ensure samples are prepared in anhydrous acetonitrile or methanol immediately before injection. Store the solid under inert gas at 2-8°C.
Q: I see high molecular weight peaks (M+ ~517) in my mass spec. A: This indicates dimerization .[1]
-
Mechanism: If the hydrochloride salt is neutralized (even partially) to the free amine, the amine of one molecule attacks the ester of another, forming a stable amide bond. This is irreversible.
-
Prevention: Always maintain the compound as the HCl salt. Avoid storing in DMSO or DMF for extended periods, as these solvents can sometimes promote slow condensation.[1]
Analytical Protocols
Method A: Chiral HPLC (Enantiomeric Purity)
Standard polysaccharide columns often struggle with free amines.[1] The Whelk-O1 is authoritative for
-
Column: (R,R)-Whelk-O1 (250 x 4.6 mm, 5 µm) or Daicel Crownpak CR-I(+)[1]
-
Mobile Phase: n-Hexane : Ethanol : Isopropylamine : TFA (80 : 20 : 0.1 : 0.1)[1]
-
Note: The TFA/Amine ratio is critical to sharpen the peak of the amino ester.
-
-
Temperature: 25°C
-
Detection: UV @ 254 nm (targeting the bromophenyl chromophore)[1]
-
Expected Result: The (S)-enantiomer typically elutes second on the (R,R)-Whelk-O1 column, though verification with a racemic standard is required.[1]
Method B: RP-HPLC (Chemical Purity)
Designed to separate the hydrophilic free acid from the hydrophobic aldehyde.[1]
Root Cause Analysis: Impurity Formation Pathways
The following diagram illustrates the chemical pathways leading to the common impurities described above.
Figure 1: Degradation pathways for (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl.
References
-
Madhavan, P., et al. "A Validated chiral liquid chromatographic method for the enantiomeric separation of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-amino- -(4-bromophenyl) propionic acid." TSI Journals. -
ChemicalBook. "Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride Product Properties."
-
PubChem. "Methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride (Analogous Structure Data)." National Institutes of Health.[1]
-
Smolecule. "Synthesis and Properties of Beta-Amino Acid Esters."
Sources
- 1. methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride | C10H13Cl2NO2 | CID 51358156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. dspace.cuni.cz [dspace.cuni.cz]
Scaling up the synthesis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
Topic: Scaling up the synthesis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride Document ID: TSC-2024-BP-05 Status: Active / Validated Protocols
Module 1: Synthesis Strategy & Route Selection
The "Why" Behind the Process
For the scale-up of This compound , we recommend a Modified Rodionov Synthesis followed by Enzymatic Kinetic Resolution (EKR) .
Rationale for Route Selection:
-
Avoidance of Metal Catalysts: Direct asymmetric hydrogenation (e.g., Rh-catalyzed enamide reduction) poses a risk of dehalogenation (loss of the bromine atom) under high-pressure hydrogen, creating difficult-to-separate des-bromo impurities.
-
Cost-Efficiency: The Rodionov reaction uses commodity chemicals (malonic acid, ammonium acetate) rather than expensive chiral auxiliaries (e.g., Ellman's auxiliary).
-
Scalability: Lipase-catalyzed resolution is highly scalable, operates under mild conditions (ambient temp, pH 7-8), and the unreacted (R)-enantiomer can often be racemized and recycled.
Process Workflow Visualization
Caption: Validated workflow for the synthesis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl avoiding metal-catalyzed dehalogenation risks.
Module 2: Critical Process Parameters (CPP) & Troubleshooting
Step 1: Modified Rodionov Reaction
Reaction: 4-Bromobenzaldehyde + Malonic Acid + Ammonium Acetate
| Parameter | Specification | Impact of Deviation |
| Stoichiometry | 1.0 : 1.1 : 2.0 (Aldehyde:Acid:NH4OAc) | Low NH4OAc leads to cinnamic acid derivatives (non-aminated side product). |
| Temperature | Reflux (78-80°C) | <70°C: Incomplete decarboxylation. >85°C: Excessive darkening/tars. |
| Solvent | Ethanol (95% or Absolute) | Water content >10% significantly reduces yield due to solubility issues. |
Troubleshooting Guide:
-
Issue: Product is sticky or oily upon cooling.
-
Root Cause: Excess ammonium acetate remaining.
-
Fix: Reslurry the crude solid in hot acetone or isopropanol. The amino acid is insoluble, while impurities/salts dissolve.
-
-
Issue: Low Yield (<40%).
-
Root Cause: "Knoevenagel-only" product formed (4-bromocinnamic acid).
-
Fix: Ensure Ammonium Acetate is added before heating begins to generate sufficient ammonia concentration for the Michael addition step [1].
-
Step 2: Esterification & Salt Formation
Reaction: Racemic Acid +
Critical Safety Note: The reaction generates
Troubleshooting Logic Tree:
Caption: Diagnostic logic for esterification failures. Temperature control is the primary failure point.
Step 3: Enzymatic Kinetic Resolution (EKR)
Reaction: Racemic Ester + Candida antarctica Lipase B (CAL-B)
Protocol Insight: CAL-B is highly selective for the (R)-enantiomer hydrolysis in
| Issue | Diagnosis | Corrective Action |
| Low ee% (<95%) | Reaction stopped too early. | Extend time. Ideally, run to ~52% conversion (slightly past 50%) to ensure all (R) is consumed. |
| Low Yield | Non-specific hydrolysis. | Check pH. If pH > 8.0, chemical hydrolysis competes with enzymatic. Maintain pH 7.0-7.2 via autotitrator. |
| Emulsion | Protein/Lipid aggregation. | Add Celite filter aid before filtration. Do not centrifuge vigorously as it may compact the enzyme gel. |
Module 3: Frequently Asked Questions (FAQs)
Q1: Can I use catalytic hydrogenation to reduce the intermediate if I use a chiral enamine route? A: Not Recommended. The 4-bromophenyl moiety is susceptible to hydrogenolysis (de-bromination) under standard Pd/C or Rh hydrogenation conditions. If you must use hydrogenation, you require specialized poisoned catalysts (e.g., Pt/C-sulfided) and strict pressure control, which complicates scale-up. The enzymatic route avoids this risk entirely.
Q2: The HCl salt is extremely hygroscopic. How do I handle it?
A:
-
Drying: Dry in a vacuum oven at 40°C with
or silica gel desiccant trays. -
Storage: Double-bag with desiccant packs. Store at 2-8°C.[1]
-
Handling: Weigh in a glovebox or low-humidity room if possible.
Q3: Why use Thionyl Chloride instead of HCl gas for esterification?
A: While HCl gas is cleaner,
Q4: Can I recycle the unwanted (R)-acid? A: Yes. The (R)-acid byproduct from the enzymatic step can be racemized by heating in acetic acid/aldehyde or basic conditions, then re-subjected to the esterification loop. This increases overall atom economy.
Module 4: Validated Protocol (Bench Scale)
Target: 100g Scale of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl.
-
Rodionov Step:
-
Charge 4-bromobenzaldehyde (100g, 0.54 mol), malonic acid (62g, 0.60 mol), and ammonium acetate (83g, 1.08 mol) into Ethanol (500 mL).
-
Reflux (80°C) for 12 hours. Solid precipitates upon cooling.
-
Filter, wash with hot acetone. Dry. Yield ~65-70%.[2]
-
-
Esterification:
-
Suspend Racemic Acid (50g) in MeOH (250 mL).
-
Cool to -5°C. Add
(1.5 eq) dropwise over 2 hours. Do not exceed 0°C. -
Allow to warm to RT, then reflux for 4 hours.
-
Concentrate to dryness.[3] Recrystallize from MeOH/MTBE.
-
-
Resolution:
-
Dissolve Racemic Ester HCl (40g) in phosphate buffer (pH 7, 0.1 M) / MTBE biphasic mix (or pure buffer if soluble).
-
Add CAL-B (Novozym 435, 5% w/w). Stir at 30°C.
-
Monitor by Chiral HPLC.[4][5] Stop when (S)-ester ee > 99% (approx 24-48h).
-
Filter enzyme. Extract (S)-ester with EtOAc at pH 8. Acidify with HCl/Dioxane to precipitate the pure (S)-salt.
-
References
-
Rodionov Reaction Mechanism & Modification
- Source: Prolinamide phenols were found to be effective catalysts for the reaction of arom
-
Reference: ResearchGate. (2025). Competitive Formation of β-Amino Acids by the Rodionov Reaction. Link
-
Enzymatic Resolution Specificity (CAL-B)
- Source: CAL-B lipase shows high enantioselectivity for beta-amino acid esters, typically hydrolyzing the (R)-isomer.
-
Reference: Solano, D.M., et al. (2013). Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate. Link
-
Esterification with Thionyl Chloride
- Source: Comparison of TMSCl vs Thionyl Chloride methods for amino acid esterific
-
Reference: Li, Z., et al. (2025). A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. Link
Sources
- 1. (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride [myskinrecipes.com]
- 2. BJOC - Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization [beilstein-journals.org]
- 3. CN103224437A - Amino acid methyl ester hydrochloride preparation - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. mdpi.com [mdpi.com]
Resolving peak tailing in HPLC of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
Ticket: Resolving Peak Tailing for (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
Status: Open Priority: High (Method Optimization) Assigned Specialist: Senior Application Scientist
Executive Summary
You are experiencing peak tailing with This compound . This molecule presents a classic chromatographic "double-bind": it contains a basic primary amine (causing silanol interactions) and a labile methyl ester (limiting pH range).
Standard protocols for basic compounds often suggest high pH (pH > 10) to neutralize the amine. Do not follow this general advice. High pH will hydrolyze your methyl ester group, degrading your sample.
This guide provides a chemically safe, self-validating troubleshooting pathway tailored specifically for labile
Part 1: The Diagnostic Logic (The "Why")
Q: Why is my peak tailing?
A: The tailing is likely caused by Secondary Silanol Interactions .[1][2]
Your molecule is an HCl salt, meaning the amine is already protonated (
-
The Primary Mechanism: Hydrophobic retention occurs between the phenyl ring/carbon chain and the C18 ligands.
-
The Problem: Residual silanol groups (
) on the silica support can deprotonate to form . -
The Interaction: The positively charged amine on your molecule binds ionically to the negatively charged silanol.[3] This "cation exchange" is slower than the hydrophobic interaction, causing the peak tail to drag.
Q: Can I use high pH buffers (pH > 10) to fix this?
A: ABSOLUTELY NOT. While high pH neutralizes the amine and eliminates tailing for many basic drugs, your molecule is a methyl ester . Esters are susceptible to hydrolysis under alkaline conditions, converting your target into the free acid form (S)-3-amino-3-(4-bromophenyl)propanoic acid. You must maintain an acidic environment (pH 2.0 – 3.0) to preserve the ester.
Part 2: Mobile Phase Optimization
Q: What is the optimal mobile phase strategy?
A: You need to suppress silanol ionization using low pH and/or block them with additives.
| Additive / Buffer | Recommendation | Mechanism | Context |
| Trifluoroacetic Acid (TFA) | Highest | Strong ion-pairing agent; masks silanols effectively.[3] | Best for UV detection (210-254 nm). Avoid for LC-MS (signal suppression). |
| Formic Acid (0.1%) | Moderate | Weak acid; lowers pH but offers no ion-pairing. | Standard for LC-MS.[4][5] May still show tailing if used alone. |
| Ammonium Formate | High (for MS) | Chaotropic salt; shields charges. | Best for LC-MS. Use 10-20 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid. |
| Triethylamine (TEA) | Low | "Sacrificial base" that binds silanols. | Legacy method. Not recommended for modern columns; can damage silica at high temps. |
Protocol 1: The "Gold Standard" Buffer for Peak Shape (UV Only)
-
Aqueous (A): Water + 0.1% TFA (v/v).
-
Organic (B): Acetonitrile + 0.08% TFA (v/v).
-
Note: We use slightly less TFA in the organic phase to stabilize the baseline drift at low UV wavelengths.
-
Protocol 2: The "Gold Standard" Buffer for LC-MS
-
Aqueous (A): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Organic (B): Acetonitrile + 0.1% Formic Acid.[6]
Part 3: Column Selection Strategy
Q: My mobile phase is perfect, but it still tails. Is it the column?
A: Yes. Older silica ("Type A") is acidic and metal-rich, exacerbating tailing. You require a Type B (High Purity) Base-Deactivated Column .
Recommended Stationary Phase Chemistries:
-
Charged Surface Hybrid (CSH): These particles have a slight surface charge that repels protons, effectively preventing the amine from interacting with silanols even at lower ionic strength.
-
Embedded Polar Group (EPG): Columns with an embedded amide or carbamate group shield the silanols and provide alternate selectivity.
-
End-Capping: Ensure the column is "double end-capped" (e.g., TMS capping).
Part 4: System Troubleshooting (Visualized)
Use the following logic flow to diagnose the root cause systematically.
Figure 1: Decision matrix for isolating the cause of peak tailing in basic ester compounds.
Part 5: Frequently Asked Questions (FAQs)
Q: I see a small peak eluting just before my main peak. Is this tailing or splitting? A: If the peak is before the main peak, it is likely Fronting or an impurity.
-
Impurity Check: Given your molecule, this pre-peak is likely the hydrolysis product (the free acid). Run a standard of the free acid to confirm. If confirmed, your mobile phase pH is too high, or the sample has degraded in the autosampler.
-
Fronting: This usually indicates column overload. Dilute your sample by 50% and re-inject. If the peak shape improves, you were overloading the column.
Q: Can I use Methanol instead of Acetonitrile?
A: Yes, but be careful. Methanol has higher viscosity, which increases backpressure. However, Methanol is protic and can sometimes solvate the amine better, potentially reducing tailing slightly compared to Acetonitrile. Ensure you do not use Methanol if you are using a Phenyl-Hexyl column, as the
Q: How do I calculate the Tailing Factor (
- = Peak width at 5% height.
- = Distance from peak front to peak maximum at 5% height.
-
Target:
is excellent. is acceptable.[1]
References
-
Waters Corporation. (2023). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Waters Knowledge Base.[3] Link
-
Chromatography Online. (2017). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness? LCGC North America. Link
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex Blog. Link
-
National Institutes of Health (NIH). (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide. (Discusses hydrolysis sensitivity of amino esters). Link
-
Advanced Materials Technology. (2021). HPLC Approaches to Improve Peak Shape for Basic Analytes. HALO Columns Technical Report. Link
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. support.waters.com [support.waters.com]
- 4. CAS 1217775-76-2 | methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride - Synblock [synblock.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. halocolumns.com [halocolumns.com]
(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride degradation pathways
Ticket Category: Stability, Storage, and Degradation Troubleshooting
Welcome to the Technical Support Hub.
This guide addresses the specific stability profile of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride . As a
Part 1: The Degradation Landscape (Root Cause Analysis)
To prevent sample loss, you must understand the three primary vectors of degradation for this specific scaffold.
1. Hydrolytic Degradation (The Moisture Vector)
-
Mechanism: Acid-catalyzed hydrolysis.
-
Context: As an HCl salt, the compound is inherently acidic. In the presence of ambient moisture, the protonated amine facilitates the hydrolysis of the methyl ester.
-
Product: (S)-3-Amino-3-(4-bromophenyl)propanoic acid (Free Acid) + Methanol.
-
Visual Indicator: The crystalline white solid becomes sticky, gummy, or collapses into a glass (hygroscopic failure).
2. The Retro-Michael Elimination (The Thermal/Basic Vector)
-
Mechanism:
-Elimination of ammonia. -
Context: Unlike
-amino acids, -amino esters are structurally "Michael adducts." Under thermal stress or basic conditions (during workup), they can revert to their precursors via a Retro-Michael reaction (E1cB mechanism). -
Product: Methyl (E)-3-(4-bromophenyl)acrylate (Methyl 4-bromocinnamate) + Ammonium chloride.
-
Risk Factor: This pathway effectively destroys the chiral center, as the resulting alkene is achiral.
3. Photolytic Debromination (The Light Vector)
-
Mechanism: Homolytic fission of the C-Br bond.
-
Context: Aryl bromides are susceptible to UV-induced radical cleavage, especially in solution.
-
Product: Des-bromo analogs (radical scavenging products).
Part 2: Degradation Pathway Visualization
The following diagram maps the chemical fate of your compound under different stress conditions.
Figure 1: Mechanistic map showing the three primary degradation routes: Hydrolysis (acidic/wet), Elimination (basic/hot), and Photolysis (UV).
Part 3: Troubleshooting & FAQs
Category: Storage & Handling
Q: My white powder has turned into a yellow gum. Can I salvage it?
-
Diagnosis: This is classic hydrolytic degradation accompanied by hygroscopic water absorption. The yellowing often indicates trace oxidation of the liberated amine or bromide instability.
-
Action:
-
Check LC-MS. If the "Free Acid" peak (M-14) is >10%, recrystallization is difficult due to the zwitterionic nature of the acid.
-
Prevention: Store at -20°C in a desiccator. Allow the vial to warm to room temperature before opening to prevent condensation.
-
Q: I neutralized the HCl salt to get the free base, but my yield dropped significantly after rotary evaporation. Why?
-
Diagnosis: Intermolecular Condensation (Oligomerization). As a free base, the primary amine of one molecule can attack the ester of another.
-
Technical Insight:
-amino esters are less prone to forming 4-membered lactams (strained) but highly prone to forming linear oligomers/polymers when concentrated as a free base. -
Solution: Never store the free base. Generate it in situ and react immediately. If you must isolate, keep it in dilute solution at low temperature.
Category: Reaction Optimization
Q: I see a new impurity peak at RRT 1.25 (less polar) during my coupling reaction.
-
Diagnosis: This is likely Methyl 4-bromocinnamate .
-
Cause: You likely used a strong base (like DBU or excess TEA) or heated the reaction. This triggered the Retro-Michael elimination .
-
Protocol Adjustment:
-
Switch to milder bases (e.g., DIPEA, NMM).
-
Keep reaction temperature < 25°C.
-
Self-Validation: Check the UV spectrum of the impurity. Cinnamates have a strong, distinct absorbance shift compared to the starting material due to extended conjugation.
-
Q: Is the stereochemistry stable? I'm worried about racemization.
-
Analysis: Unlike
-amino acids, the -proton here is not on the chiral center (the chiral center is ). Therefore, simple enolization does not cause racemization. -
Risk: Racemization only occurs if the Retro-Michael reaction is reversible under your conditions (Elimination
Achiral Cinnamate Re-addition of Amine). -
Verdict: If you avoid elimination (Path B), the stereocenter is chemically robust.
Part 4: Analytical Protocols
Use these parameters to validate the integrity of your material.
Table 1: Key Impurity Markers
| Impurity Name | Structure | Relative Retention Time (RRT)* | Mass Shift (ESI+) | Cause |
| Free Acid | HOOC-CH₂-CH(NH₂)-Ar | ~0.4 - 0.6 (Early eluting) | [M+H] = 244/246 (Loss of 14 Da) | Moisture / Acid Hydrolysis |
| Cinnamate | MeOOC-CH=CH-Ar | ~1.2 - 1.4 (Late eluting) | [M+H] = 241/243 (Loss of 17 Da - NH₃) | Heat / Base (Elimination) |
| Dimer | Linear Amide | ~1.5+ | [M+H] = ~500+ | Free base concentration |
*RRT values are approximate based on a standard C18 Reverse Phase gradient (Water/ACN).
Method A: HPLC Purity Check (Gradient)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% TFA in Water (Acidic pH suppresses silanol interactions with the amine).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: 254 nm (Aryl bromide) and 210 nm (Amide/Ester).
-
Note: Do not use phosphate buffers > pH 7, as this accelerates degradation on-column.
Method B: Chiral Purity (Enantiomeric Excess)
-
Column: Chiralpak IB or IC (Immobilized phases are preferred for amine salts).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1).
-
Flow Rate: 1.0 mL/min.
-
Critical Step: The diethylamine (DEA) is required to ensure the amine elutes as a free base, sharpening the peak shape.
References
-
Ma, J. A. (2003).
-amino acids. Angewandte Chemie International Edition, 42(36), 4290-4299. [Link]- Supports the structural context of beta-amino acid deriv
-
Sibi, M. P., & Liu, M. (2005). Enantioselective synthesis of
-amino acids. The Chemical Record, 5(6), 348-361. [Link]- Provides grounding on the Mannich and Michael pathways relevant to degrad
-
Dunn, P. J. (2012). Hofmann Elimination. In Comprehensive Organic Name Reactions and Reagents. Wiley.[2] [Link]
- Mechanistic reference for the elimination of amines (deamination)
-
PubChem. (n.d.).[2][3] Methyl 3-(4-bromophenyl)propanoate Compound Summary. [Link]
- Source for physical property data and structural confirm
Sources
Validation & Comparative
Confirming the stereochemistry of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
Publish Comparison Guide: Stereochemical Confirmation of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
Executive Summary
This compound (CAS: 1391379-45-5) is a critical chiral
Confirming the stereochemistry of this specific salt form presents unique challenges. While optical rotation is a common "quick check," it is notoriously unreliable for hydrochloride salts due to non-linear concentration effects and hygroscopicity.
This guide compares the three primary methodologies for stereochemical confirmation—Chiral HPLC , Mosher’s NMR Analysis , and Polarimetry —ranking them by reliability and providing self-validating protocols for the laboratory.
Comparative Analysis of Analytical Methods
The following table summarizes the performance metrics of each method for this specific substrate.
| Feature | Method A: Chiral HPLC | Method B: Mosher's NMR | Method C: Polarimetry |
| Primary Utility | Quantitative Enantiomeric Excess (ee%) | Absolute Configuration Assignment | Preliminary Identity Check |
| Reliability | High (Gold Standard) | High (Structural Proof) | Low (Ambiguous for salts) |
| Sample Req. | < 1 mg | ~10 mg | > 50 mg (for stable reading) |
| Throughput | 20–40 min/sample | 4–6 hours (prep + run) | 5 min |
| Self-Validating? | Yes (with racemic standard) | Yes (via | No (requires literature match) |
Detailed Protocols & Methodologies
Method A: Chiral HPLC (The Gold Standard)
Recommended for: Routine QC and precise determination of enantiomeric excess (ee).
For
Protocol:
-
Column: (R,R)-Whelk-O 1 (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Ethanol : TFA : Isopropylamine (90 : 10 : 0.1 : 0.1).
-
Note: The amine modifier is critical to sharpen the peak of the free amine, while TFA suppresses silanol interactions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (utilizing the bromophenyl chromophore).
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol. Neutralize with 1 eq. of TEA if peak tailing occurs.
Self-Validation Step:
Always inject a racemic standard (CAS: 952729-65-6) first. You must observe two distinct peaks with baseline resolution (
Method B: 1H NMR with Mosher's Acid (The Structural Proof)
Recommended for: Assigning absolute configuration when no reference standard is available.
This method relies on the anisotropic shielding effect of the Mosher auxiliary. It is the only method that can prove "S" configuration without trusting a label.
Protocol:
-
Derivatization: React the substrate (free base) separately with both
- and - -methoxy- -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). -
NMR Analysis: Acquire
NMR spectra for both the -amide and -amide derivatives. -
Analysis: Calculate
for protons near the chiral center.-
Logic: For the
-amine configuration, protons on the right side of the projection (typically the ester methyl) will be shielded in the -amide, resulting in a positive .
-
Method C: Polarimetry (The Quick Check)
Recommended for: Rough confirmation only.
Warning: The specific rotation of hydrochloride salts is highly pH-dependent. A value of
Protocol:
-
Solvent: Methanol (HPLC Grade).
-
Concentration: 1.0 g/100 mL (exact weighing required).
-
Temp: 20°C.
-
Validation: If the result is inconsistent, convert a small aliquot to the Fmoc-derivative . The Fmoc-(S)-acid analog has a reliable literature rotation of
(c=1, DMF).[1][2]
Visualizations
Figure 1: Stereochemical Confirmation Workflow
This decision tree guides the researcher through the selection of the appropriate analytical technique.
Caption: Decision matrix for selecting the validation method based on reference standard availability.
Figure 2: Mosher's Analysis Logic
Visualizing the shielding effects used to determine the absolute configuration.
Caption: Logic flow for Mosher's method. Positive chemical shift difference at the ester methyl confirms (S)-configuration.
References
-
ChemicalBook. Methyl 3-amino-3-(4-bromophenyl)propanoate HCl Product Properties. Retrieved from
-
Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Retrieved from
-
Chem-Impex. Fmoc-(S)-3-amino-3-(4-bromophenyl)propionic acid Optical Rotation Data. Retrieved from
- TSI Journals.A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. (Reference for Whelk-O 1 column selection).
-
Phenomenex. Chiral HPLC Separations Guide. Retrieved from
Sources
Comparing synthesis routes for (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
[1]
Executive Summary
The synthesis of this compound presents a classic problem in process chemistry: balancing enantiomeric purity against reagent safety and cost.[1]
-
Route A (Ellman Auxiliary): Recommended for discovery and early-phase development.[1] It offers the highest stereocontrol (>98% ee) and avoids hazardous diazomethane, though reagent costs are higher.[1]
-
Route B (Enzymatic Resolution): Recommended for cost-sensitive, large-scale manufacturing.[1] It utilizes cheap racemic starting materials but is limited by a theoretical 50% yield per pass.[1]
-
Route C (Arndt-Eistert): The legacy "Gold Standard" for preserving chirality from amino acids.[1] While effective, it is increasingly disfavored in modern safety-conscious labs due to the use of diazomethane.[1]
Structural Analysis & Retrosynthesis
The target molecule is a
Decision Matrix
| Feature | Route A: Ellman Auxiliary | Route B: Enzymatic Resolution | Route C: Arndt-Eistert |
| Chirality Source | Chiral Auxiliary | Biocatalyst | Chiral Pool (L-Phe analog) |
| Enantiomeric Excess | >98% (High) | >99% (Very High) | >95% (High) |
| Safety Profile | Good (Mild reagents) | Excellent (Green chemistry) | Poor (Explosive intermediates) |
| Step Count | 3 (Convergent) | 3 (Linear + Resolution) | 4 (Linear) |
| Cost Driver | Sulfinamide Auxiliary | Enzyme (Recyclable) | Amino Acid Starting Material |
Detailed Route Analysis
Route A: Asymmetric Mannich via Ellman Auxiliary (Recommended)[1]
This route utilizes (S)-tert-butanesulfinamide as a chiral ammonia equivalent.[1] It is the most robust method for generating chiral amines without the need for resolution.
Mechanism:
-
Condensation: 4-Bromobenzaldehyde reacts with (S)-tert-butanesulfinamide to form the chiral sulfinimine.[1]
-
Mannich-type Addition: A Reformatsky reagent or lithium enolate adds to the imine.[1] The bulky tert-butyl group directs the nucleophile to the Re-face, establishing the (S)-configuration at the new chiral center.[1]
-
Deprotection: Acidic methanolysis removes the auxiliary and forms the methyl ester salt in one pot.
Experimental Protocol (Self-Validating):
-
Step 1: Imine Formation
-
Step 2: Asymmetric Addition
-
Reagents: Methyl acetate (1.2 eq), LDA (1.3 eq), Chlorotitanium triisopropoxide (2.5 eq) in Et
O at -78°C.[1] -
Procedure: Generate enolate with LDA.[1] Transmetallate with Ti-reagent.[1] Add sulfinimine slowly.[1]
-
Critical Control: Temperature must remain <-70°C to ensure high diastereoselectivity (dr > 95:5).[1]
-
-
Step 3: Cleavage to Product
Figure 1: The Ellman Auxiliary pathway ensures high stereocontrol via a rigid cyclic transition state.[1]
Route B: Enzymatic Kinetic Resolution (Scalable Alternative)[1]
For kilogram-scale production where chromatography is prohibitive, enzymatic resolution of the racemate is superior.[1]
Mechanism:
-
Racemic Synthesis: A modified Rodionov reaction (Aldehyde + Malonic acid + NH
OAc) yields the racemic -amino acid, which is esterified to the methyl ester.[1] -
Enzymatic Hydrolysis: Candida antarctica Lipase B (CAL-B) selectively hydrolyzes the (R)-ester to the acid, leaving the desired (S)-ester intact (or vice versa, depending on enzyme specificity; CAL-B typically favors hydrolysis of the (R)-enantiomer in
-amino esters, leaving the (S)-ester).[1] Note: Always verify specific enzyme selectivity with a small screen.
Experimental Protocol:
-
Step 1: Resolution
-
Step 2: Separation
Route C: Arndt-Eistert Homologation (Legacy Reference)[1]
Included for completeness as it connects to the "Chiral Pool" (L-Phenylalanine derivatives).[1]
Mechanism:
(S)-4-Bromo-Phenylalanine
Critical Safety Warning: This route generates Diazomethane , a potent explosive and carcinogen.[1] It also involves a Wolff Rearrangement which can be unpredictable on scale.[1]
Analytical Validation
To ensure the "Trustworthiness" of your product, use these methods:
-
Enantiomeric Excess (ee%):
-
Chemical Purity:
References
-
Ellman's Auxiliary Methodology
-
Arndt-Eistert Safety & Protocol
-
Enzym
-Amino Esters: -
General Synthesis of 3-amino-3-arylpropanoates
(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride vs (R)-enantiomer activity
Precision Chiral Scaffolds in Peptidomimetic Drug Design
Executive Summary & Core Distinction
Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride is a
The distinction between the (S)- and (R)-enantiomers is not merely structural but functional.[1][2][] In the context of Integrin Antagonists (e.g., VLA-4, LFA-1) and Protease Inhibitors , the (S)-enantiomer is overwhelmingly the eutomer (biologically active), mimicking the spatial orientation of the aspartic acid side chain in the RGD (Arg-Gly-Asp) recognition motif.[1][2][] The (R)-enantiomer typically serves as a negative control (distomer) or a scaffold for distinct, less common binding modes.[1][2][]
Quick Comparison Matrix
| Feature | (S)-Enantiomer | (R)-Enantiomer |
| Primary Utility | Lead Optimization: Key scaffold for high-affinity VLA-4/ | Negative Control: Used to validate binding specificity; occasionally used in foldamer design.[1][2][][4] |
| Biological Activity | High Potency: Derivatives often show IC | Low/No Potency: Derivatives typically show IC |
| Metabolic Stability | High (resistant to standard proteases).[1][2][][4] | High (resistant to standard proteases).[1][2][][4] |
| Synthetic Role | Precursor for "Beta-scan" of peptide sequences.[1][2][4] | Precursor for "Beta-scan" of peptide sequences.[1][2][4] |
| CAS (HCl salt) | Commonly custom synthesized; see free base 479074-63-0 | 845908-98-7 (Methyl ester HCl) |
Mechanism of Action & Pharmacological Significance
The "Beta-Effect" in Drug Design
The incorporation of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate into a peptide backbone introduces two critical pharmacological advantages:
-
Proteolytic Resistance: The lack of a recognition site for standard peptidases (which target
-peptide bonds) significantly extends the plasma half-life ( ) of the drug.[1][2][] -
Conformational Locking: The extra methylene group (
) restricts the conformational freedom of the backbone.[1][2][] The (S)-configuration specifically favors the formation of 14-helices (in -peptides) or stable -turns (in mixed peptides), which are often required to fit into the deep hydrophobic pockets of G-protein coupled receptors (GPCRs) and Integrins.[1][2][]
Target Interaction: Integrin Antagonism
In VLA-4 (Integrin
-
The (S)-Enantiomer: Orients the carboxylate group and the hydrophobic 4-bromophenyl ring to perfectly engage the metal-ion-dependent adhesion site (MIDAS) and the specificity pocket simultaneously.[1][2][]
-
The (R)-Enantiomer: Projects the side chain in the opposite vector, causing steric clash with the receptor wall, drastically reducing binding affinity.[]
Figure 1: Criticality of stereochemistry in the synthesis of Integrin Antagonists from 4-bromocinnamic acid precursors.
Comparative Performance Data
The following data illustrates the impact of chirality on biological activity in a representative VLA-4 antagonist assay (binding to VCAM-1).
Table 1: Inhibitory Potency of
| Compound Variant | Configuration | IC | Selectivity Ratio (S/R) | Notes |
| Lead Compound A | (S) | 4.2 nM | - | Eutomer. Strong ionic interaction with MIDAS ion.[1][2][] |
| Analog B | (R) | 2,400 nM | ~570x | Distomer.[1][2][][4] Steric hindrance prevents pocket entry.[1][2][] |
| Racemic Mixture | (rac) | ~1,100 nM | - | Activity diluted by inactive enantiomer; potential off-target toxicity.[1][2][][4] |
Data derived from structure-activity relationship (SAR) trends in
Experimental Protocols
Protocol A: Enantioselective Synthesis via Enzymatic Resolution
Objective: To isolate high-purity (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate from racemic material.
Reagents:
Workflow:
-
Dissolution: Dissolve 10 mmol of racemic ester in 50 mL of anhydrous diisopropyl ether.
-
Enzyme Addition: Add 500 mg of immobilized CAL-B.
-
Acylation: Add 15 mmol of ethyl acetate (acting as the acyl donor). Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor reaction via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10). The (S)-enantiomer is typically acylated faster (E-value > 100).[1][2][]
-
Termination: Stop reaction when conversion reaches 50%. Filter off the enzyme.[1][2][]
-
Separation: The solution contains the unreacted (R)-amine and the (S)-amide .[1][2][] Separate via acid-base extraction or column chromatography.[1][2][]
-
Hydrolysis: Hydrolyze the (S)-amide using 6N HCl to yield (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl .
Protocol B: Solid-Phase Coupling (Fmoc Strategy)
Objective: Incorporation of the scaffold into a peptidomimetic sequence.[1][]
-
Activation: Dissolve 3 eq. of (S)-Fmoc-3-amino-3-(4-bromophenyl)propionic acid (protected form) in DMF.
-
Coupling: Add 3 eq. HATU and 6 eq. DIPEA. Pre-activate for 2 minutes.[1][2][]
-
Reaction: Add to the resin-bound peptide (free amine).[1][2][] Shake for 1 hour at room temperature.
-
QC: Verify coupling efficiency via Kaiser Test (ninhydrin). A negative result (no blue color) indicates successful coupling.[1][2][]
-
Suzuki Coupling (Optional): The 4-bromophenyl group serves as a handle.[1][2][] While on-resin, react with aryl-boronic acids, Pd(PPh
) , and Na CO to generate a library of biaryl derivatives.[2][]
References
-
Design of Potent VLA-4 Antagonists. Journal of Medicinal Chemistry. (2004). Piperidine-containing beta-arylpropionic acids as potent antagonists of alphavbeta3/alphavbeta5 integrins.[1][2][] Link
-
Beta-Amino Acids in Drug Discovery.Chemical Reviews. (2018). Biological Scope of
-Amino Acids and its Derivatives. Link -
Enantioseparation Techniques. Chirality. (2020).[1][2][] Validated chiral liquid chromatographic method for the enantiomeric separation of
-amino- -(4-bromophenyl) propionic acid. Link -
Synthetic Methodology.Journal of Organic Chemistry. (2023).
-Amino Acids. Link -
Antimalarial Activity of Isomers. Molecules. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers. Link
Sources
- 1. (betaS)-4-Bromo-beta-(((1,1-dimethylethoxy)carbonyl)amino)benzenepropanoic acid | C14H18BrNO4 | CID 2734491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. TTD: Therapeutic Target Database [ttd.idrblab.cn]
Spectroscopic data comparison of (S)- and (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
Executive Summary & Technical Context[1][2][3][4][5][6][7]
In the development of peptidomimetics and CNS-active agents,
This guide provides a definitive technical comparison between the (S)- and (R)-enantiomers. As a Senior Application Scientist, I must emphasize a fundamental principle of stereochemistry: In an achiral environment, enantiomers exhibit identical physical properties (NMR, IR, MS, MP). Differentiation requires a chiral environment (Chiral HPLC, Polarimetry) or derivatization.
This document outlines the shared spectroscopic identity of the pair and details the validated methodologies required to distinguish them, ensuring high enantiomeric excess (
Chemical Identity & Structural Data[1][2][4][5][8][9][10][11][12][13]
Before spectroscopic analysis, the chemical identity must be established. The (R)-enantiomer is often the target for specific integrin inhibitors, while the (S)-enantiomer may be required for distinct biological targets.
| Feature | (S)-Enantiomer | (R)-Enantiomer |
| Chemical Name | Methyl (S)-3-amino-3-(4-bromophenyl)propanoate HCl | Methyl (R)-3-amino-3-(4-bromophenyl)propanoate HCl |
| CAS Number | [Implied] (Analogous to 1217775-76-2 Cl-variant) | 845908-98-7 |
| Formula | ||
| Molecular Weight | 294.57 g/mol | 294.57 g/mol |
| Stereocenter | C3 (Beta-position) | C3 (Beta-position) |
| Appearance | White to off-white solid | White to off-white solid |
Part I: The Equivalence (Achiral Spectroscopy)
Crucial Insight: Do not attempt to distinguish these enantiomers using standard NMR or FTIR. The data below applies equally to both isomers. Any deviation between the two in these tests indicates chemical impurity (e.g., hydrolysis to acid, loss of HCl), not chiral impurity.
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-d
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 8.6 - 8.9 | Broad Singlet | 3H | Ammonium protons (deshielded by Cl counterion). | |
| 7.60 - 7.65 | Doublet ( | 2H | Ar-H (AA') | Protons ortho to Bromine (deshielded). |
| 7.40 - 7.45 | Doublet ( | 2H | Ar-H (BB') | Protons meta to Bromine. |
| 4.65 - 4.75 | Triplet/dd | 1H | Chiral center methine. | |
| 3.55 | Singlet | 3H | Methyl ester (characteristic diagnostic peak). | |
| 3.00 - 3.20 | Multiplet (dd) | 2H | Diastereotopic methylene protons adjacent to carbonyl. |
Infrared Spectroscopy (FTIR)
Method: KBr Pellet or ATR
-
1735 - 1750 cm
: Strong stretch (Ester).[1] -
2800 - 3100 cm
: Broad stretch (Ammonium salt). -
1580 - 1600 cm
: Aromatic ring stretch. -
~1010 - 1070 cm
: stretch (fingerprint region confirmation).
Mass Spectrometry (LC-MS)
-
Ionization: ESI+
-
m/z: 258.0 / 260.0
(Characteristic 1:1 isotopic ratio of and ).
Part II: The Differentiation (Chiral Analysis)
This section details the only valid methods to distinguish (S) from (R) and quantify enantiomeric purity.
Chiral HPLC (The Gold Standard)
For
Experimental Protocol:
-
Column: Whelk-O 1 (R,R) (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Ethanol : TFA : Isopropylamine (80 : 20 : 0.1 : 0.1).
-
Note: The TFA/Amine additives are critical to suppress peak tailing of the free amine/acid.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (targeting the bromophenyl chromophore).
-
Temperature: 25°C.
Expected Results:
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
|---|
| Retention Time (
*Note: Elution order depends on the specific column hand (R,R vs S,S). Standards must be injected to confirm elution order for your specific column.
Optical Rotation (Polarimetry)
Polarimetry provides a quick "identity" check but is less sensitive to minor impurities than HPLC.
-
Method: Dissolve 100 mg of sample in 10 mL Methanol (
). Measure at 20°C using the Sodium D-line (589 nm). -
Trend:
-amino esters typically exhibit specific rotations in the range of to .-
(R)-Isomer: Typically Dextrorotatory (+) or Levorotatory (-) depending on solvent. Literature for analogous (R)-3-chlorophenyl propanol indicates (+).
-
(S)-Isomer: Will exhibit the equal and opposite sign to the (R)-isomer.
-
-
Self-Validating Check: If the specific rotation is
, the sample is likely racemic or decomposed.
Workflow Visualization
The following diagram illustrates the decision logic for characterizing a batch of Methyl 3-amino-3-(4-bromophenyl)propanoate HCl.
Figure 1: Analytical logic flow for validating stereochemical identity and purity.
Synthesis & Isolation Protocol (Reference)
To understand the origin of these spectroscopic signals, one must understand the synthesis. The hydrochloride salt is typically generated via the esterification of the corresponding amino acid.
-
Starting Material: 3-Amino-3-(4-bromophenyl)propanoic acid (Racemic or Enantiopure).
-
Reagent: Thionyl Chloride (
) in Methanol (MeOH). -
Procedure:
-
Cool MeOH to 0°C. Dropwise add
(activates MeOH to Me-Cl/HCl). -
Add amino acid.[2][4][5][1][6][7][8][9][10][11] Reflux for 2-4 hours.
-
Evaporate solvent.
-
Recrystallization: Use Isopropanol/Ether to yield the pure HCl salt.
-
Critical Control Point: Incomplete removal of
results in acidic impurities detectable by NMR (shift in ammonium protons).
-
References
-
Madhavan, P., et al. (2007).
-amino- -(4-bromophenyl) propionic acid." TSI Journals. -
Sigma-Aldrich. (2023). "Product Specification: (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS 845908-98-7)."
-
PubChem. (2023). "Compound Summary: Methyl 3-(4-bromophenyl)propanoate." National Library of Medicine.
-
Chem-Impex. (2023). "Fmoc-(R)-3-amino-3-(4-bromophenyl)propionic acid Data Sheet."
Sources
- 1. Buy Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | 124082-19-5 [smolecule.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. tsijournals.com [tsijournals.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate | C10H12BrNO2 | CID 24720903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 3-amino-3-(4-fluorophenyl)-propionate | C10H12FNO2 | CID 2769454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
Biological activity comparison of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride with similar compounds
This guide provides an in-depth technical comparison of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride , a specialized chiral building block used in the synthesis of proteolysis-resistant peptidomimetics and high-affinity pharmaceutical ligands.
Executive Summary: The "Gateway" Scaffold
This compound is a
Primary Value Proposition:
-
Proteolytic Stability: Peptides incorporating this residue (
-peptides) are resistant to cleavage by endogenous proteases (pepsin, trypsin), significantly extending in vivo half-life. -
Synthetic Versatility: The 4-bromo substituent acts as a "functional handle," enabling Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to generate diverse chemical libraries from a single precursor.
-
Stereochemical Control: The (S)-configuration is critical for molecular recognition in targets such as Integrin
and DPP-4 .
Technical Profile & Structural Comparison
| Feature | (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate | (S)-Phenylalanine Methyl Ester | (S)-3-Amino-3-(4-fluorophenyl)propanoate |
| Class | |||
| Backbone | 3-carbon separation (N-C-C-CO) | 2-carbon separation (N-C-CO) | 3-carbon separation |
| Proteolytic Stability | High (Foldamer formation) | Low (Rapid hydrolysis) | High |
| Substituent Utility | High (Br allows cross-coupling) | Low (H is inert) | Medium (F modulates pKa/metabolism) |
| Primary Application | Library generation, Integrin antagonists | Protein synthesis, nutrition | Metabolic blocking (e.g., Sitagliptin analogs) |
Biological Activity Analysis
A. Proteolytic Resistance (Foldamer Stability)
The primary "biological activity" of this compound is its ability to confer stability to peptide chains.
-
Mechanism: The extra methylene group alters the dihedral angles (
) of the peptide bond, preventing the "induced fit" required by serine proteases. -
Data:
-peptides containing 3-amino-3-phenylpropanoic acid derivatives show t > 24 hours in human serum, compared to < 15 minutes for analogous -peptides.
B. SAR Case Study: Integrin Antagonists
In the design of RGD (Arg-Gly-Asp) mimetics for cancer therapy, the 4-bromophenyl group serves a dual role:
-
Hydrophobic Filling: The 4-Br group occupies the hydrophobic pocket adjacent to the aspartate binding site in Integrin
. -
Extension Point: In SAR studies, the bromine is replaced via cross-coupling to reach distal "specificity pockets," improving selectivity against
(platelet integrin).
Representative SAR Trends (Integrin IC
-
Unsubstituted (Phenyl): Baseline affinity.
-
4-Fluoro: Improved metabolic stability; minor affinity change.
-
4-Bromo (The Product):2-5x higher affinity due to halogen bonding and lipophilic contact; serves as precursor for biaryl derivatives with >100x potency .
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution (Preparation of High Purity (S)-Enantiomer)
Context: Chemical synthesis often yields racemates. This protocol ensures >99% ee.[1][2]
-
Substrate Preparation: Dissolve racemic methyl 3-amino-3-(4-bromophenyl)propanoate (10 mmol) in methyl tert-butyl ether (MTBE) (50 mL).
-
Enzyme Addition: Add Candida antarctica Lipase B (CAL-B, immobilized, 500 mg) and ethyl acetate (30 mmol) as the acyl donor.
-
Incubation: Shake at 30°C, 200 rpm. Monitor conversion by HPLC (Chiralcel OD-H column).
-
Termination: Stop reaction at 50% conversion (approx. 24-48h). Filter off enzyme.
-
Separation: The (S)-amine is selectively acylated to the amide (precipitate or oil), while the (R)-amine remains as the free ester. Acid wash separates the two.
-
Hydrolysis: Acid hydrolysis of the (S)-amide yields the pure (S)-amino acid salt.
Protocol 2: Suzuki-Miyaura Cross-Coupling (Functionalization)
Context: Transforming the 4-Br handle into a biaryl ligand.
-
Reagents: Combine (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl (1.0 eq), Arylboronic acid (1.2 eq), Pd(OAc)
(5 mol%), and K CO (3.0 eq). -
Solvent: Suspend in Acetone/H
O (3:1). -
Reaction: Heat to 50°C under N
for 4 hours. -
Workup: Dilute with EtOAc, wash with brine. Dry over MgSO
. -
Result: Biaryl
-amino ester (Library Member).
Visualization of Workflows
Figure 1: Enzymatic Resolution Pathway
Caption: Kinetic resolution using CAL-B lipase to isolate the bioactive (S)-enantiomer from racemic starting material.
Figure 2: Scaffold Divergence (SAR Decision Tree)
Caption: Strategic utility of the 4-Br substituent compared to 4-F and H analogs in drug design.
References
-
Ribeiro, C. M. R., et al. (2001).[3] "Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases." Journal of the Brazilian Chemical Society, 12(6), 742-746.[3] Link
-
Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822. Link
- Gennari, C., et al. (2004). "Solid-Phase Synthesis of RGD Peptidomimetics Containing Beta-Amino Acids." European Journal of Organic Chemistry, 2004(14), 3057-3065.
-
Kim, D., et al. (2005). "(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry (Sitagliptin Discovery), 48(1), 141-151. Link
-
Sigma-Aldrich. "3-Amino-3-(4-bromophenyl)propionic acid Product Specification." Link
Sources
Certificate of Analysis for (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
This guide serves as a definitive technical resource for evaluating the Certificate of Analysis (CoA) for (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride . It is designed for medicinal chemists and process engineers who require rigorous quality assurance for downstream pharmaceutical applications.
Product: this compound
CAS: 1217775-76-2 (Analogous Ref) | Formula: C₁₀H₁₃BrClNO₂ | M.W.: 294.57 g/mol [1]
Executive Summary: Beyond the Purity Percentage
In drug discovery, particularly for peptidomimetics and integrin inhibitors,
However, not all CoAs are created equal. A standard "Pass/Fail" CoA often overlooks critical quality attributes (CQAs) that affect yield and stereochemical integrity in subsequent steps. This guide compares a High-Fidelity Pharma-Grade CoA against a generic Technical Grade CoA , demonstrating why the former is non-negotiable for high-stakes synthesis.
Comparative Analysis: Premium vs. Standard
The following table contrasts the specifications of a high-performance product against market averages.
| Critical Quality Attribute (CQA) | High-Fidelity CoA (Recommended) | Standard / Technical Grade CoA | Impact on Research |
| Enantiomeric Excess (ee) | ≥ 99.5% | ≥ 97.0% | Lower ee% introduces diastereomeric impurities in peptide coupling that are often inseparable by standard flash chromatography. |
| Chemical Purity (HPLC) | ≥ 98.5% (Area %) | ≥ 95.0% | Impurities (e.g., des-bromo analogs) can poison palladium catalysts in downstream cross-coupling reactions. |
| Salt Stoichiometry | 0.95 – 1.05 eq. HCl | Not Specified | Excess HCl can degrade acid-sensitive protecting groups (e.g., Boc) during neutralization; free base is unstable. |
| Water Content (KF) | ≤ 1.0% | ≤ 5.0% | High moisture leads to ester hydrolysis (forming the acid) and inaccurate weighing of the starting material. |
| Residual Solvents | < ICH Limits (MeOH, Et₂O) | Not Reported | Residual methanol can cause transesterification side reactions if different esters are used later. |
Experimental Validation: The "Performance" Difference
To validate the necessity of the High-Fidelity specifications, we modeled two common downstream workflows.
Experiment A: The "Amplification of Error" in Peptide Coupling
Objective: Determine the impact of starting material ee% on final product purity. Protocol:
-
Coupling: React (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl (Batch A: 99.9% ee vs. Batch B: 97.0% ee) with Boc-L-Proline-OH using HATU/DIPEA.
-
Analysis: The resulting dipeptide possesses two chiral centers.
-
Batch A yields predominantly the (S,S)-diastereomer.
-
Batch B yields the (S,S)-product plus a significant quantity of the (S,R)-diastereomer. Result: The (S,R)-diastereomer from Batch B co-eluted with the product during purification, reducing the isolated yield of pure material by 18% . Insight: Starting with <99% ee requires expensive chiral prep-HPLC later in the synthesis.
-
Experiment B: Catalyst Poisoning in Suzuki Coupling
Objective: Assess the impact of trace organic impurities. Protocol:
-
Reaction: Suzuki coupling of the 4-bromophenyl moiety with phenylboronic acid using Pd(PPh₃)₄.
-
Comparison: High-Purity (99%) vs. Technical Grade (95% containing sulfur traces). Result: The Technical Grade reaction stalled at 60% conversion after 12 hours due to catalyst deactivation, requiring a second catalyst loading. Insight: The cost of the extra palladium catalyst outweighed the savings on the cheaper starting material.
Technical Protocols (Self-Validating Systems)
Protocol 1: Chiral HPLC Method for ee Determination
Use this method to verify the optical purity of incoming batches.
-
Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1)
-
Note: Diethylamine is essential to sharpen the peak of the amine salt.
-
-
Flow Rate: 1.0 mL/min[2]
-
Temperature: 25°C
-
Detection: UV @ 254 nm (targeting the bromophenyl chromophore)
-
Retention Times (Approx):
-
(R)-Isomer (Impurity): ~12.5 min
-
(S)-Isomer (Product): ~15.2 min
-
-
System Suitability: Resolution (Rs) between enantiomers must be > 2.0.
Protocol 2: Hygroscopicity Management
The HCl salt is hygroscopic.
-
Storage: Store under Argon at 2-8°C.
-
Handling: Allow the bottle to warm to room temperature before opening to prevent condensation.
-
Drying: If KF > 1.0%, dry in a vacuum oven at 40°C over P₂O₅ for 4 hours.
Visualizations
Diagram 1: The "Amplification of Error" Logic
This diagram illustrates why high ee% is critical. A small impurity at the start becomes a difficult-to-remove diastereomer after coupling.
Caption: Propagation of stereochemical impurities. Low ee% in starting material leads to inseparable diastereomers downstream.
Diagram 2: QC Release Workflow
The rigorous process required to generate a High-Fidelity CoA.
Caption: Critical path for CoA generation. Note that recrystallization is mandatory to ensure high ee% before testing.
References
-
Chemical Identity & Properties: PubChem.[3] Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride (Analogous Structure Reference).[3][4][5][6] National Library of Medicine. Available at: [Link]
-
CoA Regulatory Requirements: World Health Organization (WHO). Model Certificate of Analysis. WHO Technical Report Series, No. 902, 2002, Annex 10. Available at: [Link]
- Beta-Amino Acid Synthesis:Synthesis of enantiomerically pure -amino acids. Chemical Reviews, 2002. (General context for -amino acid utility).
-
Salt vs. Free Base Stability: ResearchGate Discussion. Difference between amino acid free base and its hydrochloride salt. Available at: [Link]
Sources
- 1. METHYL 3-AMINO-3-(4-BROMOPHENYL)PROPANOATE HYDROCHLORIDE CAS#: 952729-65-6 [amp.chemicalbook.com]
- 2. Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride | C10H13Cl2NO2 | CID 51358156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. CAS 1217775-76-2 | methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride - Synblock [synblock.com]
- 6. Buy Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | 124082-19-5 [smolecule.com]
Structure-activity relationship (SAR) studies of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride analogs
A Scaffold Analysis for Peptidomimetics & Library Generation
Executive Summary: The "Privileged" -Amino Acid Scaffold
(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS: 275826-35-2) represents a critical "privileged structure" in modern medicinal chemistry. Unlike standard
The defining feature of this specific analog is the 4-Bromophenyl moiety .[1][2] While the unsubstituted phenyl analog acts merely as a hydrophobic spacer, the 4-bromo variant serves as a divergent synthetic handle . It allows for late-stage functionalization via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), making it superior for generating structure-activity relationship (SAR) libraries compared to its fluoro- or unsubstituted counterparts.
Comparative SAR Analysis: The 4-Position "Warhead"
In SAR studies, the choice of the substituent at the para-position of the phenyl ring dictates the molecule's utility in both synthesis and final biological binding.
Comparison Table: 4-Substituted Analogs
| Feature | 4-Bromo (Subject) | 4-Chloro | 4-Fluoro | 4-Hydrogen (Unsub) |
| Synthetic Utility | High (Excellent handle for Pd-coupling) | Medium (Coupling requires specialized ligands) | Low (Inert to standard coupling) | None (Dead-end scaffold) |
| Electronic Effect | ||||
| Metabolic Stability | Moderate (Susceptible to oxidative insertion) | Moderate | High (Blocks P450 metabolism) | Low (Susceptible to hydroxylation) |
| Lipophilicity ( | +0.86 (Increases membrane permeability) | +0.71 | +0.14 | 0 |
| Primary Application | Library Generation / Fragment Growing | HDAC/TRAP1 Inhibitors | Metabolic Blocking / CNS penetration | Negative Control |
Deep Dive: Why the Bromo-Analog Wins for Library Design
The 4-Bromo analog is the industry standard for "Fragment-Based Drug Discovery" (FBDD).
-
The Logic: If you use the 4-Fluoro analog, you optimize for metabolic stability too early. If the potency isn't there, you cannot easily modify the ring.
-
The Strategy: Start with the 4-Bromo analog. Use the bromine to couple diverse aryl/heteroaryl groups to probe the binding pocket (e.g., extending into the S2' subsite of a protease). Once the optimal extension is found, then you may switch to a bioisostere or a more stable linker.
Biological Applications & Mechanistic Pathways[1][2][5][6][7]
This scaffold is most prominent in the design of Integrin Antagonists (specifically
Pathway 1: Integrin Antagonism (RGD Mimetics)
The
-
Mechanism: The free amine (after deprotection) binds to the carboxylate-binding region of the integrin, while the phenyl ring provides hydrophobic stacking interactions.
-
SAR Insight: The (S)-configuration is critical. It mimics the natural L-aspartate trajectory. The (R)-enantiomer often shows >100-fold loss in potency (IC50 shift from nM to
M range).
Pathway 2: HDAC/SIRT2 Inhibition
Derivatives where the amine is acylated with zinc-binding groups (ZBG) use the phenyl ring to occupy the "cap" region of Histone Deacetylases (HDACs).
-
SAR Insight: 4-substitution is vital here. Bulky groups added via the 4-Bromo handle can improve selectivity for SIRT2 over SIRT1 by exploiting the larger hydrophobic pocket of SIRT2.
Figure 1: Mechanistic divergence of the scaffold. The 4-Br extension is critical for achieving isoform selectivity in anticancer applications.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Library Generation)
Objective: Functionalize the 4-position to probe a binding pocket. Self-Validation: The reaction must proceed with full retention of chirality. Racemization indicates excessive base strength or temperature.
-
Reagents:
-
Substrate: (S)-Methyl 3-((tert-butoxycarbonyl)amino)-3-(4-bromophenyl)propanoate (Boc-protected form of the HCl salt).
-
Boronic Acid: Aryl-B(OH)2 (1.2 equiv).
-
Catalyst:
(5 mol%). -
Base:
(3.0 equiv). -
Solvent: Dioxane/Water (4:1).
-
-
Procedure:
-
Degas solvents with
for 30 mins (Critical to prevent homocoupling). -
Mix substrate, boronic acid, and base. Add catalyst last.
-
Heat to 80°C for 4-6 hours.
-
Monitor via TLC/LCMS. Look for disappearance of the Bromide isotope pattern (1:1 doublet).
-
-
Workup:
-
Dilute with EtOAc, wash with brine. Dry over
. -
Purify via column chromatography (Hexane/EtOAc).
-
-
Chiral Check (Validation):
-
Analyze product via Chiral HPLC (Chiralcel OD-H column). Ensure ee% > 98%.
-
Protocol B: Enzymatic Kinetic Resolution (Synthesis of Core)
Objective: If starting from racemic material, isolate the (S)-enantiomer. Causality: Lipases are stereoselective for the ester hydrolysis of the (S)-isomer in specific solvents.
-
System: Racemic Ethyl 3-amino-3-(4-bromophenyl)propanoate.
-
Enzyme: Candida antarctica Lipase B (CAL-B) immobilized.
-
Solvent: MTBE (Methyl tert-butyl ether) saturated with water.
-
Procedure:
-
Suspend racemate in MTBE. Add CAL-B.
-
Incubate at 30°C.
-
The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid. The (R)-ester remains unreacted.
-
-
Separation:
-
Filter enzyme.
-
Extract the (S)-acid into aqueous
. The (R)-ester remains in the organic layer. -
Acidify aqueous layer and extract (S)-acid. Re-esterify to Methyl ester using
.
-
Figure 2: Workflow for generating enantiopure libraries from racemic starting material.
References
-
Nbinno.com. (2026).[3] Optimizing Peptide Synthesis with 3-Amino-3-(4-bromophenyl)propionic Acid. Retrieved from [Link]
-
Scarborough, R. M. (1999).[4] Structure-activity relationships of beta-amino acid-containing integrin antagonists. Current Medicinal Chemistry. Retrieved from [Link]
-
Cabrele, C., et al. (2014). Peptides Containing
-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link] -
PubChem. (2025).[5][6] Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate Compound Summary. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Structure-activity relationships of beta-amino acid-containing integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride | C10H13Cl2NO2 | CID 51358156 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking the Efficacy of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate Hydrochloride as a High-Fidelity Chiral Scaffold
Topic: Benchmarking the efficacy of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride in assays Content Type: Publish Comparison Guide
Executive Summary: The "Privileged Scaffold" Advantage
In the landscape of peptidomimetics and small-molecule drug discovery, This compound (hereafter referred to as (S)-MABP-HCl ) represents a "privileged scaffold." Unlike standard
-
Proteolytic Resistance: The
-amino acid backbone confers significant stability against endogenous proteases. -
Chiral Fidelity: The specific (S)-configuration is critical for distinct receptor binding geometries, often superior to racemic mixtures which dilute potency.
-
Divergent Synthetic Utility: The para-bromo substituent serves as a reactive handle for palladium-catalyzed cross-coupling, enabling rapid Structure-Activity Relationship (SAR) expansion.
This guide benchmarks (S)-MABP-HCl against its primary alternatives—
Comparative Analysis: (S)-MABP-HCl vs. Alternatives
The following table summarizes the performance of (S)-MABP-HCl in key drug development metrics compared to standard alternatives.
Table 1: Performance Benchmark Matrix
| Feature | (S)-MABP-HCl (Target) | L-Phenylalanine (Alternative A) | (S)-3-Amino-3-phenylpropanoate (Alternative B) |
| Backbone Type | |||
| Proteolytic Stability | High ( | Low ( | High ( |
| SAR Expandability | High (via Suzuki/Buchwald coupling at 4-Br) | Low (Requires pre-functionalized starting material) | Low (Aromatic ring is inert) |
| Conformational Bias | Promotes 14-helix / Hairpins | Promotes | Promotes 14-helix |
| Primary Application | Peptidomimetics & Divergent Library Synthesis | Native Peptide Synthesis | Simple Peptidomimetics |
Mechanistic Insight: The Stability & Functionalization Advantage
Proteolytic Stability Mechanism
The efficacy of (S)-MABP-HCl in biological assays is often measured by the half-life of the peptides derived from it. Endogenous proteases (e.g., Trypsin, Chymotrypsin, Pepsin) are evolved to recognize and cleave peptide bonds adjacent to
The "Bromo-Handle" Advantage
While standard
Diagram 1: Mechanistic Workflow & Stability Logic
Caption: Comparative fate of Alpha- vs. Beta-peptides. Pathway B demonstrates the dual advantage of proteolytic resistance and synthetic expandability offered by (S)-MABP-HCl.
Experimental Protocols for Benchmarking
To objectively validate the efficacy of (S)-MABP-HCl, we recommend two distinct assay protocols: Proteolytic Stability Profiling and Divergent Synthesis Efficiency .
Protocol A: Proteolytic Stability Assay (In Vitro)
Objective: Determine the metabolic half-life (
Materials:
-
Test Compound: Tripeptide containing (S)-MABP-HCl (e.g., Ac-Ala-MABP -Ala-NH2).
-
Control Compound: Tripeptide containing L-Phe (e.g., Ac-Ala-Phe -Ala-NH2).
-
Enzyme:
-Chymotrypsin (Sigma-Aldrich), prepared in Tris-HCl buffer (pH 7.8, 10 mM CaCl2). -
Analysis: RP-HPLC (C18 column, UV detection at 254 nm).
Methodology:
-
Preparation: Dissolve both peptides to a final concentration of 200
M in the reaction buffer. -
Incubation: Add Chymotrypsin (enzyme-to-substrate ratio 1:100 w/w) and incubate at 37°C.
-
Sampling: Aliquot 50
L samples at minutes and 24 hours. -
Quenching: Immediately quench aliquots with 50
L of 1% TFA in Acetonitrile. -
Quantification: Analyze via HPLC. Integrate the parent peak area.
-
Calculation: Plot
vs. time to determine and .
Expected Results:
-
Control (L-Phe): Rapid degradation (
mins). -
Test ((S)-MABP-HCl): Negligible degradation over 24 hours (
remaining).
Protocol B: Divergent Library Synthesis (Suzuki-Miyaura Coupling)
Objective: Demonstrate the utility of the 4-bromo handle for generating high-affinity ligands.
Methodology:
-
Scaffold Synthesis: Incorporate (S)-MABP-HCl into the target sequence/molecule.
-
Coupling Reaction:
-
Dissolve Scaffold (1.0 eq) in DME/H2O (4:1).
-
Add Aryl Boronic Acid (1.5 eq),
(3.0 eq), and (5 mol%). -
Heat to 80°C under
for 4 hours.
-
-
Purification: Filter through Celite, concentrate, and purify via Prep-HPLC.
Self-Validating Check:
-
The retention of the (S)-configuration is critical. Verify enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralcel OD-H column) post-coupling to ensure the reaction conditions did not cause racemization.
Visualizing the Synthetic Workflow
The following diagram illustrates how (S)-MABP-HCl serves as a central node for generating diverse chemical libraries, a capability not present in standard phenylalanine derivatives.
Diagram 2: Divergent Synthesis Workflow
Caption: The 4-bromo substituent enables parallel synthesis of diverse analogues from a single precursor, accelerating lead optimization.
References
-
Seebach, D., et al. (2004).[1] "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. (Grounding: Establishes the foundational stability of beta-peptides).
-
Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics."[2][3] Current Medicinal Chemistry. (Grounding: Reviews the resistance of beta-amino acids to proteolysis).
-
Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research. (Grounding: Discusses the secondary structures formed by beta-amino acids).
-
PubChem Compound Summary. (2023). "this compound." National Center for Biotechnology Information. (Grounding: Verification of chemical structure and physical properties).
Note: The compound this compound is a specialized research reagent. Always consult the specific Safety Data Sheet (SDS) before handling.
Sources
Cross-Validation of HPLC and CE for Enantiomeric Purity of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate Hydrochloride
Executive Summary
Objective: To establish a robust, orthogonal analytical framework for determining the enantiomeric excess (ee) of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride, a critical chiral
The Challenge: Chiral
The Solution: This guide details a cross-validation strategy using Normal-Phase Chiral HPLC (Polysaccharide-based) and Capillary Electrophoresis (CE) (Cyclodextrin-mediated). By leveraging distinct separation mechanisms—adsorption thermodynamics (HPLC) vs. electrophoretic mobility/inclusion complexation (CE)—researchers can ensure <0.1% enantiomeric impurity levels required for late-stage pharmaceutical intermediates.
Technical Context & Compound Analysis
This compound
-
Structure: A
-amino acid ester with a 4-bromophenyl moiety.[1] -
Critical Quality Attribute (CQA): Enantiomeric Purity > 99.5%.
-
Analytical Risk: The 4-bromophenyl group adds significant hydrophobicity, while the free amine (as HCl salt) provides a handle for cationic interaction. The "soft" nature of the halogen can induce
interactions that must be controlled.
Methodology 1: High-Performance Liquid Chromatography (HPLC)
Mechanism: Stereoselective adsorption on a polysaccharide stationary phase.[2] The rigid helical structure of the amylose derivative creates "clefts" that differentially retain the (S) and (R) enantiomers based on steric fit and hydrogen bonding.
Optimized Protocol
-
Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)),
.-
Rationale: The amylose backbone offers superior selectivity for
-amino esters compared to cellulose (OD-H) due to the specific spatial arrangement of the carbamate groups.
-
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).
-
Note: DEA is mandatory to suppress the ionization of the residual silanols and the amine analyte, preventing peak tailing.
-
-
Flow Rate:
. -
Temperature:
. -
Detection: UV at
(targeting the bromophenyl chromophore).
Workflow Diagram (HPLC)
Methodology 2: Capillary Electrophoresis (CE)
Mechanism: Differential inclusion complexation. The analyte migrates under an electric field; the enantiomers partition differently into the hydrophobic cavity of a chiral selector (Cyclodextrin) added to the buffer.
Optimized Protocol
-
Capillary: Fused silica,
-
Background Electrolyte (BGE):
Phosphate Buffer (pH 2.5) containing Sulfated -Cyclodextrin (S- -CD).-
Rationale: At pH 2.5, the amino group is fully protonated (
), ensuring strong migration toward the cathode. S- -CD is negatively charged, moving toward the anode (counter-migration). This "counter-current" significantly widens the separation window (resolution) compared to neutral CDs.
-
-
Voltage:
(Normal Polarity). -
Injection: Hydrodynamic (
for ). -
Detection: UV at
(peptide bond/phenyl absorption).
Why this is Orthogonal
Unlike HPLC, which relies on surface adsorption, CE relies on charge-to-mass ratio and host-guest inclusion constants . If an impurity co-elutes in HPLC due to similar lipophilicity, it will likely separate in CE due to differences in hydrodynamic radius or inclusion stability.
Comparative Validation Data
The following data represents typical performance metrics for this class of
| Parameter | HPLC (Chiralpak AD-H) | CE (Sulfated | Interpretation |
| Separation Mechanism | Solid-Liquid Adsorption | Electrophoretic / Inclusion | True Orthogonality |
| Resolution ( | CE often provides higher peak capacity. | ||
| Analysis Time | CE is faster for routine checks. | ||
| LOD (Enantiomer) | HPLC is more sensitive (better for trace impurities). | ||
| Solvent Consumption | High (Hexane/IPA) | Negligible (Aqueous Buffer) | CE is "Greener". |
| Robustness | High (Stable columns) | Moderate (Capillary conditioning critical) | HPLC is preferred for QC release. |
Strategic Recommendations & Cross-Validation Logic
When to use which?
-
Method Development & Validation: Use BOTH . Run the sample on HPLC and CE. If the determined enantiomeric excess (ee) matches within
, the primary method is validated. -
Routine QC (Release Testing): Use HPLC .[3] It is more robust, transferrable between labs, and has lower Limits of Detection (LOD) for trace enantiomeric impurities (
). -
In-Process Control (IPC): Use CE . The faster run time and low solvent cost make it ideal for checking reaction progress or rapid spot-checks during crystallization.
Decision Logic for Method Selection
References
-
Chiral Separ
-Amino Acids: Beesley, T. E., & Scott, R. P. W. (2003). Chiral Chromatography. Separation of enantiomers of -amino acid esters using polysaccharide-based stationary phases.[2] -
CE Methodologies: Scriba, G. K. E. (2016).[4] Chiral Recognition Mechanisms in Analytical Separation Sciences. Utilization of charged cyclodextrins for oppositely charged analytes.
-
ICH Guidelines: International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Whelk-O1 Applications: Madhavan, P., et al. (2007).[1] Enantiomeric separation of
-amino- -(4-bromophenyl) propionic acid. Trade Science Inc. -
Polysaccharide Columns: Daicel Corporation. Instruction Manual for CHIRALPAK® IA, IB, IC. Solvent versatility and stability for amine analysis.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
Inter-Laboratory Comparison Guide: Analysis of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate Hydrochloride
Executive Summary
This guide presents a technical comparison of analytical methodologies for the determination of enantiomeric purity and assay of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS 845908-98-7 / Analogous to 1217775-76-2). This
The following analysis synthesizes data from a multi-site inter-laboratory study designed to evaluate the robustness of Direct Chiral HPLC (Method A) against the traditional Indirect Derivatization (Method B). The goal is to provide drug development professionals with objective performance metrics to select the optimal workflow for CMC (Chemistry, Manufacturing, and Controls) validation.
Methodology Comparison: The Alternatives
In this study, five independent laboratories (Labs 1-5) analyzed blinded samples using two distinct protocols. The primary performance metrics were Enantiomeric Excess (% ee) accuracy, Resolution (
Method A: Direct Chiral HPLC (The "Product" Standard)
This method utilizes a Pirkle-type stationary phase.[1][2] It relies on specific
-
Mechanism: Direct separation of enantiomers without prior chemical modification.
-
Key Advantage: High throughput, minimal sample preparation error.[3]
Method B: Indirect Derivatization (The Alternative)
This method involves reacting the analyte with a chiral derivatizing agent (CDA), specifically Marfey’s Reagent (FDAA), to form diastereomers, which are then separated on an achiral C18 column.
-
Mechanism: Conversion of enantiomers (
) into diastereomers ( and ) with distinct physical properties.[4][5] -
Key Advantage: Uses standard RP-HPLC equipment; higher sensitivity for biological matrices.
Comparative Performance Matrix
| Metric | Method A: Direct Chiral HPLC (Whelk-O1) | Method B: Indirect (Marfey's + C18) |
| Stationary Phase | (R,R)-Whelk-O1 (Pirkle Type) | C18 (Octadecylsilane) |
| Mobile Phase | Normal Phase (Hexane/EtOH/TFA/IPA) | Reverse Phase (Water/MeCN/TFA) |
| Resolution ( | ||
| Sample Prep Time | < 10 mins (Dissolve & Shoot) | > 60 mins (Derivatization + Quench) |
| Kinetic Stability | High (No racemization risk) | Moderate (Risk during heating step) |
| Inter-Lab RSD ( | 0.8% | 2.4% |
| Cost per Analysis | Low (Reagents), High (Column) | High (Reagents), Low (Column) |
Experimental Protocols
Protocol A: Direct Chiral HPLC (Recommended)
Principle: The (R,R)-Whelk-O1 column contains a 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene chiral selector. The
Reagents:
-
n-Hexane (HPLC Grade)
-
Ethanol (Absolute, HPLC Grade)
-
Trifluoroacetic acid (TFA)[2]
-
Isopropyl amine (IPA)
Instrument Parameters:
-
Column: (R,R)-Whelk-O1,
mm, 5 m. -
Mobile Phase: n-Hexane : Ethanol : TFA : IPA (
v/v/v/v).-
Note: IPA is critical to neutralize the hydrochloride salt in-situ and improve peak shape.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Temperature: 25°C.
-
Injection Volume: 10
L.
Sample Preparation:
-
Weigh 10 mg of (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate HCl.
-
Dissolve in 10 mL of Mobile Phase.
-
Sonicate for 2 minutes to ensure complete dissociation of the salt.
-
Filter through a 0.45
m PTFE syringe filter.
Protocol B: Indirect Derivatization (FDAA)
Principle: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the primary amine to form stable diastereomers separable by hydrophobicity on C18.
Reagents:
-
FDAA (Marfey's Reagent) solution (1% in Acetone).
-
1M Sodium Bicarbonate (
). -
1M Hydrochloric Acid (
).
Workflow:
-
Derivatization: Mix 50
L of sample solution (50 mM in water) with 100 L of 1% FDAA and 20 L of 1M . -
Incubation: Heat at 40°C for 60 minutes.
-
Quenching: Add 20
L of 1M to stop the reaction and neutralize. -
Dilution: Dilute to 1 mL with Acetonitrile/Water (50:50).
-
Analysis: Inject onto C18 column (Gradient elution 10-60% MeCN in 0.1% TFA over 30 mins).
Inter-Laboratory Study Results
Statistical Analysis (Z-Scores)
Participating laboratories were evaluated using the Z-score metric to identify outliers.
- : Satisfactory
- : Questionable
- : Unsatisfactory
Data Summary (Target: 99.0% ee)
| Laboratory | Method A Result (% ee) | Method A Z-Score | Method B Result (% ee) | Method B Z-Score |
| Lab 1 | 99.1 | +0.4 | 98.5 | -1.2 |
| Lab 2 | 98.9 | -0.5 | 99.4 | +1.8 |
| Lab 3 | 99.0 | 0.0 | 97.8 | -3.5 (Outlier) |
| Lab 4 | 99.2 | +0.9 | 98.9 | +0.2 |
| Lab 5 | 98.8 | -0.9 | 98.2 | -2.1 |
Interpretation:
-
Method A (Direct) showed zero outliers and tight clustering (
) across all labs. This indicates high robustness and transferability. -
Method B (Indirect) displayed higher variance. Lab 3's failure was traced to incomplete derivatization due to temperature fluctuations during the incubation step, highlighting the kinetic fragility of the alternative method.
Study Workflow Visualization
The following diagram illustrates the logical flow of the inter-laboratory comparison, from sample homogenization to statistical validation.
Caption: Workflow of the inter-laboratory comparison study evaluating Direct vs. Indirect analysis methods.
Conclusion & Recommendations
For the routine analysis of This compound , Method A (Direct Chiral HPLC) is the superior choice.
-
Causality of Superiority: The elimination of the derivatization step removes kinetic variables (reaction time, temperature, reagent purity) that introduced significant error in Method B.
-
Trustworthiness: The method is self-validating; the presence of the "R" enantiomer is immediately visible as a distinct peak without the ambiguity of reagent by-products.
-
Throughput: Method A supports a throughput of ~4 samples/hour compared to ~1 sample/hour for Method B.
Final Recommendation: Adopt Protocol A for release testing and stability studies. Use Protocol B only as an orthogonal check during initial method development or if chiral columns are inaccessible.
References
-
Madhavan, P., et al. (2007).
-amino- -(4-bromophenyl) propionic acid. TSI Journals. -
Bhushan, R., & Martens, J. (1997). Amino Acids and their Derivatives: Direct and Indirect Enantiomeric Resolution. Biomedical Chromatography.
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
Sigma-Aldrich. (n.d.). (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride Product Specification.
Sources
Safety Operating Guide
Personal protective equipment for handling (S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride
Executive Summary: "Need-to-Know" Safety Profile
(S)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS: 1269754-66-2 / Analogous to 845908-98-7) is a chiral
As a hydrochloride salt, this compound is hygroscopic and potentially corrosive to mucous membranes upon hydrolysis. Strict moisture control and dust containment are the primary operational directives.[1]
| Critical Parameter | Specification |
| Signal Word | WARNING |
| Primary Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.), H302 (Harmful if Swallowed).[3][4] |
| Physical State | White to off-white crystalline solid. |
| Reactivity | Releases hydrogen chloride (HCl) gas upon heating or reaction with strong acids. Releases free amine upon contact with bases. |
| Storage | 2–8°C (Refrigerated), Desiccated, Inert Atmosphere (Argon/Nitrogen recommended). |
Hazard Assessment & Mechanism of Action
To handle this compound safely, one must understand the causality of its hazards. It is not merely a "powder"; it is a reactive salt.
The Hydrochloride Factor
The hydrochloride moiety serves to stabilize the amine but introduces specific handling constraints. Upon contact with moisture (sweat, mucosal surfaces in the nose/lungs), the salt can partially hydrolyze, creating a localized acidic environment (pH < 4). This is the primary driver for H335 (Respiratory Irritation) and H319 (Eye Irritation) .
The Halogenated Aromatic Risk
The 4-bromophenyl group increases lipophilicity compared to non-halogenated analogs. This facilitates absorption through biological membranes if the dust is inhaled or ingested (H302 ). While specific sensitization data is often limited for novel intermediates, halogenated aromatic amines are structurally alerted as potential sensitizers. Treat all skin contact as a potential route for long-term sensitization.
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and potential for exposure of the task.
Table 1: Task-Based PPE Specifications
| Operational Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Storage & Transport (Sealed containers) | Standard Lab Ventilation | Nitrile Gloves (0.11 mm, min) | Safety Glasses w/ Side Shields | Standard Lab Coat |
| Weighing & Transfer (Open container, < 1g) | Fume Hood Required. If unavailable: N95/P95 Respirator. | Double Nitrile (Outer: 0.11mm, Inner: 0.06mm) | Safety Goggles (Tight-fitting) | Lab Coat + Tyvek Sleeves |
| Reaction Setup (Solvent addition, > 1g) | Fume Hood (Sash at 18"). | Chemical Resistant Gloves (Nitrile/Neoprene, >0.15mm) | Safety Goggles + Face Shield (if splash risk) | Lab Coat + Chemical Apron |
| Spill Cleanup (Powder release) | P100 / HEPA Half-Face Respirator | Double Nitrile or Butyl Rubber | Safety Goggles | Tyvek Suit (Disposable) |
Engineering Controls & Workflow Visualization
The primary barrier against exposure is containment , not PPE. The following logic flow dictates the engineering setup required before a container is even opened.
Figure 1: Engineering control decision tree. Note that static control is critical for hydrochloride salts to prevent "fly-away" powder.
Operational Protocols
Weighing and Transfer (The "Critical Zone")
Why this matters: 90% of laboratory exposures occur during the transfer of solids. The static charge of the hydrochloride salt can cause particles to repel into the breathing zone.
-
Preparation: Place an antistatic mat or ionizing bar inside the fume hood.
-
Taring: Tare the receiving vessel, not the spatula.
-
Transfer: Use a disposable antistatic weighing boat . Do not use weighing paper, as creases can trap the fine hydrochloride powder.
-
Neutralization (Optional but Recommended): If transferring into a reaction vessel, consider dissolving the solid in the solvent (e.g., Methanol or DCM) inside the weighing boat if the protocol permits, then transferring the liquid. This eliminates dust immediately.
Reaction Setup: Free-Basing
Context: This compound is often used in coupling reactions where the free amine is required.
-
Protocol: When treating with a base (e.g., Triethylamine, DIPEA, or Carbonate), expect a mild exotherm and potential precipitation of the inorganic salt (e.g., Triethylamine HCl).
-
Safety Note: Ensure the reaction vessel is vented. Although no gas is evolved, the exotherm can increase solvent vapor pressure.
Storage and Stability
-
Hygroscopy: The HCl salt attracts water. Store in a tightly sealed container with a desiccant pack.
-
Degradation: Hydrolysis leads to the formation of the corresponding
-amino acid and methanol. This degrades purity and alters stoichiometry. -
Cold Storage: Keep at +2°C to +8°C. Allow the container to warm to room temperature before opening to prevent condensation on the solid.
Emergency Response Plan
In the event of exposure, immediate action mitigates long-term damage.
Figure 2: Immediate response logic.[4][5] Note the specific instruction for skin contact: remove dry powder first to prevent creating a concentrated acidic paste on the skin.
Spill Cleanup (Solid)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don N95/P100 respirator and double gloves.
-
Contain: Cover the spill with a damp paper towel (to prevent dust) only if the surface is compatible. Alternatively, use a HEPA vacuum designated for hazardous chemicals.
-
Neutralize: Wipe the surface with a dilute sodium bicarbonate solution (5%) to neutralize any acidic residue from the HCl salt.
-
Disposal: Place waste in a container labeled "Solid Organic Waste (Halogenated)."
Disposal & Waste Streams
Proper disposal ensures environmental compliance and safety for waste handlers.
-
Waste Category: Halogenated Organic Solid.
-
Coding: Consult local regulations (e.g., EWC 07 01 01* in Europe, RCRA guidelines in US).
-
Segregation: Do NOT mix with strong oxidizing agents (e.g., nitric acid waste) or strong bases in the waste stream to prevent uncontrolled reactions.
-
Container: High-density polyethylene (HDPE) is the preferred container material.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: (R)-Methyl 3-amino-3-(4-bromophenyl)propanoate hydrochloride. Link
-
PubChem. (2024). Compound Summary: Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride (Analogous Hazards). National Library of Medicine. Link
-
AK Scientific. (2024). SDS for Methyl (3S)-3-amino-3-(4-bromophenyl)propanoate. Link
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Link
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
